molecular formula C12H14O2 B1504939 2-(1-Phenylcyclobutyl)acetic acid CAS No. 7306-17-4

2-(1-Phenylcyclobutyl)acetic acid

Cat. No.: B1504939
CAS No.: 7306-17-4
M. Wt: 190.24 g/mol
InChI Key: VEFGXARPBQMJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenylcyclobutyl)acetic acid is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylcyclobutyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-11(14)9-12(7-4-8-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFGXARPBQMJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700060
Record name (1-Phenylcyclobutyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7306-17-4
Record name (1-Phenylcyclobutyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(1-Phenylcyclobutyl)acetic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(1-Phenylcyclobutyl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable building block in medicinal chemistry and drug development. We will delve into the core chemical principles, compare various synthetic strategies, and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this important intermediate.

Introduction and Strategic Importance

This compound is a substituted acetic acid derivative featuring a unique phenylcyclobutyl moiety. This structural motif is of significant interest in pharmaceutical research, often serving as a key intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. Its utility is noted in the development of novel inhibitors, such as those targeting Diacylglycerol O-acyltransferase 1 (DGAT-1), which are relevant in metabolic disease research[1]. The synthesis of this compound, therefore, requires robust, scalable, and well-understood chemical methodologies. This guide will focus on the most practical and efficient routes for its preparation.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals several logical bond disconnections and corresponding synthetic strategies. The most apparent disconnection is at the Cα-Cβ bond of the acetic acid side chain, suggesting a homologation approach, or at the carboxyl group, pointing towards the hydrolysis of a nitrile precursor.

G cluster_0 Key Disconnections Target This compound Disconnect_CN C-CN Bond (Nitrile Hydrolysis) Target->Disconnect_CN Strategy A Disconnect_Homologation Cα-Cβ Bond (Homologation) Target->Disconnect_Homologation Strategy B Disconnect_Malonic Cα-C Bond (Malonic Ester) Target->Disconnect_Malonic Strategy C Nitrile 1-Phenylcyclobutane- carbonitrile Disconnect_CN->Nitrile Carboxylic_Acid 1-Phenylcyclobutane- carboxylic Acid Disconnect_Homologation->Carboxylic_Acid Malonic_Precursor 1-Halo-1-phenylcyclobutane + Malonic Ester Disconnect_Malonic->Malonic_Precursor

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three primary strategies that will be discussed in detail:

  • Strategy A: The Nitrile Hydrolysis Pathway. This is arguably the most direct and widely utilized route, involving the synthesis and subsequent hydrolysis of 1-phenylcyclobutanecarbonitrile.

  • Strategy B: The Arndt-Eistert Homologation Pathway. A classic method for one-carbon chain extension of a carboxylic acid.

  • Strategy C: The Malonic Ester Synthesis Pathway. A versatile method for preparing substituted acetic acids.

Pathway I: The Nitrile Hydrolysis Route (Primary Recommended Pathway)

This two-step pathway is often the most efficient in terms of yield and operational simplicity. It begins with the formation of the key intermediate, 1-phenylcyclobutanecarbonitrile, followed by its vigorous hydrolysis to the target carboxylic acid.

Caption: The Nitrile Hydrolysis Pathway.

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

The formation of the cyclobutane ring is achieved via a tandem alkylation of phenylacetonitrile with a 1,3-dihalopropane, typically 1,3-dibromopropane.

Causality Behind Experimental Choices:

  • Base and Solvent: The reaction requires a strong base to deprotonate the α-carbon of phenylacetonitrile, creating a resonance-stabilized carbanion. While sodium amide or sodium ethoxide can be used, a concentrated aqueous solution of sodium hydroxide in DMSO is highly effective and common in industrial settings[2]. DMSO, a polar aprotic solvent, enhances the nucleophilicity of the carbanion.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, is crucial for reactions involving an aqueous phase (NaOH solution) and an organic phase (reactants in DMSO). The PTC facilitates the transport of the hydroxide anion into the organic phase to generate the nucleophile in situ, dramatically accelerating the reaction rate[3].

Step 2: Hydrolysis of 1-Phenylcyclobutanecarbonitrile

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, though acidic hydrolysis is often preferred for its straightforward workup.

Causality Behind Experimental Choices:

  • Acidic Hydrolysis: Heating the nitrile in a strong aqueous acid, such as sulfuric or hydrochloric acid, is a robust method. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid and an ammonium salt[2]. This method is often high-yielding.

  • Basic Hydrolysis: Alternatively, heating with a strong base like NaOH or KOH will produce the carboxylate salt, which must then be neutralized in a separate acidic workup step to yield the final product. While effective, this adds a step to the procedure[4][5].

Experimental Protocol: Nitrile Hydrolysis Pathway

Part A: Synthesis of 1-Phenylcyclobutanecarbonitrile[6]

  • Setup: To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 500 mL of DMSO, 120 g of 50% aqueous sodium hydroxide, 117.15 g (1.0 mole) of phenylacetonitrile, and 2.3 g (0.01 mole) of benzyltriethylammonium chloride.

  • Addition: Begin stirring and add 201.9 g (1.0 mole) of 1,3-dibromopropane dropwise over 90-120 minutes. Maintain the internal temperature between 30-35°C using a water bath for cooling as the reaction is exothermic.

  • Reaction: After the addition is complete, continue stirring at 35°C for 3 hours.

  • Workup: Cool the mixture to 20°C and add 1 L of water and 250 mL of toluene. Stir for 15 minutes. Separate the layers. Extract the aqueous layer with an additional 100 mL of toluene.

  • Purification: Combine the organic layers, wash with 2 x 200 mL of water, and then with 200 mL of brine. Dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product is purified by vacuum distillation to yield 1-phenylcyclobutanecarbonitrile.

Part B: Hydrolysis to this compound

  • Setup: In a flask equipped with a reflux condenser and stirrer, combine 157.2 g (1.0 mole) of 1-phenylcyclobutanecarbonitrile with 500 mL of 70% aqueous sulfuric acid.

  • Reaction: Heat the mixture to reflux (approximately 120-130°C) and maintain for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully over 1 kg of crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral to pH paper. The crude product can be recrystallized from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.

ParameterValueReference
Intermediate 1-Phenylcyclobutanecarbonitrile[6]
CAS Number14377-68-5[6]
Molecular Weight157.21 g/mol [6]
Typical Yield (Step 1)75-85%[2]
Final Product This compound[7]
CAS Number7306-17-4[7]
Molecular Weight190.24 g/mol -
Typical Yield (Step 2)>90%[2]

Pathway II: Arndt-Eistert Homologation

This classic pathway provides a method for the one-carbon extension (homologation) of a carboxylic acid. It would begin with 1-phenylcyclobutanecarboxylic acid, which itself can be synthesized via hydrolysis of the same nitrile intermediate discussed in Pathway I.

The core of this synthesis is the Wolff Rearrangement of an α-diazoketone intermediate.[8]

G cluster_0 Arndt-Eistert Reaction Sequence Start 1-Phenylcyclobutane- carboxylic Acid AcidChloride Acid Chloride Start->AcidChloride SOCl2 or (COCl)2 Diazoketone α-Diazoketone AcidChloride->Diazoketone CH2N2 (2 eq.) Ketene Ketene Intermediate (via Wolff Rearrangement) Diazoketone->Ketene Ag2O, Heat or Light (hν) Product This compound Ketene->Product H2O

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Phenylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(1-Phenylcyclobutyl)acetic acid, a derivative of phenylacetic acid, presents a unique structural motif with a cyclobutyl ring adjacent to a phenyl group. This structural feature is of significant interest in medicinal chemistry and drug development, as the introduction of rigid, non-planar carbocyclic rings can profoundly influence a molecule's pharmacological and pharmacokinetic properties. Understanding the fundamental physicochemical characteristics of this compound is paramount for its potential application in areas such as lead optimization, formulation development, and toxicological assessment. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, coupled with detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unambiguous identification and three-dimensional arrangement.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 7306-17-4[1]
Molecular Formula C12H14O2[1]
Molecular Weight 190.24 g/mol [1]
Canonical SMILES C1CC(C1)(CC(=O)O)C2=CC=CC=C2N/A

Core Physicochemical Properties

The physical state, solubility, and acidity of a compound are critical determinants of its behavior in biological and chemical systems.

Table 2: Summary of Physicochemical Properties

PropertyValueMethodSource
Melting Point 75-76 °CExperimental[1]
Boiling Point 343.7 ± 11.0 °CPredicted[1]
Density 1.147 ± 0.06 g/cm³Predicted[1]
pKa 4.72 ± 0.10Predicted[1]
Solubility Data not availableN/AN/A
Melting Point: A Gateway to Purity and Stability

The melting point is a fundamental property that provides a preliminary indication of a compound's purity and the strength of its crystal lattice forces. A sharp melting range, as observed for this compound (75-76 °C), is often indicative of high purity.[1]

The capillary method remains a cornerstone for accurate melting point determination due to its simplicity and the small sample quantity required.

Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature range over which the solid transitions to a liquid is observed.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

  • Capillary Loading: Introduce the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Packing: Compact the sample at the sealed bottom of the tube by tapping or by dropping it through a long glass tube.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • Initially, heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has melted (completion of melting).

  • Reporting: The melting point is reported as a range from the onset to the completion of melting.

Causality in Experimental Design: A slow heating rate near the melting point is crucial for accuracy. Rapid heating can lead to a temperature lag between the heating block, the thermometer, and the sample, resulting in an erroneously broad and elevated melting range.

Figure 2: Workflow for Capillary Melting Point Determination.

Solubility: The Key to Bioavailability and Formulation

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol).

  • Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

  • Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or µg/mL.

Causality in Experimental Design: Using an excess of the solid ensures that the solution becomes saturated. Maintaining a constant temperature is critical as solubility is temperature-dependent. The choice of the analytical method for quantification must be validated for linearity, accuracy, and precision in the relevant concentration range.

pKa: Understanding Ionization and its Impact

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, the pKa value dictates the extent of ionization at a given pH. This is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as the ionized and non-ionized forms of a drug have different membrane permeability and receptor binding characteristics. The predicted pKa of 4.72 suggests it is a weak acid, similar to many other carboxylic acid-containing drugs.[1]

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent, typically a co-solvent system (e.g., water-methanol) for poorly water-soluble compounds.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the base, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of base added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of base added is half of that required to reach the equivalence point).

Causality in Experimental Design: The use of a co-solvent is necessary for compounds with low aqueous solubility to ensure they remain dissolved throughout the titration. The ionic strength of the solution should be kept constant, often by adding a neutral salt like KCl, as it can influence the pKa value.

cluster_titration Potentiometric Titration A Prepare Acid Solution B Calibrate pH Meter A->B C Titrate with Standard Base B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H

Figure 3: Logical Flow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound. While specific experimental spectra for this compound are not publicly available, this section outlines the expected spectral features based on its structure and provides general protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, between 10-13 ppm. This signal is exchangeable with D₂O.

  • Aromatic Protons (Phenyl Ring): A multiplet in the region of 7.2-7.5 ppm, integrating to 5 protons.

  • Methylene Protons (-CH₂-COOH): A singlet or a multiplet (depending on chirality and conformational rigidity) around 2.2-2.6 ppm, integrating to 2 protons.

  • Cyclobutyl Protons: A complex series of multiplets in the aliphatic region, likely between 1.5-2.5 ppm, integrating to 6 protons.

  • Carbonyl Carbon (-COOH): A signal in the range of 170-185 ppm.

  • Aromatic Carbons (Phenyl Ring): Multiple signals between 125-145 ppm. The quaternary carbon attached to the cyclobutyl ring will likely be a weaker signal.

  • Methylene Carbon (-CH₂-COOH): A signal around 40-50 ppm.

  • Quaternary Carbon (in Cyclobutyl Ring): A signal in the aliphatic region, likely around 40-50 ppm.

  • Cyclobutyl Carbons: Signals in the aliphatic region, typically between 20-40 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants. Assign the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of the carboxylic acid.

  • C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 2850-3100 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ region.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

  • Molecular Ion Peak (M⁺): A peak at m/z = 190, corresponding to the molecular weight of the compound.

  • Fragment Ions: Characteristic fragmentation patterns would be expected. Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 145 is likely. Cleavage of the bond between the cyclobutyl ring and the acetic acid moiety could also occur. The phenylcyclobutyl cation would be a prominent fragment.

  • Sample Introduction: Dissolve the sample in a volatile organic solvent and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the MS, where it is ionized (e.g., by electron impact).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Due to the presence of the phenyl group, this compound is expected to exhibit UV absorption. The primary absorption bands for a benzene ring are typically around 204 nm and 256 nm. The carboxylic acid group itself has a weak n→π* transition around 200-210 nm.

  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, integrating known data with predictive insights and established experimental methodologies. While a complete experimental characterization of this molecule is not yet publicly available, the provided protocols and expected data serve as a robust framework for researchers and drug development professionals. A thorough understanding and experimental determination of these properties are essential first steps in unlocking the potential of this compound and its derivatives in the pursuit of new therapeutic agents. The self-validating nature of the described protocols ensures that any future experimental work will yield reliable and accurate data, contributing to the broader scientific understanding of this promising chemical entity.

References

Sources

A Comprehensive Technical Guide to 2-(1-Phenylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1-Phenylcyclobutyl)acetic acid, identified by the CAS number 7306-17-4 , is a significant organic compound that serves as a versatile intermediate in the synthesis of a variety of pharmaceutical agents. Its distinct molecular structure, which incorporates a phenyl-substituted cyclobutane ring linked to an acetic acid group, renders it a valuable building block for the creation of complex molecules with potential therapeutic value. The phenylacetic acid scaffold and its derivatives are integral to a multitude of drugs, including anti-inflammatory agents and treatments for neurological conditions. This in-depth guide offers a thorough examination of this compound, detailing its physicochemical properties, a comprehensive synthetic pathway, its potential applications in the realm of drug development, and robust analytical methods for its characterization. The information contained herein is designed to provide researchers and professionals in the pharmaceutical sector with the essential knowledge needed to effectively employ this compound in their research and development activities.

Physicochemical Properties

A detailed understanding of the physicochemical characteristics of this compound is crucial for its appropriate handling, storage, and use in synthetic chemistry. The table below provides a summary of its key properties.

PropertyValueSource
CAS Number 7306-17-4
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Appearance White to off-white solidGeneral chemical properties
Storage Sealed in dry, 2-8°C
SMILES O=C(O)CC1(C2=CC=CC=C2)CCC1

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A prevalent and efficient method utilizes a substituted cyclobutanecarbonitrile as a pivotal intermediate. The following protocol describes a viable and effective multi-step synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylacetonitrile (1 equivalent) in dry tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Slowly add 1,3-dibromopropane (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to ambient temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to obtain pure 1-phenylcyclobutanecarbonitrile.

Causality behind experimental choices: The use of a potent base like sodium hydride is essential for the abstraction of the acidic benzylic proton from phenylacetonitrile, which generates a resonance-stabilized carbanion. This nucleophile then participates in a cyclization reaction with 1,3-dibromopropane to construct the cyclobutane ring. THF is an ideal solvent for this reaction due to its ability to solvate the sodium cation and its suitable boiling point for reflux conditions.

Step 2: Hydrolysis of 1-Phenylcyclobutanecarbonitrile to this compound

  • Combine 1-phenylcyclobutanecarbonitrile (1 equivalent) and a 20% aqueous solution of sodium hydroxide (NaOH) in ethanol.

  • Heat the mixture to reflux for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling the reaction mixture to room temperature, acidify it to a pH of 2-3 using concentrated hydrochloric acid (HCl).

  • Extract the acidified mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to afford this compound.

  • If necessary, the final product can be further purified by recrystallization.

Causality behind experimental choices: The conversion of a nitrile to a carboxylic acid is a fundamental organic transformation that can be performed under either acidic or basic conditions. Basic hydrolysis is frequently chosen due to its typically cleaner reaction profile and more straightforward work-up procedure. The initial product is the sodium salt of the carboxylic acid, which is subsequently protonated by the addition of a strong acid to yield the desired product.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis Phenylacetonitrile Phenylacetonitrile NaH_THF 1. NaH, THF, 0 °C to RT 2. 1,3-Dibromopropane, Reflux Intermediate 1-Phenylcyclobutanecarbonitrile NaH_THF->Intermediate Hydrolysis NaOH, EtOH/H₂O, Reflux then HCl Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable building block for the synthesis of more intricate active pharmaceutical ingredients (APIs). The phenylacetic acid moiety is a prevalent scaffold in medicinal chemistry, and the inclusion of a cyclobutyl group can bestow distinct pharmacological characteristics, such as enhanced metabolic stability, increased binding affinity to target proteins, and modified pharmacokinetic profiles.

While specific drugs that contain the this compound core are not extensively documented in publicly accessible literature, its structural elements are found in various classes of therapeutic agents. For example, derivatives of phenylacetic acid are present in non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and anti-cancer medications. The cyclobutyl ring, being a rigid and compact structure, can serve as a lipophilic spacer or a conformational constraint, which can be beneficial in drug design.

Hypothetical Integration into a Drug Synthesis Pathway

The diagram below illustrates a hypothetical pathway where this compound is used as an intermediate in the synthesis of a potential drug candidate.

Drug_Synthesis_Pathway Starting_Material This compound Coupling Amide Coupling (e.g., with a chiral amine) Intermediate_Amide Intermediate Amide Coupling->Intermediate_Amide Further_Modification Further Functionalization (e.g., cyclization, substitution) API Final API Further_Modification->API

Caption: Hypothetical pathway for utilizing the target compound in API synthesis.

Analytical Characterization

The use of robust analytical methods is imperative for confirming the identity, purity, and overall quality of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two potent techniques for its characterization.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a highly versatile technique for evaluating the purity of this compound and for tracking the progress of reactions during its synthesis.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Gradient: Begin with 30% B, increase to 90% B over 15 minutes, maintain for 5 minutes, and then re-equilibrate to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample should be dissolved in the initial mobile phase composition.

Self-validating system: The implementation of a gradient elution ensures that both the starting materials and the product, which possess different polarities, can be effectively separated and quantified. The addition of TFA to the mobile phase serves to protonate the carboxylic acid, resulting in sharper peaks and improved chromatographic resolution. A C18 column is a standard and reliable choice for the separation of moderately nonpolar compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is anticipated to display characteristic signals corresponding to the phenyl protons (in the aromatic region, approximately 7.2-7.4 ppm), the methylene protons of the acetic acid moiety (a singlet around 2.5-2.8 ppm), and the protons of the cyclobutyl ring (multiplets in the aliphatic region, approximately 1.8-2.5 ppm). The integration of these signals will be proportional to the number of protons in each respective chemical environment.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the carboxylic acid (in the range of 175-180 ppm), signals for the aromatic carbons of the phenyl group (between 125-145 ppm), a signal for the quaternary carbon of the cyclobutane ring that is bonded to the phenyl group, and signals for the other aliphatic carbons of the cyclobutyl ring and the acetic acid methylene group.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of organic synthesis, with particular importance in the pharmaceutical industry. Its distinctive structural characteristics offer a strong foundation for the creation of novel therapeutic agents. This guide has provided a detailed overview of its properties, a comprehensive synthetic protocol, its potential applications in drug development, and robust analytical methods for its characterization. By utilizing the information presented in this guide, researchers and drug development professionals can effectively leverage this compound to propel their scientific and therapeutic innovations.

References

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. URL: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. URL: [Link]

  • US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents. Google Patents.
  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - NIH. National Institutes of Health. URL: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. MDPI. URL: [Link]

  • Synthesis Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide - TSI Journals. TSI Journals. URL: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. URL: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. Jetir.Org. URL: [Link]

  • Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl - MDPI. MDPI. URL: [Link]

  • NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. - YouTube. YouTube. URL: [Link]

  • 2-[1-(Mercaptomethyl)Cyclopropyl]Acetic Acid: A Key Pharmaceutical Intermediate for Montelukast Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. Chemical Methodologies. URL: [Link]

  • Organic chemistry practical course. URL: [Link]

  • Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed. PubMed. URL: [Link]

  • CN104496809A - Synthesis method of drug intermediate phenyl acetate - Google Patents. Google Patents.
  • Techniques for Monitoring Quality of Glacial Acetic Acid - Patsnap Eureka. Patsnap. URL: [Link]

  • Phenylacetic acid - Wikipedia. Wikipedia. URL: [Link]

  • Analytical Methods for Organic Acids - Shimadzu. Shimadzu. URL: [Link]

  • Acetic acid HPLC results. (A) Identification of acetic acid using... - ResearchGate. ResearchGate. URL: [Link]

  • Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography - PubMed. PubMed. URL: [Link]

  • US4128572A - Process for preparing phenylacetic acid - Google Patents. Google Patents.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. URL: [Link]

  • Process for preparing phenylacetic acid - Justia Patents. Justia Patents. URL: [Link]

  • Analysis of Organic Acids in Aqueous Samples Application | Agilent. Agilent. URL: [Link]

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. URL: [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis | Organic Letters - ACS Publications. ACS Publications. URL: [Link]

  • CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol - Google Patents. Google Patents.
  • US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof - Google Patents. Google Patents.
  • Acetic Acid - SIELC Technologies. SIELC Technologies. URL: [Link]

  • (12) United States Patent - Googleapis.com. Google APIs. URL: [Link]

  • Acetic acid by gas chromatography. Chromatography Forum. URL: [Link]

  • Glacial Acetic Acid in High-Performance Liquid Chromatography (HPLC) - Patsnap Eureka. Patsnap. URL: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). HMDB. URL: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. URL: [Link]

  • bmse000220 Phenylacetic Acid at BMRB. BMRB. URL: [Link]

  • 1H NMR (CDCl3, 300 MHz) of phenylacetic acid - ResearchGate. ResearchGate. URL: [Link]

The Biological Frontier of 2-(1-Phenylcyclobutyl)acetic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory

In the landscape of pharmaceutical research, the vastness of chemical space presents both a challenge and an immense opportunity. Countless molecules with therapeutic potential remain uncharacterized. This guide ventures into such territory to explore the biological activity of 2-(1-Phenylcyclobutyl)acetic acid. It is critical to state at the outset that, as of the date of this publication, direct experimental studies on the biological effects of this specific molecule are not present in the public scientific literature.

Therefore, this technical guide adopts a predictive and inferential approach, grounded in established principles of medicinal chemistry and pharmacology. By examining the structure-activity relationships (SAR) of closely related analogs, particularly other phenylacetic acid derivatives, we can construct a scientifically robust hypothesis regarding the potential biological activities and mechanisms of action of this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a compelling rationale and a practical framework for initiating the investigation of this promising, yet uncharted, molecule.

Molecular Profile of this compound

This compound is a carboxylic acid featuring a phenyl group and an acetic acid moiety attached to a central cyclobutane ring.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 7306-17-4[1]

  • Molecular Formula: C₁₂H₁₄O₂

  • Molecular Weight: 190.24 g/mol [2]

The molecule's structure is notable for the cyclobutyl ring, which imparts a degree of conformational rigidity compared to acyclic analogs. The phenyl and carboxylic acid groups are key pharmacophores that are common in a wide range of biologically active compounds.

Inferred Biological Activity: An Anti-inflammatory Candidate

The structural motif of phenylacetic acid is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs)[3]. The primary mechanism of action for the majority of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.

The Cyclooxygenase (COX) Pathway: The Likely Target

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[4]. Phenylacetic acid derivatives have a well-documented history of interacting with this pathway[5][6].

Based on the structural similarities to known anti-inflammatory agents, it is highly probable that this compound exhibits inhibitory activity against COX enzymes. The presence of the carboxylic acid is crucial for this activity, as it typically interacts with a key arginine residue in the active site of the COX enzyme.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Molecule This compound Target_Molecule->COX_Enzymes Inhibition (Hypothesized)

Caption: Hypothesized mechanism of action for this compound via inhibition of the COX pathway.

Structure-Activity Relationship (SAR) Insights

Studies on related compounds, such as [(cycloalkylmethyl)phenyl]acetic acids, have demonstrated potent anti-inflammatory and analgesic activities. For instance, derivatives with cyclopentyl and cyclohexyl rings have shown significant efficacy in carrageenan-induced edema tests, a classic model for acute inflammation[3]. This suggests that the presence of a cycloalkyl moiety is compatible with, and potentially beneficial for, anti-inflammatory activity within this class of compounds. The cyclobutyl ring in this compound is therefore an intriguing feature that warrants investigation.

Proposed Experimental Workflow for Biological Characterization

To validate the hypothesized biological activity of this compound, a systematic experimental approach is necessary. The following workflow outlines the key in vitro and in vivo assays that would provide a comprehensive biological profile of the compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_synthesis Chemical Synthesis & Purification COX_Inhibition COX-1/COX-2 Inhibition Assay Carrageenan_Edema Carrageenan-Induced Paw Edema in Rodents COX_Inhibition->Carrageenan_Edema NO_Production Nitric Oxide Production Assay in Macrophages PGE2_Assay Prostaglandin E2 (PGE2) Release Assay PGE2_Assay->Carrageenan_Edema Cytotoxicity Cytotoxicity Assay (e.g., MTT) Analgesia_Models Analgesia Models (e.g., Hot Plate, Writhing Test) Carrageenan_Edema->Analgesia_Models Synthesis Synthesis of this compound Synthesis->COX_Inhibition Synthesis->NO_Production Synthesis->PGE2_Assay Synthesis->Cytotoxicity

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

Detailed Experimental Protocols

Synthesis of this compound

While several chemical suppliers list this compound[1][7], for research purposes, a scalable synthesis may be required. A plausible synthetic route could involve the Suzuki coupling of a boronic acid with an alkyl halide, a method that has been successfully applied to the synthesis of other phenylacetic acid derivatives[2].

In Vitro Anti-inflammatory Assays
  • Objective: To determine the inhibitory potency (IC₅₀) of this compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercial COX inhibitor screening assay kit.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

    • Incubate the compound with purified ovine COX-1 and human recombinant COX-2 enzymes in the presence of arachidonic acid.

    • Measure the production of prostaglandin F2α (for COX-1) and prostaglandin E2 (for COX-2) using an enzyme immunoassay (EIA).

    • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • Objective: To assess the effect of the compound on the production of inflammatory mediators in a cellular context.

  • Methodology:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours.

    • For NO determination, measure the accumulation of nitrite in the culture supernatant using the Griess reagent[8].

    • For PGE₂ determination, quantify the amount of PGE₂ in the supernatant using an ELISA kit[8].

    • A parallel MTT assay should be performed to ensure that the observed effects are not due to cytotoxicity.

Assay Endpoint Significance
COX-1/COX-2 InhibitionIC₅₀ (µM)Direct measure of enzyme inhibition and selectivity.
NO Production in RAW 264.7IC₅₀ (µM)Assessment of anti-inflammatory effect on iNOS pathway.
PGE₂ Release in RAW 264.7IC₅₀ (µM)Cellular confirmation of COX pathway inhibition.
MTT AssayCC₅₀ (µM)Determination of the compound's cytotoxicity.

Potential Therapeutic Applications and Future Directions

Should this compound demonstrate significant anti-inflammatory and analgesic properties with a favorable safety profile (i.e., low ulcerogenic potential), it could be a candidate for the treatment of a range of inflammatory conditions, including:

  • Rheumatoid arthritis

  • Osteoarthritis

  • Acute pain and inflammation

Future research should focus on lead optimization to improve potency and selectivity, as well as comprehensive pharmacokinetic and toxicological studies to fully assess its drug-like properties.

Conclusion

While direct experimental data on this compound is currently lacking, a strong scientific rationale exists to investigate this molecule as a novel anti-inflammatory agent. Its structural similarity to known COX inhibitors, combined with the precedence of anti-inflammatory activity in related cycloalkyl phenylacetic acids, makes it a compelling target for further research. The experimental framework outlined in this guide provides a clear path forward for elucidating the biological activity and therapeutic potential of this unexplored compound.

References

  • Atkinson, D. C., & Leach, C. A. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of medicinal chemistry, 19(6), 804–809. [Link]

  • AA Blocks. 2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclobutyl]acetic acid. [Link]

  • Smythies, J. R. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of medicinal chemistry, 17(10), 1100–1111. [Link]

  • Atkinson, D. C., & Leach, C. A. (1978). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of medicinal chemistry, 21(1), 101–105. [Link]

  • Gupta, R. C., & Srimal, R. C. (1981). Further studies on anti-inflammatory activity of two potent indan-1-acetic acids. Indian journal of experimental biology, 19(11), 1072–1074. [Link]

  • ResearchGate. Anti-inflammatory activity study of compounds 1 and 2. [Link]

  • GSRS. 2-((1-PHENYLCYCLOHEXYL)AMINO)ACETIC ACID. [Link]

  • Ali, S., Siddiqui, H. L., & Parvez, M. (2011). 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid. Acta crystallographica. Section E, Structure reports online, 68(Pt 1), o86. [Link]

  • van de Witte, S. V., & van der Heijden, F. M. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(8), 1188–1200. [Link]

  • Drug Design. Structure Activity Relationships. [Link]

  • ResearchGate. Two N-Phenyl-Carbamic Acid Methyl Esters from Spatholobus littoralis and their Cytotoxic Effect Against Breast Cancer Using In Vitro and In Silico Methods. [Link]

  • MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • MDPI. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. [Link]

  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European journal of medicinal chemistry, 44(9), 3627–3636. [Link]

  • Terada, A., Naruto, S., Wachi, K., Tanaka, S., Iizuka, Y., & Misaka, E. (1984). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of medicinal chemistry, 27(2), 212–216. [Link]

  • eScholarship.org. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. [Link]

  • Hajiani, M., Fassihi, A., & Saghaei, L. (2021). Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation. Molecular biology reports, 48(12), 7957–7967. [Link]

  • Pinard, E., Alanine, A., & Alberati-Giani, D. (2008). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & medicinal chemistry letters, 18(18), 5064–5068. [Link]

  • Sharma, N., Tiekink, E. R., & Ng, S. W. (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. IUCrData, 8(11), x230913. [Link]

  • PubChem. Phenylacetic Acid. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(1-Phenylcyclobutyl)acetic Acid: A Roadmap for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(1-Phenylcyclobutyl)acetic acid is a unique small molecule with a structure suggestive of diverse pharmacological potential. To date, its specific mechanism of action remains unelucidated, presenting both a challenge and a significant opportunity for novel therapeutic development. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the core biological activities of this compound. By leveraging structure-activity relationships with known pharmacologically active molecules, we propose several putative mechanisms of action and outline detailed experimental protocols to systematically test these hypotheses. This document is intended to serve as a foundational roadmap for unlocking the therapeutic promise of this compound.

Introduction: Unveiling the Potential of a Novel Chemical Entity

The landscape of drug discovery is in constant pursuit of novel chemical scaffolds that can modulate biological pathways with high specificity and efficacy. This compound, with its distinct phenyl, cyclobutyl, and acetic acid moieties, represents such a scaffold. While commercially available for research purposes, a review of the current scientific literature reveals a conspicuous absence of studies detailing its biological effects and mechanism of action[1][2].

The structural components of this compound offer intriguing clues to its potential pharmacological profile. The phenylacetic acid backbone is a common feature in various biologically active compounds, including those with anti-inflammatory, antimicrobial, and even anticancer properties[3][4][5]. The presence of a cyclobutyl ring introduces a degree of conformational rigidity and lipophilicity that can significantly influence receptor binding and membrane permeability.

This guide will deconstruct the structure of this compound to propose several testable hypotheses regarding its mechanism of action. We will then provide detailed, field-proven experimental workflows to rigorously evaluate these hypotheses, enabling researchers to systematically explore the compound's therapeutic potential.

Putative Mechanisms of Action: A Hypothesis-Driven Approach

Given the lack of direct evidence, we will formulate our investigative strategy around several plausible, hypothesis-driven mechanisms of action. These are based on the known activities of structurally related compounds.

Hypothesis 1: Modulation of Voltage-Gated Calcium Channels

Rationale: The structural similarity of the cyclobutyl ring to the cyclohexyl ring found in gabapentin, a well-established anticonvulsant, suggests a potential interaction with neuronal ion channels[6]. Gabapentin is known to bind to the α2δ subunit of voltage-gated calcium channels, modulating their activity and reducing neurotransmitter release.

Proposed Signaling Pathway:

Calcium_Channel_Modulation 2-PCAA This compound VGCC Voltage-Gated Calcium Channel (α2δ subunit) 2-PCAA->VGCC Binds to Ca_Influx Reduced Ca2+ Influx VGCC->Ca_Influx Inhibits Neurotransmitter_Release Decreased Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release Neuronal_Excitability Reduced Neuronal Excitability Neurotransmitter_Release->Neuronal_Excitability

Caption: Proposed pathway for this compound modulating neuronal excitability via voltage-gated calcium channels.

Hypothesis 2: Inhibition of the Glycine Transporter 1 (GlyT-1)

Rationale: Phenylacetic acid derivatives have been identified as inhibitors of the glycine transporter 1 (GlyT-1), which is involved in regulating glycine levels in the synaptic cleft. Inhibition of GlyT-1 can enhance N-methyl-D-aspartate (NMDA) receptor function, a strategy explored for treating schizophrenia[7].

Proposed Signaling Pathway:

GlyT1_Inhibition 2-PCAA This compound GlyT1 Glycine Transporter 1 (GlyT-1) 2-PCAA->GlyT1 Inhibits Glycine_Uptake Reduced Glycine Reuptake GlyT1->Glycine_Uptake Synaptic_Glycine Increased Synaptic Glycine Glycine_Uptake->Synaptic_Glycine NMDA_Receptor NMDA Receptor Co-activation Synaptic_Glycine->NMDA_Receptor

Caption: Hypothesized mechanism of this compound as a GlyT-1 inhibitor, leading to enhanced NMDA receptor function.

Hypothesis 3: Targeting the EGFR/PI3K/AKT/mTOR Signaling Cascade

Rationale: Certain acetic acid derivatives have demonstrated the ability to interfere with critical cell signaling pathways involved in cancer progression, such as the EGFR/PI3K/AKT/mTOR cascade[8]. The phenyl group in this compound could facilitate interactions with the ATP-binding pocket of kinases within this pathway.

Proposed Signaling Pathway:

EGFR_PI3K_AKT_mTOR_Pathway 2-PCAA This compound EGFR EGFR 2-PCAA->EGFR Inhibits PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation

Caption: Postulated inhibitory effect of this compound on the EGFR/PI3K/AKT/mTOR signaling pathway.

Experimental Protocols for Mechanistic Elucidation

To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is recommended. The following protocols provide a robust framework for this investigation.

Initial Cytotoxicity and Phenotypic Screening

Objective: To determine the general cytotoxic profile of this compound and identify any observable phenotypic changes in relevant cell lines.

Methodology:

  • Cell Line Selection:

    • Neuronal cell lines (e.g., SH-SY5Y, PC-12) for neuroactivity screening.

    • Cancer cell lines representing different tissues (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) for anti-proliferative screening.

    • Normal human cell lines (e.g., human dermal fibroblasts) to assess general cytotoxicity.

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay:

    • Plate cells at an appropriate density in 96-well plates.

    • After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM).

    • Incubate for 24, 48, and 72 hours.

    • Perform the viability assay according to the manufacturer's protocol.

    • Calculate IC50 values.

Data Presentation:

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
SH-SY5YTBDTBDTBD
MDA-MB-231TBDTBDTBD
A549TBDTBDTBD
HDFTBDTBDTBD
Target-Based Assays

Objective: To directly assess the interaction of this compound with the hypothesized molecular targets.

Experimental Workflow Diagram:

Target_Based_Assays Compound This compound Assay1 Radioligand Binding Assay (Voltage-Gated Calcium Channels) Compound->Assay1 Assay2 Glycine Uptake Assay (GlyT-1) Compound->Assay2 Assay3 Kinase Activity Assay (EGFR, PI3K, AKT, mTOR) Compound->Assay3 Data_Analysis Determine Ki, IC50 Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis

Caption: Workflow for conducting target-based assays to validate hypothesized mechanisms.

Detailed Protocols:

  • Radioligand Binding Assay for Voltage-Gated Calcium Channels:

    • Prepare cell membranes from a cell line overexpressing the α2δ subunit of voltage-gated calcium channels.

    • Incubate the membranes with a known radioligand (e.g., [³H]-gabapentin) and varying concentrations of this compound.

    • Separate bound from unbound radioligand by rapid filtration.

    • Quantify radioactivity using a scintillation counter.

    • Determine the inhibition constant (Ki) of this compound.

  • Glycine Uptake Assay for GlyT-1:

    • Use a cell line stably expressing GlyT-1.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add [³H]-glycine and incubate for a short period to allow for uptake.

    • Wash the cells to remove extracellular [³H]-glycine.

    • Lyse the cells and measure the intracellular radioactivity.

    • Calculate the IC50 for the inhibition of glycine uptake.

  • Kinase Activity Assays (EGFR, PI3K, AKT, mTOR):

    • Utilize commercially available in vitro kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the recombinant kinase with its specific substrate, ATP, and varying concentrations of this compound.

    • Measure the amount of ADP produced, which is proportional to kinase activity.

    • Determine the IC50 for each kinase.

Data Presentation:

TargetAssay TypeEndpointValue (IC50/Ki)
VGCC (α2δ)Radioligand BindingKiTBD
GlyT-1Glycine UptakeIC50TBD
EGFRKinase ActivityIC50TBD
PI3KKinase ActivityIC50TBD
AKTKinase ActivityIC50TBD
mTORKinase ActivityIC50TBD

Conclusion and Future Directions

This technical guide provides a foundational strategy for elucidating the mechanism of action of this compound. By systematically pursuing the outlined hypotheses and experimental protocols, researchers can generate the critical data needed to understand its biological activity. The results of these studies will be instrumental in determining the most promising therapeutic avenues for this novel chemical entity, paving the way for further preclinical and clinical development. It is our hope that this guide will serve as a catalyst for the scientific community to unlock the full potential of this compound.

References

  • MySkinRecipes. 2-(1-Hydroxycyclobutyl)acetic acid. Available from: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • Organic chemistry practical course. Synthesis of Phenyl acetate. Available from: [Link]

  • National Center for Biotechnology Information. 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid. Available from: [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]

  • Global Substance Registration System. 2-((1-PHENYLCYCLOHEXYL)AMINO)ACETIC ACID. Available from: [Link]

  • MySkinRecipes. 2-(1-Hydroxycyclobutyl)acetic acid. Available from: [Link]

  • PubMed. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Available from: [Link]

  • MDPI. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]

  • International Journal of Research and Review in Pharmacy and Applied Sciences. Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. acetic acid. Available from: [Link]

  • PubChem. 2-(1-Methylcyclohexyl)acetic acid. Available from: [Link]

  • Wikipedia. Phenylacetic acid. Available from: [Link]

  • JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available from: [Link]

  • The Good Scents Company. cyclohexyl acetic acid. Available from: [Link]

Sources

An In-depth Technical Guide to 2-(1-Phenylcyclobutyl)acetic acid: Synthesis and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(1-Phenylcyclobutyl)acetic acid, a molecule of interest within the broader class of phenylacetic acid derivatives. Due to the limited specific historical and developmental data available for this particular compound, this document leverages established principles of organic synthesis and pharmacological science to present a robust theoretical framework. We will explore a plausible synthetic pathway, drawing parallels with known reactions for structurally similar molecules, and discuss its potential therapeutic applications based on the well-documented activities of related cycloalkyl and phenylacetic acid analogs.

Introduction: The Significance of Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] This class of compounds has been extensively studied and has given rise to numerous therapeutic agents. A prime example is Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID) that belongs to the phenylacetic acid family.[2] The therapeutic effects of these derivatives often stem from their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The incorporation of various substituents on the phenyl ring or the acetic acid side chain allows for the fine-tuning of their pharmacological profiles, influencing their potency, selectivity, and duration of action. The introduction of a cyclobutyl moiety, as seen in this compound, presents an intriguing structural variation with the potential for unique pharmacological properties.

Proposed Synthesis of this compound

While specific literature detailing the discovery and synthesis of this compound is scarce, a logical and efficient synthetic route can be proposed based on well-established organic chemistry reactions. The following two-step pathway outlines a practical approach to its preparation, starting from commercially available materials.

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

The initial step involves the formation of a key intermediate, 1-phenylcyclobutanecarbonitrile. This can be achieved through a nucleophilic substitution reaction between bromobenzene and cyclobutanecarbonitrile.

Experimental Protocol:

  • To a solution of sodium amide in anhydrous liquid ammonia, add cyclobutanecarbonitrile dropwise at -33°C.

  • Stir the resulting mixture for one hour to ensure the complete formation of the cyclobutylcarbonitrile anion.

  • Slowly add bromobenzene to the reaction mixture.

  • Allow the reaction to proceed for several hours, monitoring its progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenylcyclobutanecarbonitrile.

  • Purify the crude product by vacuum distillation or column chromatography.

Causality Behind Experimental Choices: The use of a strong base like sodium amide is crucial for the deprotonation of the α-carbon of cyclobutanecarbonitrile, forming a potent nucleophile. Liquid ammonia serves as an excellent solvent for this reaction due to its low boiling point and ability to dissolve alkali metals and their amides. The subsequent nucleophilic attack on bromobenzene, while feasible, might require optimization of reaction conditions (e.g., temperature, reaction time, or the use of a catalyst) to achieve a good yield.

Step 2: Hydrolysis of 1-Phenylcyclobutanecarbonitrile to this compound

The final step is the hydrolysis of the nitrile group in 1-phenylcyclobutanecarbonitrile to a carboxylic acid. This transformation can be effectively carried out under acidic or basic conditions.[4][5][6][7]

Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • Reflux a mixture of 1-phenylcyclobutanecarbonitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.[5]

  • Continue heating until the reaction is complete, as indicated by the disappearance of the starting material (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • The solid carboxylic acid product should precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water to remove any residual acid.

  • Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Causality Behind Experimental Choices: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[6] The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.[4] Refluxing provides the necessary energy to overcome the activation barrier for both stages of the hydrolysis.

Alternative Homologation Approach: Arndt-Eistert Synthesis

An alternative strategy for the synthesis of this compound involves the Arndt-Eistert homologation of 1-phenylcyclobutanecarboxylic acid.[8][9][10][11][12] This method would add a methylene (-CH2-) group to the carboxylic acid, effectively converting it to the desired acetic acid derivative.

Workflow for Arndt-Eistert Synthesis:

  • Acid Chloride Formation: Convert 1-phenylcyclobutanecarboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[13]

  • Diazoketone Formation: React the acid chloride with diazomethane (CH₂N₂) to form a diazoketone intermediate.

  • Wolff Rearrangement: In the presence of a catalyst (e.g., silver oxide, Ag₂O) and a nucleophile (e.g., water), the diazoketone undergoes a Wolff rearrangement to form a ketene.

  • Carboxylic Acid Formation: The ketene is then trapped by water to yield the final product, this compound.

Diagram of Proposed Synthetic Workflow:

G cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Hydrolysis Cyclobutanecarbonitrile Cyclobutanecarbonitrile 1-Phenylcyclobutanecarbonitrile 1-Phenylcyclobutanecarbonitrile Cyclobutanecarbonitrile->1-Phenylcyclobutanecarbonitrile NaH or NaNH2 Bromobenzene Bromobenzene Bromobenzene->1-Phenylcyclobutanecarbonitrile This compound This compound 1-Phenylcyclobutanecarbonitrile->this compound H3O+, heat

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 7306-17-4
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Melting Point 75-76 °C
Boiling Point 343.7±11.0 °C (Predicted)
Density 1.147±0.06 g/cm³ (Predicted)

Potential Pharmacological Profile and Therapeutic Applications

Given the structural similarities to known NSAIDs, it is highly probable that this compound exhibits anti-inflammatory properties. The mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3][14][15]

Mechanism of Action (Hypothesized):

This compound likely acts as a non-selective or selective inhibitor of COX-1 and COX-2. The phenylacetic acid moiety would be crucial for binding to the active site of the COX enzymes. The cyclobutyl group, being a bulky, lipophilic substituent, could influence the compound's binding affinity and selectivity for the different COX isoforms.

Potential Therapeutic Uses:

Based on its presumed anti-inflammatory activity, this compound could be investigated for the treatment of a range of inflammatory conditions, including:

  • Rheumatoid arthritis

  • Osteoarthritis

  • Pain management (analgesic)

  • Fever reduction (antipyretic)

Further research would be necessary to determine its precise pharmacological profile, including its potency, selectivity, pharmacokinetic properties, and safety profile.

Diagram of Hypothesized Anti-Inflammatory Pathway:

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX-1 / COX-2->Prostaglandins This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Hypothesized inhibition of the COX pathway by this compound.

Conclusion

While the documented history of this compound is not extensive, its chemical structure places it firmly within a class of compounds with significant therapeutic importance. The proposed synthetic pathway offers a viable method for its preparation, and its structural analogy to existing NSAIDs strongly suggests a potential role as an anti-inflammatory agent. This technical guide provides a foundational understanding of this molecule and aims to stimulate further research into its synthesis, characterization, and pharmacological evaluation to unlock its full therapeutic potential.

References

  • Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. [Link]

  • Slideshare. (n.d.). Arndt-eistert homologation. [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]

  • YouTube. (2019, November 17). Arndt-Eistert Homologation. [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Google Patents. (n.d.). Process for preparing 1-hydroxycyclohexyl phenylketone.
  • PubMed. (n.d.). Cyclopiazonic Acid, an Inhibitor of Ca(2+)-ATPase in Sarcoplasmic Reticulum, Increases Excitability in Ileal Smooth Muscle. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • PubMed Central. (n.d.). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. [Link]

  • Organic Syntheses. (n.d.). α-PHENYL-α-ETHYLBUTYRONITRILE. [Link]

  • YouTube. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. [Link]

  • PubMed. (n.d.). [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). The clinical pharmacology of cyclooxygenase-2-selective and dual inhibitors. [Link]

  • ScienceDirect. (2025, July 31). Phenylacetic acid derivative: Significance and symbolism. [Link]

  • MDPI. (2023, September 22). Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica. [Link]

  • YouTube. (2025, March 31). Arachidonic Acid Metabolites: Prostaglandins | Pharmacology. [Link]

  • Wikipedia. (n.d.). Analgesic. [Link]

  • PubChem. (n.d.). Phenylacetic Acid. [Link]

Sources

Spectroscopic Unveiling of 2-(1-Phenylcyclobutyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2-(1-Phenylcyclobutyl)acetic acid

This compound is a fascinating molecule that presents a unique combination of structural features: a rigid cyclobutyl ring, a sterically demanding quaternary carbon center, a phenyl group, and a carboxylic acid moiety. This intricate architecture makes it a valuable scaffold in medicinal chemistry and materials science. Accurate and unambiguous structural elucidation is paramount for understanding its chemical behavior, reactivity, and potential applications. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Beyond a mere presentation of data, this guide, from the perspective of a seasoned application scientist, delves into the rationale behind experimental choices and the interpretation of spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, cyclobutyl, and acetic acid protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.[1]
7.2-7.4Multiplet5HAromatic (C₆H₅)The protons of the monosubstituted benzene ring will appear in this region. The ortho, meta, and para protons will have slightly different chemical shifts, resulting in a complex multiplet.
~2.7Singlet2H-CH₂-COOHThese protons are adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. The absence of adjacent protons results in a singlet.
1.8-2.4Multiplet6HCyclobutyl (-CH₂-)₃The six protons of the cyclobutyl ring will be in different electronic environments due to the anisotropic effect of the phenyl group and their proximity to the acetic acid chain. This will result in a series of complex multiplets.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their hybridization and electronic environment. The presence of a quaternary carbon is a key feature to confirm.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~178-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[2]
~145Aromatic (C-ipso)The quaternary carbon of the phenyl ring directly attached to the cyclobutyl ring is deshielded.
~128.5Aromatic (C-ortho/meta)The protonated carbons of the phenyl ring will appear in this region.
~126Aromatic (C-para)The para carbon of the phenyl ring.
~50Quaternary (C-phenyl)The quaternary carbon of the cyclobutyl ring attached to the phenyl group will be deshielded. Quaternary carbons often show weaker signals due to longer relaxation times.[3][4][5][6][7]
~45-CH₂-COOHThe carbon of the methylene group adjacent to the carboxylic acid.
~32Cyclobutyl (-CH₂)The carbons of the cyclobutyl ring will appear in the aliphatic region.
~18Cyclobutyl (-CH₂)The different electronic environments of the cyclobutyl carbons will lead to distinct signals.

Experimental Protocol for NMR Spectroscopy:

The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general solubility, while DMSO-d₆ can be useful for ensuring the observation of the acidic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to encompass all expected proton signals (typically 0-13 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.

    • Due to the low natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans and a longer relaxation delay may be necessary to obtain a good spectrum, especially for the quaternary carbon signal.[3][4][5][6][7]

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups and to confirm the quaternary carbon (which will be absent in DEPT spectra).[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchThe characteristic broad absorption of the carboxylic acid O-H group, often overlapping with C-H stretches, is a result of hydrogen bonding.[1][8]
~3030MediumAromatic C-H stretchThe C-H stretching vibrations of the phenyl ring typically appear just above 3000 cm⁻¹.
2850-2960MediumAliphatic C-H stretchThe C-H stretching vibrations of the cyclobutyl and methylene groups.
~1710StrongC=O stretchThe strong absorption of the carbonyl group in the carboxylic acid is a key diagnostic peak.[1][8]
1450-1600Medium-WeakAromatic C=C stretchThe in-ring carbon-carbon double bond stretching vibrations of the phenyl group.
~1300MediumC-O stretchThe carbon-oxygen single bond stretch of the carboxylic acid.
690-770StrongAromatic C-H bendOut-of-plane bending vibrations of the monosubstituted benzene ring.

Experimental Protocol for IR Spectroscopy:

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method would be suitable.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will show absorption bands at wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Mass Spectrometry Data (Electron Ionization):

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₁₂H₁₄O₂), which is 190.24 g/mol . This peak may be of moderate to low intensity due to fragmentation.

  • Key Fragmentation Pathways:

    • Loss of the carboxylic acid group: A prominent fragmentation would be the cleavage of the bond between the cyclobutyl ring and the acetic acid moiety, leading to the loss of a carboxymethyl radical (•CH₂COOH, 59 Da) or acetic acid (CH₃COOH, 60 Da) through rearrangement, though the former is more likely.

    • Formation of a stable carbocation: The cleavage of the bond between the quaternary carbon and the methylene of the acetic acid group would result in a stable tertiary carbocation at m/z 131 (C₉H₁₁⁺), which would be the 1-phenylcyclobutyl cation. This is expected to be a significant peak.

    • Tropylium ion formation: Rearrangement of the phenyl-containing fragments can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

    • Loss of water and CO: Carboxylic acids can undergo characteristic losses of OH (M-17) and then CO (M-17-28).[2]

    • Cyclobutane ring fragmentation: The cyclobutane ring can undergo cleavage to lose ethylene (C₂H₄, 28 Da) or other small fragments.

Experimental Protocol for Mass Spectrometry (EI):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Visualizing the Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for NMR, IR, and MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent + TMS insert Insert Sample into Spectrometer dissolve->insert Prepared Sample lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 process_spec Process Spectra (FT, Phasing, Baseline Correction) acquire_H1->process_spec acquire_C13->process_spec analyze Analyze Chemical Shifts, Integration, and Coupling process_spec->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis place_sample Place Solid Sample on ATR Crystal background Collect Background Spectrum sample_spec Collect Sample Spectrum place_sample->sample_spec ratio Ratio Sample to Background background->ratio Background Data sample_spec->ratio Sample Data analyze Analyze Absorption Bands for Functional Groups ratio->analyze

Caption: Workflow for IR Spectroscopic Analysis.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_interp Interpretation introduce Introduce Sample (e.g., Direct Probe) ionize Electron Ionization (EI) introduce->ionize analyze_mass Separate Ions by m/z ionize->analyze_mass detect Detect Ions analyze_mass->detect generate_spectrum Generate Mass Spectrum detect->generate_spectrum interpret Analyze Molecular Ion and Fragmentation Pattern generate_spectrum->interpret

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic interpretation of data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the connectivity of the phenyl, cyclobutyl, and acetic acid moieties. IR spectroscopy will provide definitive evidence for the presence of the carboxylic acid and aromatic functionalities. Finally, mass spectrometry will confirm the molecular weight and offer further structural insights through the analysis of characteristic fragmentation patterns. By following the detailed protocols and interpretative guidance provided in this technical guide, researchers can confidently and accurately characterize this and other similarly complex molecules, paving the way for their successful application in various scientific endeavors.

References

  • UCL. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Furrer, J. (2022). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. SciSpace. Retrieved from [Link]

  • Furrer, J. (2020). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. BORIS Portal - University of Bern. Retrieved from [Link]

  • Furrer, J. (2020). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Xia, Y., & McLuckey, S. A. (2011). Gas-Phase Reactivity of Carboxylic Acid Functional Groups with Carbodiimides. PMC - NIH. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • UCLA. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

Sources

potential therapeutic targets of 2-(1-Phenylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 2-(1-Phenylcyclobutyl)acetic acid

Foreword: A Structurally-Guided Approach to Target Discovery

In the landscape of modern drug discovery, the journey often begins not with a known target, but with a molecule of interest. This compound presents such a case. While not extensively characterized in the public domain for its biological activity, its chemical architecture provides a compelling starting point for investigation. This guide eschews a templated approach in favor of a logical, structurally-driven hypothesis. We will explore the potential of this compound by examining its close resemblance to a well-established class of therapeutics: the gabapentinoids. This document serves as a roadmap for researchers and drug development professionals, detailing the rationale and a rigorous, multi-tiered experimental workflow to elucidate and validate its primary therapeutic target.

The Central Hypothesis: A Novel Gabapentinoid Candidate

The foundational premise of this investigation rests on the striking structural similarity between this compound and gabapentinoids like Gabapentin and Pregabalin.

  • Gabapentin: Features a cyclohexyl ring attached to a glycine backbone.

  • This compound: Possesses a cyclobutyl ring and a critical phenyl group, also attached to an acetic acid backbone.

This similarity strongly suggests that this compound may share the same mechanism of action. The primary therapeutic target of gabapentinoids is the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs). These subunits are crucial in regulating the trafficking and function of calcium channels, which are fundamental to neurotransmission.

In pathological states such as neuropathic pain and epilepsy, there is a significant upregulation of α2δ-1 subunits in sensory neurons. Gabapentinoids bind to this upregulated α2δ-1, disrupting the delivery of calcium channels to the presynaptic membrane. This, in turn, reduces the influx of calcium upon nerve stimulation, leading to a decrease in the release of excitatory neurotransmitters like glutamate and substance P.

Our central hypothesis is that this compound functions as a ligand for the α2δ-1 and/or α2δ-2 subunits of VGCCs, thereby modulating neurotransmitter release and offering therapeutic potential in neuropathic pain, epilepsy, and other related neurological disorders. The presence of the phenyl group may introduce novel pharmacokinetic properties or binding affinities compared to existing gabapentinoids, making this a molecule of significant interest.

A Phased Experimental Workflow for Target Validation

To rigorously test our hypothesis, a multi-phase validation strategy is proposed. This workflow is designed to first establish direct physical interaction with the target, then confirm functional consequences at the cellular level, and finally pave the way for in vivo efficacy studies.

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Functional Activity cluster_2 Phase 3: In Vivo Proof of Concept a1 Synthesize & Purify This compound a2 Radioligand Binding Assay ([3H]-Gabapentin) a1->a2 Test Compound a3 Determine Binding Affinity (Ki) for α2δ-1 and α2δ-2 a2->a3 Competition Data b1 Cell Line Expressing Cav2.2 + β + α2δ-1 subunits a3->b1 Validated Binder b2 Calcium Influx Assay (e.g., Fluo-4 AM) b1->b2 System b3 Measure IC50 for Calcium Influx Inhibition b2->b3 Functional Data c1 Neuropathic Pain Model (e.g., Chung Model) b3->c1 Functionally Active Compound c2 Assess Anti-Allodynic Effect (von Frey filaments) c1->c2 Test System c3 Determine Therapeutic Efficacy c2->c3 Behavioral Data

Caption: Phased approach for validating this compound as a gabapentinoid.

Phase 1: In Vitro Target Engagement & Affinity

The first and most critical step is to determine if the compound physically binds to the hypothesized target. A competitive radioligand binding assay is the gold standard for this purpose.

Objective: To quantify the binding affinity (Ki) of this compound for the human α2δ-1 and α2δ-2 subunits.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize membrane preparations from HEK293 or CHO cells stably overexpressing human α2δ-1 or α2δ-2 subunits.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation (5-20 µg protein/well).

    • A fixed concentration of [³H]-gabapentin (the radioligand), typically near its Kd value (e.g., 10-30 nM).

    • A range of concentrations of the unlabeled test compound, this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • For determining non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM Gabapentin).

  • Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundTarget SubunitIC50 (nM) [Predicted]Ki (nM) [Predicted]
Gabapentin (Control)α2δ-1ValueValue
This compoundα2δ-1ValueValue
Gabapentin (Control)α2δ-2ValueValue
This compoundα2δ-2ValueValue
Phase 2: Cellular Functional Activity

Demonstrating binding is essential, but confirming that this binding event leads to a functional consequence is paramount. We must show that the compound can inhibit the activity of voltage-gated calcium channels in a cellular context.

Objective: To measure the ability of this compound to inhibit depolarization-induced calcium influx in cells expressing the full N-type (Cav2.2) channel complex.

G cluster_0 Presynaptic Terminal Ca_out Ca²⁺ (extracellular) VGCC Voltage-Gated Calcium Channel (Cav2.2 + α2δ-1) Ca_out->VGCC Depolarization Ca_in Ca²⁺ (intracellular) VGCC->Ca_in Influx Vesicle Synaptic Vesicle (Glutamate) Ca_in->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Compound 2-(1-Phenylcyclobutyl) acetic acid Compound->VGCC Binding & Inhibition

Caption: Mechanism of action: Inhibition of VGCCs by binding to the α2δ-1 subunit.

Protocol: Calcium Influx Assay

  • Cell Culture: Use a stable cell line (e.g., HEK293) co-expressing the core components of the N-type calcium channel: Cav2.2 (α1B), β3, and α2δ-1 subunits.

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence upon binding to free Ca²⁺.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a control (Pregabalin) for a sufficient period (e.g., 1-4 hours).

  • Depolarization: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Initiate a reading and, after establishing a stable baseline, add a depolarizing stimulus, such as a high concentration of potassium chloride (KCl, e.g., 90 mM), to open the voltage-gated calcium channels.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum calcium influx.

  • Data Analysis:

    • For each concentration of the test compound, calculate the percentage of inhibition of the KCl-induced calcium influx compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundCellular SystemPotency MetricValue (µM) [Predicted]
Pregabalin (Control)HEK293 expressing Cav2.2/β3/α2δ-1IC50Value
This compoundHEK293 expressing Cav2.2/β3/α2δ-1IC50Value

Future Directions: In Vivo Efficacy

A compound that demonstrates both high-affinity binding and functional inhibition in cellular assays is a strong candidate for in vivo testing. The logical next step would be to evaluate its therapeutic efficacy in established animal models of neuropathic pain or epilepsy. For instance, in the Chung (Spinal Nerve Ligation) model of neuropathic pain, the compound would be administered to animals that have developed mechanical allodynia, and its ability to reverse this pain-like behavior would be quantified using von Frey filaments. Successful outcomes in these models would provide the critical proof-of-concept needed to advance the compound into formal preclinical development.

Conclusion

While this compound is an under-characterized molecule, its structural analogy to the gabapentinoid class of drugs provides a robust and scientifically sound basis for investigating it as a novel therapeutic agent. The primary hypothetical target is the α2δ subunit of voltage-gated calcium channels. The phased experimental workflow detailed in this guide—progressing from in vitro binding affinity to cellular functional inhibition—provides a clear and rigorous path to validate this hypothesis. Successful validation would position this compound as a promising new candidate for the treatment of neurological disorders, meriting its advancement into preclinical and clinical development.

References

  • Title: The α2δ-1 Subunit of Voltage-Gated Calcium Channels Is a Receptor for the Anticonvulsant Drug Gabapentin Source: Cell URL: [Link]

  • Title: Gabapentin and pregabalin: from molecular mechanisms to clinical applications Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: Upregulation of the α2δ-1 Subunit of the Voltage-Dependent Calcium Channel in the Dorsal Horn Laminae II-III of Neuropathic Rats Source: Molecular and Cellular Neuroscience URL: [Link]

  • Title: Gabapentin receptor α2δ-1 is a key determinant of synaptic connectivity Source: Molecular and Cellular Neuroscience URL: [Link]

  • Title: Identification of a Novel, High-Affinity α2δ Ligand That Demonstrates Efficacy in a Rat Model of Neuropathic Pain Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: The properties of a ligand binding to a receptor in a heterogeneous system as exemplified by the binding of quinuclidinyl benzilate to the muscarinic receptor Source: Journal of Receptors and Signal Transduction URL: [Link]

  • Title: An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat Source: Pain URL: [Link]

A Comprehensive Technical Guide to the Solubility of 2-(1-Phenylcyclobutyl)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Solubility for 2-(1-Phenylcyclobutyl)acetic Acid

This compound is a carboxylic acid derivative with a molecular structure that presents both hydrophobic and hydrophilic characteristics. Its core structure, featuring a phenylcyclobutyl group, is non-polar, while the carboxylic acid group provides a site for hydrogen bonding and ionization, rendering it polar. This amphiphilic nature is a critical determinant of its solubility in various solvents, a fundamental property that profoundly influences its behavior in both chemical and biological systems. For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of this compound is paramount for a multitude of applications, from designing synthetic and purification schemes to formulating effective drug delivery systems.[1][2]

The solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability.[1][2] Poor aqueous solubility can lead to low absorption and, consequently, diminished therapeutic efficacy.[1] Conversely, understanding its solubility in organic solvents is crucial for processes such as reaction chemistry, extraction, and crystallization. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound, offering a robust framework for its application in research and development.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility. The key properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₂[3]
Molecular Weight190.24 g/mol [3]
Melting Point75-76 °C[3]
Predicted Boiling Point343.7 ± 11.0 °C[3]
Predicted Density1.147 ± 0.06 g/cm³[3]
Predicted pKa4.72 ± 0.10[3]

The predicted pKa of 4.72 is characteristic of a carboxylic acid. This indicates that the compound will be predominantly in its ionized (deprotonated) and more water-soluble form at a pH above this value, and in its neutral, less water-soluble form at a pH below this value.[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: These solvents, such as water and short-chain alcohols, have large dipole moments and are capable of forming hydrogen bonds. They will more readily dissolve polar solutes.

  • Non-Polar Solvents: These solvents, such as hexane and toluene, have small dipole moments and interact primarily through weaker van der Waals forces. They are effective at dissolving non-polar solutes.

Given its structure, this compound possesses a dual nature:

  • The Carboxylic Acid Group (-COOH): This functional group is polar and can engage in hydrogen bonding with polar solvents.[4][6][7]

  • The Phenylcyclobutyl Group: This large hydrocarbon portion of the molecule is non-polar and will have favorable interactions with non-polar solvents.[4][6][7]

Therefore, a nuanced understanding of the interplay between the solute and various solvents is necessary to predict its solubility profile.

Predicted Solubility of this compound in Various Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLow to Sparingly SolubleThe large non-polar phenylcyclobutyl group is expected to dominate, leading to poor solubility in water despite the presence of the polar carboxylic acid group.[4][6][7] Solubility will increase with increasing pH as the carboxylic acid is deprotonated to the more soluble carboxylate salt.
Methanol, EthanolPolar ProticSolubleThese alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group. The alkyl portion of the alcohols can also interact with the non-polar part of the molecule.
AcetonePolar AproticSolubleAcetone's polarity allows for dipole-dipole interactions with the carboxylic acid group, and its organic nature allows for dissolution of the non-polar moiety.
DichloromethaneNon-PolarSolubleThe non-polar nature of dichloromethane will lead to favorable interactions with the large phenylcyclobutyl group.
Toluene, HexaneNon-PolarSoluble to Sparingly SolubleThese non-polar solvents will primarily interact with the phenylcyclobutyl group. Solubility may be limited by the energy required to break the hydrogen bonds between the carboxylic acid groups in the solid state.
Diethyl EtherSlightly PolarSolubleDiethyl ether can accept hydrogen bonds from the carboxylic acid and its hydrocarbon chains can solvate the non-polar part of the molecule.[4][6][7]
5% Aqueous Sodium HydroxideAqueous BasicSolubleThe carboxylic acid will be deprotonated by the strong base to form the highly water-soluble sodium carboxylate salt.[8]
5% Aqueous Sodium BicarbonateAqueous BasicSolubleAs a carboxylic acid, it is expected to be acidic enough to react with the weak base sodium bicarbonate to form the soluble salt.[8][9]
5% Aqueous Hydrochloric AcidAqueous AcidicInsolubleThe acidic conditions will ensure the carboxylic acid remains in its protonated, less soluble form.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment:
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

Experimental Workflow:

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess this compound prep_solvent Add a known volume of solvent to a vial prep_compound->prep_solvent Add to vial equilibration Incubate at a constant temperature with agitation for 24-48 hours prep_solvent->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation sampling Carefully withdraw an aliquot of the supernatant centrifugation->sampling dilution Dilute the aliquot with a suitable solvent sampling->dilution hplc_analysis Analyze by HPLC to determine concentration dilution->hplc_analysis

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Detailed Protocol:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately pipette a known volume of each test solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be performed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for initial settling of the excess solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Calculation:

    • Calculate the solubility of the compound in each solvent using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • pH: As a carboxylic acid, its aqueous solubility is highly pH-dependent.[2][10] In acidic solutions, it will exist predominantly in its less soluble, neutral form. In basic solutions, it will be deprotonated to its more soluble carboxylate form.

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[5][11] However, this should be determined experimentally.

  • Presence of Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of poorly water-soluble compounds by reducing the polarity of the solvent system.[10]

  • Particle Size: Decreasing the particle size of the solid can increase the rate of dissolution, although it does not affect the equilibrium solubility.[2]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of this compound, grounded in fundamental chemical principles and established experimental methodologies. While specific quantitative solubility data for this compound is not widely published, the provided theoretical framework and predictive analysis offer valuable insights for researchers and drug development professionals. The detailed experimental protocol serves as a robust starting point for obtaining precise and reliable solubility data, which is a critical step in the journey of any compound from the laboratory to potential therapeutic application. Future work should focus on the experimental validation of the predicted solubility profile and the investigation of formulation strategies to enhance the aqueous solubility of this promising molecule.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.
  • ChemicalBook. (n.d.). This compound.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.

Sources

An In-depth Technical Guide to the Structural Analogs of 2-(1-Phenylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of structural analogs of known chemical scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. This guide provides a detailed technical overview of the structural analogs of 2-(1-phenylcyclobutyl)acetic acid, a compound featuring a unique combination of a quaternary phenyl-substituted cycloalkane and a carboxylic acid moiety. We will dissect the core scaffold, propose strategic modifications, and discuss synthetic pathways and potential structure-activity relationships (SAR). This document serves as a foundational resource for research teams aiming to design and synthesize novel compounds based on this scaffold for various therapeutic applications.

Introduction and Core Scaffold Analysis

The this compound core presents three primary regions for chemical modification: the phenyl ring, the cyclobutyl ring, and the acetic acid side chain. Each of these components contributes to the molecule's overall physicochemical properties, including lipophilicity, steric profile, and potential for hydrogen bonding. The cyclobutyl moiety is particularly noteworthy; its strained four-membered ring imparts a rigid, three-dimensional conformation that can be advantageous for specific receptor-ligand interactions, potentially offering higher binding affinity and metabolic stability compared to more flexible analogs.[1]

The strategic exploration of analogs is critical for developing lead compounds with improved potency, selectivity, and pharmacokinetic profiles. By systematically modifying each component of the this compound scaffold, researchers can probe the chemical space to identify key structural features that govern biological activity.

Classes of Structural Analogs

The derivatization of the core scaffold can be logically categorized based on the region of modification. Understanding these classes allows for a systematic approach to building a compound library for screening.

Phenyl Ring Modifications

Substitution on the phenyl ring is a classical medicinal chemistry strategy to modulate electronic properties and explore specific interactions within a receptor's binding pocket.

  • Electronic Effects: Introducing electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the pKa of the carboxylic acid and influence the overall charge distribution of the molecule.

  • Steric Effects: The position of substitution (ortho, meta, para) can dictate the orientation of the phenyl ring relative to the rest of the molecule, which can be critical for fitting into a binding site.

  • Hydrophobicity/Hydrophilicity: The addition of substituents can fine-tune the lipophilicity of the compound, impacting its solubility, cell permeability, and pharmacokinetic properties.

Cycloalkyl Ring Modifications

Altering the cycloalkyl ring directly impacts the steric bulk and conformational rigidity of the scaffold.

  • Ring Expansion/Contraction: Analogs featuring cyclopropyl, cyclopentyl, or cyclohexyl rings in place of the cyclobutyl moiety can be synthesized to probe the optimal ring size for biological activity.[2] For example, studies on related 1-phenylcycloalkanecarboxylic acid derivatives have shown that modifying the ring size can significantly impact selectivity for biological targets like sigma receptors.[2]

  • Ring Substitution: Introducing substituents on the cyclobutyl ring itself can create new chiral centers and provide additional vectors for interaction with a target protein.

Acetic Acid Moiety Modifications

The carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding or salt bridge interactions.[3] However, its acidic nature can sometimes lead to poor oral bioavailability or metabolic liabilities. Therefore, bioisosteric replacement is a common and valuable strategy.

  • Esters and Amides: Conversion of the carboxylic acid to its corresponding ester or amide can improve cell permeability by masking the polar acid group. These derivatives can also act as prodrugs, which are metabolized back to the active carboxylic acid in vivo.

  • Tetrazoles and other Acid Bioisosteres: Tetrazoles are common bioisosteres for carboxylic acids, offering a similar acidic pKa and spatial arrangement of hydrogen bond acceptors but with improved metabolic stability and pharmacokinetic properties.

  • Chain Homologation/Truncation: Varying the length of the alkyl chain connecting the acid moiety to the cyclobutyl ring (e.g., propionic acid derivatives) can alter the positioning of the acidic group relative to the core scaffold.

Synthesis Strategies

The synthesis of this compound analogs can be achieved through several established synthetic routes. A general and flexible approach often starts with the construction of the 1-phenylcyclobutane core, followed by the introduction of the acetic acid side chain.

General Synthesis of 1-Arylcycloalkanecarboxylic Acids

A common method for the synthesis of the core structure involves the alkylation of a phenylacetonitrile derivative. This is a versatile starting point that allows for the introduction of various substituents on the phenyl ring. The nitrile can then be hydrolyzed to the corresponding carboxylic acid. A representative scheme is shown below.

G cluster_0 Core Scaffold Synthesis cluster_1 Chain Elongation Start Substituted Phenylacetonitrile Step1 α,α-Dialkylation with 1,3-Dibromopropane (Base, e.g., NaH) Start->Step1 Intermediate1 1-Phenylcyclobutanecarbonitrile Step1->Intermediate1 Step2 Hydrolysis (e.g., H2SO4/H2O, heat) Intermediate1->Step2 Product 1-Phenylcyclobutanecarboxylic Acid Step2->Product Product_ref 1-Phenylcyclobutanecarboxylic Acid Step3 Reduction to Alcohol (e.g., LiAlH4) Product_ref->Step3 Intermediate2 (1-Phenylcyclobutyl)methanol Step3->Intermediate2 Step4 Conversion to Halide (e.g., SOCl2 or PBr3) Intermediate2->Step4 Intermediate3 1-(Bromomethyl)-1-phenylcyclobutane Step4->Intermediate3 Step5 Cyanation (e.g., NaCN) Intermediate3->Step5 Intermediate4 2-(1-Phenylcyclobutyl)acetonitrile Step5->Intermediate4 Step6 Hydrolysis (e.g., NaOH, heat then H3O+) Intermediate4->Step6 FinalProduct This compound Step6->FinalProduct

Caption: General synthetic workflow for this compound analogs.

This modular approach allows for the synthesis of a wide range of analogs by simply starting with different substituted phenylacetonitriles or using different dihaloalkanes for the cyclization step (e.g., 1,2-dibromoethane for cyclopropane analogs or 1,4-dibromobutane for cyclopentane analogs).

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is not extensively published, we can infer potential relationships based on studies of structurally similar compounds, such as phenylcyclopropane and other cycloalkylacetic acid derivatives.[4][5]

Modification Structural Change Potential Impact on Activity Rationale
Phenyl Ring Addition of para-chloro or para-methoxy groupMay enhance binding affinityFills a hydrophobic pocket or forms a specific hydrogen bond with the target receptor.
Cycloalkyl Ring Contraction to cyclopropaneCould increase potencyThe rigid conformation of the cyclopropane ring may provide an optimal orientation for receptor binding.[4]
Cycloalkyl Ring Expansion to cyclopentyl or cyclohexylMay decrease activityIncreased flexibility and steric bulk could lead to a less favorable interaction with the binding site. However, in some cases, a larger ring might better fill a hydrophobic pocket.[2]
Acetic Acid Moiety Conversion to methyl esterMay improve cell permeability but decrease in vitro activityMasks the polar carboxylic acid. The ester may act as a prodrug, requiring in vivo hydrolysis for activity.
Acetic Acid Moiety Replacement with tetrazoleMay maintain or improve potency with better PK propertiesThe tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity but improved metabolic stability.

Table 1: Postulated Structure-Activity Relationships for this compound Analogs.

Experimental Protocols

Protocol 1: Synthesis of 2-(1-(4-chlorophenyl)cyclobutyl)acetic acid

This protocol describes a representative synthesis of a phenyl-substituted analog.

Step 1: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry DMF at 0 °C, add a solution of 2-(4-chlorophenyl)acetonitrile (1.0 eq) in DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1,3-dibromopropane (1.1 eq) dropwise, and then heat the reaction mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Step 2: Synthesis of (1-(4-chlorophenyl)cyclobutyl)methanol

  • To a solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile (1.0 eq) in dry THF, add lithium aluminum hydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be used in the next step without further purification.

Step 3: Synthesis of 1-(bromomethyl)-1-(4-chlorophenyl)cyclobutane

  • To a solution of (1-(4-chlorophenyl)cyclobutyl)methanol (1.0 eq) in dichloromethane at 0 °C, add phosphorus tribromide (0.5 eq) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Pour the mixture into ice water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the bromide.

Step 4: Synthesis of 2-(1-(4-chlorophenyl)cyclobutyl)acetonitrile

  • To a solution of 1-(bromomethyl)-1-(4-chlorophenyl)cyclobutane (1.0 eq) in DMSO, add sodium cyanide (1.2 eq).

  • Heat the reaction to 90 °C for 6 hours.

  • Cool to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 5: Synthesis of 2-(1-(4-chlorophenyl)cyclobutyl)acetic acid

  • To a solution of 2-(1-(4-chlorophenyl)cyclobutyl)acetonitrile (1.0 eq) in ethanol, add a 5M aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux for 12 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and wash with ether.

  • Acidify the aqueous layer to pH 2 with concentrated HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Protocol 2: In-vitro Biological Evaluation - TGF-β Receptor Kinase Assay

Given that some complex cyclobutyl-phenyl structures have been investigated as inhibitors of the TGF-β pathway, a kinase assay for TGF-β receptor I (ALK5) is a relevant screening protocol.[1]

Objective: To determine the IC₅₀ of the synthesized analogs against the ALK5 kinase.

Materials:

  • Recombinant human ALK5 kinase domain.

  • Myelin Basic Protein (MBP) as a substrate.

  • [γ-³²P]ATP.

  • Synthesized analog compounds dissolved in DMSO.

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the ALK5 enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding a mixture of MBP and [γ-³²P]ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique conformational rigidity and multiple points for chemical modification make it an attractive core for library synthesis. This guide has outlined the key classes of structural analogs, provided a versatile synthetic strategy, and postulated potential structure-activity relationships based on related chemical series.

Future research should focus on the synthesis and screening of a diverse library of these analogs against a panel of biological targets. The insights gained from such screening campaigns will be invaluable for establishing concrete SAR and identifying lead compounds for further optimization. Particular attention should be paid to the pharmacokinetic properties of these compounds, as the balance between rigidity, lipophilicity, and the presence of a carboxylic acid moiety will be critical for achieving in vivo efficacy.

References

  • TSJ Journals. (2014, October 1). Synthesis Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide. Retrieved from [Link]

  • Google Patents. (Filed: Oct 23, 2008). Phenyl-cycloalkyl and phenyl-heterocyclic derivatives as s1p receptor agonists.
  • Google Patents. (Granted: Jul 18, 2023). Compounds and methods of use.
  • Costantino, G., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. Retrieved from [Link]

  • Berardi, F., et al. (1998). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 41(15), 2758-2767. Retrieved from [Link]

  • Kuchar, M., et al. (1984). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry, 27(2), 212-216. Retrieved from [Link]

  • Drug Design Org. Structure Activity Relationships (SAR). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-(1-Phenylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1-Phenylcyclobutyl)acetic acid is a valuable carboxylic acid derivative that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its unique structural motif, featuring a cyclobutane ring attached to a phenylacetic acid core, imparts specific conformational constraints that are of interest in medicinal chemistry for the design of novel therapeutic agents. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from readily available starting materials. The described methodology is robust, scalable, and founded on well-established chemical transformations, making it suitable for implementation in both academic and industrial research laboratories.

The synthetic strategy involves an initial phase-transfer catalyzed alkylation of phenylacetonitrile with 1-bromo-3-chloropropane to construct the core 1-phenylcyclobutane-1-carbonitrile intermediate. This is followed by the hydrolysis of the nitrile functionality to the corresponding carboxylic acid under acidic conditions. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details and explaining the chemical principles that underpin each step of the synthesis.

Overall Synthetic Scheme

Synthetic_Scheme Phenylacetonitrile Phenylacetonitrile Intermediate 1-Phenylcyclobutane- 1-carbonitrile Phenylacetonitrile->Intermediate Step 1: Phase-Transfer Alkylation Dihalopropane 1-Bromo-3-chloropropane Dihalopropane->Intermediate Step 1: Phase-Transfer Alkylation NaOH NaOH (aq) NaOH->Intermediate Step 1: Phase-Transfer Alkylation PTC PTC PTC->Intermediate Step 1: Phase-Transfer Alkylation Product This compound Intermediate->Product Step 2: Acid Hydrolysis H2O H₂O, H₂SO₄ H2O->Product Step 2: Acid Hydrolysis Heat Heat Heat->Product Step 2: Acid Hydrolysis

Caption: Overall two-step synthesis of this compound.

Experimental Protocol

Part 1: Synthesis of 1-Phenylcyclobutane-1-carbonitrile

This initial step involves the formation of the cyclobutane ring through a phase-transfer catalyzed alkylation of phenylacetonitrile. The use of a phase-transfer catalyst (PTC) is crucial for facilitating the reaction between the aqueous sodium hydroxide base and the organic-soluble phenylacetonitrile.[1]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Phenylacetonitrile117.1523.4 g (23.0 mL)0.20
1-Bromo-3-chloropropane157.4431.5 g (21.2 mL)0.20
Sodium Hydroxide (NaOH)40.0040.0 g1.00
Benzyltriethylammonium Chloride (TEBAC)227.772.28 g0.01
Toluene-100 mL-
Deionized Water-100 mL-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenylacetonitrile (23.4 g, 0.20 mol), toluene (100 mL), and benzyltriethylammonium chloride (2.28 g, 0.01 mol).

  • Base Addition: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 40.0 g of NaOH in 80 mL of deionized water (final volume will be approximately 100 mL). Allow the solution to cool to room temperature.

  • Initiation of Alkylation: Begin vigorous stirring of the organic phase in the reaction flask. Slowly add the 50% sodium hydroxide solution to the reaction mixture over 30 minutes. The mixture will become a thick emulsion.

  • Addition of Dihalide: After the addition of the base, add 1-bromo-3-chloropropane (31.5 g, 0.20 mol) dropwise from the dropping funnel over a period of 1 hour. An exothermic reaction will be observed; maintain the internal temperature between 30-40 °C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, continue to stir the mixture vigorously at room temperature for an additional 4-6 hours, or until the reaction is deemed complete by TLC or GC analysis.

  • Work-up: Stop the stirring and add 100 mL of water to the reaction mixture. Transfer the contents to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-phenylcyclobutane-1-carbonitrile as an oil. The crude product can be purified by vacuum distillation, though for the subsequent hydrolysis step, the crude material is often of sufficient purity.

Part 2: Hydrolysis of 1-Phenylcyclobutane-1-carbonitrile to this compound

The hydrolysis of the nitrile to a carboxylic acid is a classic transformation that can be achieved under either acidic or basic conditions.[2][3] Acid-catalyzed hydrolysis is employed in this protocol to directly yield the carboxylic acid.[4]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
1-Phenylcyclobutane-1-carbonitrile157.21(Crude from Part 1)~0.20
Sulfuric Acid (H₂SO₄), concentrated98.08150 mL-
Deionized Water18.02200 mL-
Diethyl Ether-300 mL-

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add the crude 1-phenylcyclobutane-1-carbonitrile from Part 1.

  • Acid Addition: While cooling the flask in an ice bath, slowly and cautiously add a mixture of concentrated sulfuric acid (150 mL) and deionized water (150 mL). Caution: This mixing process is highly exothermic.

  • Hydrolysis Reaction: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in IR spectroscopy.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over 500 g of crushed ice in a large beaker with stirring.

  • Precipitation and Extraction: The product may precipitate as a solid. If it remains oily, extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Isolation: If a solid precipitates, collect it by vacuum filtration, and wash the solid with cold water. If the product was extracted, combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes, to yield a crystalline solid.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis A Combine Phenylacetonitrile, Toluene, and TEBAC B Add 50% NaOH (aq) A->B C Add 1-Bromo-3-chloropropane B->C D Stir at Room Temperature C->D E Aqueous Work-up & Extraction D->E F Dry and Concentrate E->F G Crude 1-Phenylcyclobutane-1-carbonitrile F->G H Combine Crude Nitrile and H₂SO₄/H₂O G->H Proceed to Hydrolysis I Reflux for 4-6 hours H->I J Pour onto Ice I->J K Isolate/Extract Product J->K L Recrystallize K->L M Pure this compound L->M

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By employing a phase-transfer catalyzed alkylation followed by acid-catalyzed hydrolysis, this two-step procedure offers a practical route to this valuable synthetic intermediate. The clear, step-by-step instructions, coupled with explanations of the underlying chemical principles, are designed to enable researchers to successfully replicate this synthesis in their own laboratories.

References

  • Preparation of 1-phenyl cyclopentane carboxylic acid by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
  • Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses.
  • Hydrolysis of Nitriles. Chemguide.
  • Phenylacetic Acid. Organic Syntheses.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.

Sources

The Versatile Building Block: 2-(1-Phenylcyclobutyl)acetic Acid in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Phenylacetic Acid Derivative

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of unique structural motifs is paramount for the development of novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles. Among these, 2-(1-phenylcyclobutyl)acetic acid emerges as a compelling building block, marrying the well-established pharmacological relevance of the phenylacetic acid scaffold with the conformational rigidity and metabolic stability often conferred by the cyclobutane ring. This application note serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals, detailing the synthesis, key reactions, and diverse applications of this versatile compound. By providing not only detailed protocols but also the underlying scientific rationale, we aim to empower researchers to confidently integrate this compound into their synthetic endeavors.

Phenylacetic acid and its derivatives are integral components of numerous pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The cyclobutane moiety, on the other hand, is increasingly utilized in medicinal chemistry to impart desirable properties such as improved metabolic stability and unique three-dimensional conformations that can enhance binding to biological targets. The combination of these two functionalities in this compound presents a unique opportunity for the design of novel drug candidates with potentially superior pharmacological profiles.

Synthesis of this compound: A Reliable and Scalable Approach

A robust and widely applicable method for the synthesis of this compound involves a two-step sequence commencing with the alkylation of phenylacetonitrile, followed by hydrolysis of the resulting nitrile. This approach is advantageous due to the ready availability of starting materials and the generally high yields achievable.

Part 1: Synthesis of 1-Phenylcyclobutane-1-carbonitrile

The initial step involves the formation of the cyclobutane ring via dialkylation of phenylacetonitrile with 1,3-dibromopropane. The use of a strong base is crucial for the deprotonation of the benzylic proton, generating a carbanion that acts as the nucleophile.

Protocol 1: Synthesis of 1-Phenylcyclobutane-1-carbonitrile

Materials:

  • Phenylacetonitrile

  • 1,3-Dibromopropane

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Toluene

  • Water

Procedure:

  • To a stirred solution of phenylacetonitrile (1.0 eq) and a phase-transfer catalyst (0.05 eq) in toluene, add a 50% aqueous solution of sodium hydroxide (w/v).

  • Heat the mixture to 60-70 °C.

  • Slowly add 1,3-dibromopropane (1.1 eq) to the reaction mixture over a period of 1-2 hours, maintaining the temperature.

  • After the addition is complete, continue stirring at the same temperature for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude 1-phenylcyclobutane-1-carbonitrile, which can be purified by vacuum distillation or column chromatography.

Part 2: Hydrolysis of 1-Phenylcyclobutane-1-carbonitrile to this compound

The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its straightforward workup.[2]

Protocol 2: Acid-Catalyzed Hydrolysis of 1-Phenylcyclobutane-1-carbonitrile

Materials:

  • 1-Phenylcyclobutane-1-carbonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 1-phenylcyclobutane-1-carbonitrile (1.0 eq).

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Heat the mixture to reflux (typically 100-120 °C) and maintain for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford the crude this compound.

  • Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) will yield the purified product.

Key Synthetic Transformations of this compound

The carboxylic acid functionality of this compound serves as a versatile handle for a variety of synthetic transformations, enabling the creation of a diverse library of derivatives.

Esterification: Accessing Esters for Prodrug Strategies and Further Functionalization

Esterification is a fundamental transformation of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and effective method.

Protocol 3: Fischer Esterification of this compound

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux for 4-8 hours, or until TLC analysis indicates completion.

  • Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding ester.

Amidation: Building Blocks for Biologically Active Amides

The formation of amides from this compound is crucial for accessing a wide range of potentially bioactive molecules. This can be achieved using various coupling agents to activate the carboxylic acid.

Protocol 4: Amide Coupling using a Carbodiimide Reagent

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.1 eq) in DMF or DCM.

  • Add a base such as triethylamine or DIPEA (1.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the carbodiimide coupling agent (e.g., DCC or EDC, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the urea byproduct (if DCC is used).

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable pharmacophore in the design of new therapeutic agents, particularly in the areas of anti-inflammatory and central nervous system (CNS) disorders.

Anti-inflammatory Agents

Derivatives of phenylacetic acid are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The introduction of the 1-phenylcyclobutyl moiety can enhance the lipophilicity and steric bulk of the molecule, potentially leading to improved potency and altered selectivity for COX-1 versus COX-2. Researchers can synthesize a library of amides and esters of this compound and evaluate their in vitro and in vivo anti-inflammatory activity.

Central Nervous System (CNS) Agents

The structural features of this compound also make it an attractive scaffold for CNS-active compounds. The phenylcyclobutyl group can interact with hydrophobic pockets in CNS receptors and enzymes. For instance, derivatives of similar structures have been explored for their potential as antidepressants and anxiolytics. The synthesis of various amide derivatives with different amine components can lead to the discovery of novel compounds with activity at CNS targets.

Data Presentation

Reaction TypeReactantsKey ReagentsSolventTypical Yield
Nitrile Synthesis Phenylacetonitrile, 1,3-DibromopropaneNaOH, Phase-transfer catalystToluene70-85%
Nitrile Hydrolysis 1-Phenylcyclobutane-1-carbonitrileH₂SO₄, H₂O-80-95%
Esterification This compound, AlcoholH₂SO₄ (cat.)Alcohol (excess)85-95%
Amidation This compound, AmineDCC/HOBt or EDC/HOBtDMF or DCM70-90%

Visualizations

Synthesis_Workflow A Phenylacetonitrile B 1-Phenylcyclobutane- 1-carbonitrile A->B 1,3-Dibromopropane, NaOH, PTC C This compound B->C H2SO4, H2O, Heat D Ester Derivatives C->D Alcohol, H+ (cat.) E Amide Derivatives C->E Amine, Coupling Agent

Caption: Synthetic workflow for this compound and its derivatives.

Application_Pathways cluster_0 Core Scaffold cluster_1 Therapeutic Areas A This compound B Anti-inflammatory Agents (e.g., COX Inhibitors) A->B Amidation/ Esterification C CNS-Active Agents (e.g., Antidepressants) A->C Amidation/ Further Derivatization

Caption: Application pathways of this compound in drug discovery.

Conclusion

This compound stands out as a highly valuable and versatile building block for organic synthesis and drug discovery. Its straightforward and scalable synthesis, coupled with the reactivity of its carboxylic acid group, provides access to a wide array of derivatives. The unique combination of the phenylacetic acid motif with a cyclobutane ring offers significant potential for the development of novel therapeutics with improved pharmacological properties. The detailed protocols and conceptual framework provided in this application note are intended to facilitate the exploration and utilization of this promising scaffold in the pursuit of new and effective medicines.

References

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.

Sources

Application Note: Quantitative Analysis of 2-(1-Phenylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1-Phenylcyclobutyl)acetic acid is an organic compound featuring a carboxylic acid moiety, a key functional group that defines its physicochemical properties and metabolic pathways. Accurate and precise quantification of this and similar acidic compounds is crucial throughout the drug development lifecycle, from early discovery and pharmacokinetic studies to final quality control of the active pharmaceutical ingredient (API). This document provides a comprehensive guide to the state-of-the-art analytical techniques for the robust quantification of this compound. We will explore High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed protocols and the scientific rationale behind the methodological choices. All proposed methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]

Physicochemical Properties and Analytical Considerations

This compound is a carboxylic acid, making it a polar and acidic compound. These characteristics govern the choice of analytical techniques. For liquid chromatography, the carboxylic acid group allows for manipulation of its ionization state through pH control of the mobile phase, which is fundamental for achieving good retention and peak shape on reversed-phase columns.[6] For gas chromatography, the low volatility and high polarity of the carboxylic acid group necessitate a derivatization step to convert it into a more volatile and thermally stable ester.[7][8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of APIs in bulk materials and pharmaceutical formulations. The presence of the phenyl group in this compound provides a chromophore, making it suitable for UV detection.

Principle and Rationale

This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A C18 column is a common choice for this type of analysis.[9] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is kept acidic to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Area h3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 60% A / 40% B, isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL). A minimum of 5 concentration levels is recommended for establishing linearity.[5]

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a concentration within the calibration range, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter prior to injection.

3. Data Analysis and System Suitability:

  • System Suitability: Before sample analysis, perform replicate injections (n=5) of a mid-range standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Calibration Curve: Plot the peak area versus the concentration of the calibration standards and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[10] This is particularly critical for pharmacokinetic studies where analyte concentrations can be very low.[11]

Principle and Rationale

LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.[10] The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This targeted approach minimizes matrix interference and provides high confidence in the identification and quantification of the analyte.[11] An internal standard, ideally a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variability in sample processing and instrument response.[11]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Spike Plasma with Analyte & IS p2 Protein Precipitation (e.g., with Acetonitrile) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate & Reconstitute p4->p5 l1 Inject into UPLC/HPLC p5->l1 l2 Chromatographic Separation l1->l2 l3 MS/MS Detection (MRM) l2->l3 da1 Integrate Peak Areas (Analyte & IS) l3->da1 da2 Calculate Peak Area Ratios da1->da2 da3 Quantify using Calibration Curve da2->da3

Caption: Workflow for LC-MS/MS analysis from a biological matrix.

Detailed Protocol: LC-MS/MS

1. Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), negative mode.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • MRM Transitions: To be determined by direct infusion of a standard solution. For this compound (MW ≈ 204.26), a hypothetical transition would be:

    • Precursor ion [M-H]⁻: m/z 203.3

    • Product ion: To be determined (e.g., a fragment corresponding to the loss of CO₂ at m/z 159.3).

2. Sample Preparation (from Plasma):

  • Protein Precipitation: To a 100 µL plasma sample, add an internal standard and 300 µL of ice-cold acetonitrile to precipitate proteins.[6][10]

  • Extraction: Vortex the mixture vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Concentration: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.

3. Validation Parameters:

  • The method must be validated for specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability according to ICH guidelines.[2][3] The LOQ for LC-MS/MS methods in plasma can typically reach low pg/mL to ng/mL levels.[11]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of organic acids, offering excellent chromatographic resolution.[12] However, due to the low volatility of carboxylic acids, a derivatization step is mandatory.

Principle and Rationale

The carboxylic acid group is converted to a less polar and more volatile ester, typically a trimethylsilyl (TMS) ester, using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8] The derivatized analyte is then separated by gas chromatography based on its boiling point and interaction with the column's stationary phase, and detected by a mass spectrometer.[7]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing g1 Sample Extraction (e.g., LLE with Ethyl Acetate) g2 Evaporate to Dryness g1->g2 g3 Add Derivatizing Agent (e.g., BSTFA) g2->g3 g4 Heat to Complete Reaction g3->g4 gc1 Inject into GC-MS g4->gc1 gc2 Separation in GC Column gc1->gc2 gc3 Ionization (EI) & MS Detection gc2->gc3 gd1 Extract Ion Chromatograms gc3->gd1 gd2 Integrate Peak Areas gd1->gd2 gd3 Quantify using Calibration Curve gd2->gd3

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Detailed Protocol: GC-MS

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system with a split/splitless injector and a single quadrupole or ion trap mass analyzer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • Mass Spectrometer: Operated in full scan mode (e.g., m/z 50-550) for method development or Selected Ion Monitoring (SIM) mode for targeted quantification.[7] Ionization is typically by Electron Ionization (EI).

2. Sample Preparation and Derivatization:

  • Extraction: For biological samples, perform a liquid-liquid extraction. Acidify the sample (e.g., urine) and extract with a solvent like ethyl acetate.[8]

  • Drying: Evaporate the organic extract to complete dryness under nitrogen. It is critical to remove all water as the derivatizing agents are moisture-sensitive.

  • Derivatization: Add the derivatizing agent (e.g., a mixture of BSTFA and pyridine) to the dried residue. Seal the vial and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.[8]

  • Injection: After cooling, the derivatized sample is ready for injection into the GC-MS.

Method Selection and Validation Summary

The choice of analytical method depends on the specific application, the required sensitivity, and the nature of the sample matrix.

Parameter HPLC-UV LC-MS/MS GC-MS
Primary Application QC of bulk drug & formulationsBioanalysis, trace analysisMetabolic profiling, impurity ID
Sensitivity Moderate (µg/mL)Very High (pg/mL - ng/mL)High (ng/mL)
Selectivity GoodExcellentVery Good
Sample Preparation Simple (dissolve, filter)Moderate (extraction required)Complex (extraction & derivatization)
Throughput HighHighModerate
Validation Standard ICH Q2(R2)[1][5]ICH Q2(R2) / M10[13]ICH Q2(R2)[1][5]

Conclusion

This application note provides a detailed framework for the quantitative analysis of this compound using three robust analytical techniques. HPLC-UV is suitable for routine quality control applications. GC-MS, while requiring a more involved sample preparation, offers excellent separation for complex mixtures of organic acids. For applications demanding the highest sensitivity and selectivity, particularly in biological matrices, LC-MS/MS is the unequivocal method of choice. Each protocol is designed as a starting point and should be thoroughly optimized and validated for its intended purpose in accordance with regulatory guidelines to ensure the generation of reliable and accurate data.

References

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chrom
  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. SCIEX.
  • Organic Acids Analysis Service | GC-MS. Mtoz Biolabs.
  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. PubMed.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.
  • ICH Guidelines for Analytical Method Valid
  • Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chrom
  • ICH Q2(R2)
  • Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). SpringerLink.
  • A Comparative Guide to HPLC Method Validation for Carboxylic Acid Analysis: 9-Anthryldiazomethane vs.
  • Systematic toxicological analysis procedures for acidic drugs and/or metabolites relevant to clinical and forensic toxicology and/or doping control. PubMed.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.
  • Extractive Spectrophotometric Methods For Determination Of Drugs Using Acidic Triphenylmethane Dyes. RJPN.
  • HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chrom
  • Simultaneous Screening and Quantification of Basic, Neutral and Acidic Drugs in Blood Using UPLC-QTOF-MS. Journal of Analytical Toxicology.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid

Sources

Application Notes and Protocols for the Derivatization of 2-(1-Phenylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

2-(1-Phenylcyclobutyl)acetic acid is a compelling starting material in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining a cyclobutyl ring with a phenylacetic acid moiety, offers a scaffold for the development of novel therapeutic agents. Phenylacetic acid derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, and even anti-cancer properties. The derivatization of the carboxylic acid group of this compound into esters, amides, and other functional groups allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide provides detailed experimental protocols for the derivatization of this compound, focusing on the synthesis of esters and amides. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific needs.

I. Esterification of this compound via Fischer Esterification

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Protocol 1: Synthesis of Methyl 2-(1-Phenylcyclobutyl)acetate

This protocol describes the synthesis of the methyl ester of this compound using methanol as the reagent and sulfuric acid as the catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-30 eq) to the flask. Methanol acts as both the solvent and the reactant.

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate (50 mL).

    • Transfer the organic solution to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acidic catalyst, and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl 2-(1-phenylcyclobutyl)acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Expected Characterization Data for Methyl 2-(1-Phenylcyclobutyl)acetate:

Technique Expected Data
¹H NMR Signals corresponding to the phenyl protons, cyclobutyl protons, the methylene protons adjacent to the carbonyl group, and a singlet for the methyl ester protons around 3.6-3.7 ppm.
¹³C NMR Peaks for the aromatic carbons, cyclobutyl carbons, the methylene carbon, the carbonyl carbon of the ester, and the methoxy carbon.
IR (cm⁻¹) A strong absorption band for the C=O stretch of the ester at approximately 1735-1750 cm⁻¹.
MS (ESI+) A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the mass of the product.

II. Amide Synthesis from this compound

Amide bond formation is a cornerstone of medicinal chemistry. Several methods exist to convert carboxylic acids into amides, generally involving the activation of the carboxyl group to facilitate nucleophilic attack by an amine.

Protocol 2: Amide Synthesis using EDC/HOBt Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of Hydroxybenzotriazole (HOBt) to mediate the formation of an amide bond with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask.

  • Reagent Addition: Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.

  • Base Addition: Add DIPEA or TEA (2.0 eq) to the mixture.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.

Protocol 3: Amide Synthesis via Acyl Chloride Intermediate (Schotten-Baumann Conditions)

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Step 1: Synthesis of 2-(1-Phenylcyclobutyl)acetyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of DMF (if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or toluene.

  • Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) with a catalytic drop of DMF at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Carefully remove the excess thionyl chloride or oxalyl chloride and solvent by distillation or under reduced pressure. The resulting crude 2-(1-phenylcyclobutyl)acetyl chloride is often used in the next step without further purification.

Step 2: Amidation of 2-(1-Phenylcyclobutyl)acetyl chloride

Materials:

  • Crude 2-(1-Phenylcyclobutyl)acetyl chloride from Step 1

  • Desired primary or secondary amine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Round-bottom flask

Procedure:

  • Reaction Setup: Dissolve the amine (1.0 eq) and TEA or pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

  • Acyl Chloride Addition: Slowly add a solution of the crude 2-(1-phenylcyclobutyl)acetyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Work-up and Purification: Follow the work-up and purification steps described in Protocol 2.

Expected Characterization Data for a Representative Amide (e.g., N-benzyl-2-(1-phenylcyclobutyl)acetamide):

Technique Expected Data
¹H NMR Signals for the phenyl protons of the starting material and the benzyl group, cyclobutyl protons, the methylene protons adjacent to the carbonyl, a doublet for the benzylic protons, and a broad signal for the N-H proton.
¹³C NMR Peaks for the aromatic carbons, cyclobutyl carbons, the methylene carbon, the benzylic carbon, and the amide carbonyl carbon.
IR (cm⁻¹) A strong absorption for the C=O stretch of the amide at approximately 1630-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
MS (ESI+) A molecular ion peak [M+H]⁺ corresponding to the mass of the product.

III. Visualization of Derivatization Workflows

The following diagrams illustrate the general workflows for the esterification and amidation of this compound.

G cluster_ester Esterification Workflow start_ester This compound reflux Reflux start_ester->reflux reagents_ester Alcohol (e.g., MeOH) Acid Catalyst (e.g., H₂SO₄) reagents_ester->reflux workup_ester Work-up (Extraction, Washing) reflux->workup_ester purification_ester Purification (Column Chromatography) workup_ester->purification_ester product_ester Ester Derivative purification_ester->product_ester

Caption: General workflow for Fischer esterification.

G cluster_amide Amidation Workflow (EDC/HOBt) start_amide This compound reaction_amide Stir at RT start_amide->reaction_amide reagents_amide Amine EDC, HOBt, Base reagents_amide->reaction_amide workup_amide Work-up (Extraction, Washing) reaction_amide->workup_amide purification_amide Purification (Column Chromatography) workup_amide->purification_amide product_amide Amide Derivative purification_amide->product_amide

Caption: General workflow for amidation using a coupling agent.

IV. Applications in Drug Discovery

The derivatization of this compound opens avenues for the development of novel drug candidates. For instance, derivatives of similar phenyl-cycloalkyl acetic acids have been investigated as anti-obesity and anti-diabetic agents. The ability to readily synthesize a library of ester and amide derivatives allows for high-throughput screening against various biological targets. The physicochemical properties of the derivatives, such as lipophilicity and metabolic stability, can be fine-tuned by varying the alcohol or amine used in the synthesis, which is a critical aspect of the drug optimization process.

V. Conclusion

The protocols outlined in this application note provide a robust foundation for the derivatization of this compound. By understanding the principles behind these reactions and utilizing the provided experimental details, researchers can efficiently synthesize a diverse range of ester and amide derivatives for further investigation in drug discovery and chemical biology. The versatility of the this compound scaffold, coupled with these straightforward derivatization methods, makes it an attractive platform for the development of novel bioactive molecules.

References

  • Synthesis, Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide. TSI Journals.
  • The Fischer Esterific
  • This compound | 7306-17-4. ChemicalBook.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Synthesis of phenylacetic acid esters.
  • Synthesis and biological evaluation of aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group as anti-obesity and anti-diabetic agents. PubMed.
  • Amide synthesis by acyl
  • Synthesis of some Amide derivatives and their Biological activity.
  • Design, synthesis, structural characterization by IR, (1) H, (13) C, (15) N, 2D-NMR, X-ray diffraction and evaluation of a new class of phenylaminoacetic acid benzylidene hydrazines as pfENR inhibitors. PubMed.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Synthesis of phenylacetic acid esters.
  • Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors. PubMed Central.
  • Organic chemistry practical course. University of Regensburg.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
  • A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed Central.
  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF)
  • Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles.
  • Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free f
  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
  • Fischer Esterific
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

Application of 2-(1-Phenylcyclobutyl)acetic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Phenylcycloalkyl Acetic Acid Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the exploration of unique chemical scaffolds. One such scaffold of significant interest is the phenylcycloalkyl acetic acid moiety. The inherent conformational rigidity of the cycloalkyl ring, coupled with the electronic properties of the phenyl group and the acidic character of the acetic acid side chain, provides a versatile framework for designing molecules with specific biological activities. This guide focuses on a particular embodiment of this scaffold, 2-(1-Phenylcyclobutyl)acetic acid, and its potential applications in the development of new therapeutics, particularly for neurological disorders.

The cyclobutane ring, a four-membered carbocycle, imparts a distinct three-dimensional geometry to the molecule, influencing its interaction with biological targets.[1] This structural feature, combined with the established pharmacological relevance of phenylacetic acid derivatives, positions this compound as a compelling starting point for drug discovery programs.[2] This document provides a comprehensive overview of its potential applications, plausible synthetic routes, and detailed protocols for its evaluation in relevant biological assays.

Core Application: Development of Novel Anticonvulsant Agents

The primary and most promising application of this compound and its derivatives lies in the field of neurology, specifically in the discovery of new anticonvulsant drugs for the treatment of epilepsy.[3] Research into structurally related 1-phenylcycloalkanecarboxylic acid derivatives has demonstrated their potential as effective anticonvulsants, suggesting that the this compound core can serve as a valuable pharmacophore.

Rationale for Anticonvulsant Activity: A Mechanistic Hypothesis

While direct experimental evidence for the specific biological targets of this compound is not yet extensively published, its structural similarity to known anticonvulsants allows for the formulation of a strong mechanistic hypothesis. The anticonvulsant effects of many phenylacetic acid and related derivatives are attributed to their ability to modulate neuronal excitability through two primary mechanisms:

  • Modulation of Voltage-Gated Sodium Channels: A common mechanism of action for many antiepileptic drugs is the blockade of voltage-gated sodium channels.[3][4] These channels are crucial for the initiation and propagation of action potentials. By stabilizing the inactivated state of these channels, compounds can reduce the sustained high-frequency firing of neurons that is characteristic of seizures.[5] The lipophilic phenyl and cyclobutyl groups of this compound are predicted to facilitate its interaction with the hydrophobic regions of the sodium channel protein.

  • Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[4] Many anticonvulsant drugs act by enhancing GABAergic signaling, thereby reducing overall neuronal excitability.[6] This can be achieved through various means, including direct agonism at GABAA receptors, allosteric modulation to increase the receptor's affinity for GABA, or inhibition of GABA reuptake or metabolism.[7] The carboxylic acid moiety of this compound may play a role in interacting with the GABA receptor complex.

The following diagram illustrates the potential interplay of these mechanisms in reducing neuronal hyperexcitability.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Na_Channel_Pre Voltage-Gated Na+ Channel Action_Potential Action Potential Propagation Vesicle_Release Neurotransmitter Release (Glutamate) Action_Potential->Vesicle_Release triggers Depolarization Depolarization (Excitation) Vesicle_Release->Depolarization causes Na_Channel_Post Voltage-Gated Na+ Channel Na_Channel_Post->Depolarization mediates GABA_Receptor GABAA Receptor Cl_Influx Cl- Influx GABA_Receptor->Cl_Influx opens Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Hyperpolarization->Depolarization counteracts Compound 2-(1-Phenylcyclobutyl) acetic acid Compound->Na_Channel_Pre Blocks Compound->Na_Channel_Post Blocks Compound->GABA_Receptor Enhances

Caption: Proposed dual mechanism of action for anticonvulsant activity.

Protocols for Synthesis and Biological Evaluation

Synthesis of this compound

While a variety of methods exist for the synthesis of phenylacetic acids, a robust and scalable approach for this compound involves the alkylation of phenylacetonitrile followed by hydrolysis of the resulting nitrile. This two-step process is outlined below.

This reaction proceeds via a nucleophilic substitution where the carbanion generated from phenylacetonitrile displaces the bromide ions from 1,3-dibromopropane in a cyclization reaction.

G Start Phenylacetonitrile + 1,3-Dibromopropane Base Strong Base (e.g., NaH, NaNH2) Start->Base Reactants Carbanion_Formation Formation of Phenylacetonitrile Carbanion Base->Carbanion_Formation Cyclization Intramolecular Cyclization Carbanion_Formation->Cyclization Intermediate 1-Phenylcyclobutane-1-carbonitrile Cyclization->Intermediate Hydrolysis Acid or Base Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Materials:

  • Phenylacetonitrile

  • 1,3-Dibromopropane

  • Sodium hydride (NaH) or Sodium amide (NaNH₂)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Ethanol

  • Sodium hydroxide (NaOH)

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 eq) in anhydrous DMF.

  • Carbanion Formation: To the stirred suspension, add a solution of phenylacetonitrile (1.0 eq) in anhydrous DMF dropwise at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Cyclization: Add a solution of 1,3-dibromopropane (1.1 eq) in anhydrous DMF dropwise to the reaction mixture. After the addition, heat the mixture to 80-90 °C and stir for 12-16 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 1-phenylcyclobutane-1-carbonitrile, can be purified by vacuum distillation or column chromatography.

The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Protocol (Acid Hydrolysis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenylcyclobutane-1-carbonitrile (1.0 eq), ethanol (5 volumes), and concentrated sulfuric acid (3.0 eq).

  • Hydrolysis: Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Expected):

StepProductStarting MaterialReagentsExpected YieldPurity
11-Phenylcyclobutane-1-carbonitrilePhenylacetonitrileNaH, 1,3-Dibromopropane60-70%>95%
2This compound1-Phenylcyclobutane-1-carbonitrileH₂SO₄, Ethanol80-90%>98%
In Vitro Evaluation of Anticonvulsant Activity

To assess the potential anticonvulsant properties of this compound, a series of in vitro assays targeting the hypothesized mechanisms of action should be performed.

This assay measures the ability of the test compound to inhibit the influx of sodium ions through voltage-gated sodium channels in a cellular context.[6][8]

Materials:

  • HEK-293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., Naᵥ1.1, Naᵥ1.2, or Naᵥ1.7)

  • Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Sodium channel activator (e.g., veratridine)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., phenytoin or carbamazepine)

  • 96- or 384-well black-walled, clear-bottom microplates

Protocol:

  • Cell Plating: Plate the HEK-293 cells in microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include wells with vehicle control (DMSO) and a positive control. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence.

  • Channel Activation and Signal Recording: Add the sodium channel activator (veratridine) to all wells and immediately begin recording the fluorescence signal over time. The influx of sodium ions will cause membrane depolarization, leading to a change in fluorescence.

  • Data Analysis: Calculate the change in fluorescence in response to the activator. Determine the concentration-response curve for the test compound and calculate the IC₅₀ value (the concentration at which 50% of the activator-induced signal is inhibited).

This assay determines the affinity of the test compound for the GABAA receptor by measuring its ability to compete with a radiolabeled ligand that binds to a specific site on the receptor.[2][4]

Materials:

  • Rat or mouse whole brain membranes (prepared by homogenization and centrifugation)

  • Radioligand (e.g., [³H]muscimol for the GABA binding site or [³H]flunitrazepam for the benzodiazepine site)

  • Non-specific binding control (e.g., a high concentration of unlabeled GABA or diazepam)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (this compound)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Assay Setup: In test tubes, combine the brain membranes, radioligand at a fixed concentration, and the test compound at various concentrations. Include tubes for total binding (no competitor) and non-specific binding.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4 °C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC₅₀ value. The Kᵢ (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights and Future Directions

The this compound scaffold offers numerous opportunities for chemical modification to optimize its pharmacological profile. Key areas for SAR exploration include:

  • Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups at various positions on the phenyl ring can influence the molecule's lipophilicity, electronic properties, and metabolic stability.

  • Modification of the Acetic Acid Side Chain: Esterification or amidation of the carboxylic acid can create prodrugs with improved bioavailability. Altering the length of the alkyl chain can also impact activity.

  • Stereochemistry: The quaternary carbon at the junction of the cyclobutane and phenyl rings is a stereocenter. The synthesis and evaluation of individual enantiomers are crucial, as biological activity is often stereospecific.

Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry, with a strong potential for the development of novel anticonvulsant agents. Its unique structural features and the established biological activity of related compounds provide a solid foundation for further investigation. The protocols outlined in this guide offer a systematic approach to the synthesis and in vitro evaluation of this compound and its future analogs. Through rigorous chemical synthesis, biological screening, and SAR studies, the full therapeutic potential of the this compound scaffold can be realized, potentially leading to the discovery of next-generation treatments for epilepsy and other neurological disorders.

References

  • BenchChem. (2025). Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603.
  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82.
  • Felix, J. P., Williams, B. S., Priest, B. T., Brochu, R. M., Dick, I. E., Warren, V. A., ... & Garcia, M. L. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. ASSAY and Drug Development Technologies, 2(4), 397-406.
  • Enna, S. J., & McCarson, K. E. (2006). The GABAA receptor. In Current Protocols in Pharmacology (Vol. 34, No. 1, pp. 1-19). John Wiley & Sons, Inc.
  • Kaczorowski, G. J., & McManus, O. B. (2008). High-throughput screening for ion channel modulators. Current pharmaceutical design, 14(15), 1436-1448.
  • Loscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-18.
  • Macdonald, R. L., & Olsen, R. W. (1994). GABAA receptor channels. Annual review of neuroscience, 17(1), 569-602.
  • Martin, S. F. (2015). The Wittig reaction. In Organic Chemistry (pp. 864-871). John Wiley & Sons.
  • Organic Syntheses. (1976). Phase-transfer alkylation of nitriles: 2-phenylbutyronitrile. Organic Syntheses, 55, 91.
  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature reviews neuroscience, 5(7), 553-564.
  • Söderpalm, B. (2002). Anticonvulsants: a new class of psychotropic drugs?. Trends in pharmacological sciences, 23(10), 445-450.
  • Stafstrom, C. E. (2007). Mechanisms of action of antiepileptic drugs: the search for synergy. Current opinion in neurology, 20(2), 185-190.
  • Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2007). What can we learn from nature's macrocycles? A brief, biased survey. Molecular diversity, 11(2-4), 171-186.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-(1-Phenylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Phenylcyclobutyl Acetic Acid Moiety

2-(1-Phenylcyclobutyl)acetic acid is a valuable building block in medicinal chemistry and drug development. Its rigid cyclobutyl scaffold, coupled with the phenyl and acetic acid functionalities, provides a unique three-dimensional structure that can be exploited for potent and selective interactions with biological targets. Phenylacetic acid derivatives, as a class, exhibit a broad spectrum of biological activities, and the incorporation of the cyclobutyl ring can enhance metabolic stability and fine-tune pharmacokinetic properties. The large-scale synthesis of this compound is therefore a critical undertaking for the supply of key intermediates in the pharmaceutical industry.

These application notes provide a comprehensive guide to the robust and scalable synthesis of this compound, focusing on a two-step process amenable to industrial production. The protocols have been designed with an emphasis on safety, efficiency, and environmental considerations.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most viable and scalable synthetic route to this compound involves a two-step sequence:

  • Phase-Transfer Catalyzed Alkylation: The synthesis of the key intermediate, 1-phenylcyclobutanecarbonitrile, via the alkylation of phenylacetonitrile with 1,3-dibromopropane. The use of a phase-transfer catalyst is crucial for achieving high yields and reaction rates in a biphasic system, which is advantageous for large-scale operations.

  • Hydrolysis: The conversion of the nitrile intermediate to the final carboxylic acid product. This can be achieved under either acidic or basic conditions, with the latter often being preferred for its operational simplicity on a large scale.

Synthesis_Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis Phenylacetonitrile Phenylacetonitrile Intermediate 1-Phenylcyclobutanecarbonitrile Phenylacetonitrile->Intermediate NaOH, PTC Dibromopropane 1,3-Dibromopropane Dibromopropane->Intermediate FinalProduct This compound Intermediate->FinalProduct NaOH, H₂O, Heat then H₃O⁺

Caption: Overall synthetic workflow for this compound.

Part 1: Large-Scale Synthesis of 1-Phenylcyclobutanecarbonitrile

Principle and Rationale

The formation of the cyclobutane ring is achieved through a double alkylation of the acidic methylene protons of phenylacetonitrile with 1,3-dibromopropane. In a large-scale setting, a biphasic system consisting of an aqueous solution of a strong base (e.g., sodium hydroxide) and an organic phase containing the reactants is highly advantageous for heat management and ease of handling. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is employed to shuttle the hydroxide ions into the organic phase to deprotonate the phenylacetonitrile, and the resulting carbanion then reacts with the 1,3-dibromopropane. This methodology avoids the need for expensive and hazardous anhydrous solvents and strong bases like sodium amide.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na⁺ OH⁻ PTC_OH Q⁺ ⁻OH NaOH->PTC_OH Ion Exchange PTC_Cl Q⁺ Cl⁻ (PTC) NaCl Na⁺ Cl⁻ PTC_Cl->NaCl Carbanion PhC⁻HCN PTC_OH->Carbanion Deprotonation Phenylacetonitrile PhCH₂CN Phenylacetonitrile->Carbanion Product 1-Phenylcyclobutanecarbonitrile Carbanion->Product Alkylation Dibromopropane Br(CH₂)₃Br Dibromopropane->Product

Caption: Mechanism of Phase-Transfer Catalysis (PTC) in the alkylation step.

Detailed Protocol

Materials and Reagents:

  • Phenylacetonitrile (99%)

  • 1,3-Dibromopropane (99%)

  • Sodium Hydroxide (pellets or flakes, 97+%)

  • Tetrabutylammonium Bromide (TBAB) or other suitable PTC

  • Toluene (industrial grade)

  • Deionized Water

  • Hydrochloric Acid (37%)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Large-scale glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), a reflux condenser, and a dropping funnel.

  • Separatory funnel or decanter for phase separation.

  • Rotary evaporator or distillation setup for solvent removal.

  • Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, face shield, and a lab coat. All operations should be conducted in a well-ventilated area or under a fume hood.

Procedure:

  • Reactor Setup: Charge the reactor with phenylacetonitrile (1.0 eq), 1,3-dibromopropane (1.1 eq), toluene (2-3 volumes relative to phenylacetonitrile), and the phase-transfer catalyst (e.g., TBAB, 0.02-0.05 eq).

  • Base Preparation: In a separate vessel, carefully prepare a 50% (w/w) aqueous solution of sodium hydroxide. Caution: This is a highly exothermic process. Allow the solution to cool to room temperature.

  • Reaction Initiation: Begin vigorous stirring of the organic mixture in the reactor. Slowly add the 50% NaOH solution over a period of 1-2 hours, maintaining the internal temperature between 25-35 °C using the reactor's cooling jacket.

  • Reaction Progress: After the addition of the NaOH solution is complete, continue to stir the mixture vigorously at 40-50 °C. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC) until the consumption of phenylacetonitrile is complete (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add water to dissolve any precipitated salts and to dilute the reaction mixture.

    • Transfer the mixture to a separatory vessel and allow the layers to separate.

    • Separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 1 volume).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of Intermediate:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure to remove the toluene.

    • The resulting crude 1-phenylcyclobutanecarbonitrile can be purified by vacuum distillation or carried forward to the next step without further purification if the purity is deemed sufficient.

Part 2: Large-Scale Hydrolysis of 1-Phenylcyclobutanecarbonitrile

Principle and Rationale

The hydrolysis of the nitrile functional group to a carboxylic acid can be catalyzed by either acid or base. For large-scale synthesis, basic hydrolysis is often preferred as it is less corrosive to standard reactors and the product can be easily isolated by precipitation upon acidification. The reaction proceeds via the formation of a carboxamide intermediate, which is then further hydrolyzed to the carboxylate salt.

Detailed Protocol

Materials and Reagents:

  • Crude or purified 1-phenylcyclobutanecarbonitrile

  • Sodium Hydroxide (pellets or flakes, 97+%)

  • Deionized Water

  • Hydrochloric Acid (37%)

  • Ethyl Acetate or other suitable extraction solvent

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Large-scale reactor with overhead stirring, temperature control, and a reflux condenser.

  • Filtration apparatus (e.g., Nutsche filter).

  • Drying oven.

Procedure:

  • Reaction Setup: Charge the reactor with 1-phenylcyclobutanecarbonitrile (1.0 eq) and a 20-30% aqueous solution of sodium hydroxide (3-5 eq of NaOH).

  • Hydrolysis Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (use appropriate scrubbing for the off-gas) and by analytical methods (TLC, HPLC) to track the disappearance of the starting material. The reaction is typically complete in 8-12 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If necessary, extract the cooled reaction mixture with a non-polar solvent (e.g., toluene or hexanes) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath.

    • Slowly and carefully acidify the aqueous solution with concentrated hydrochloric acid with stirring. The this compound will precipitate out as a solid. Adjust the pH to ~2 to ensure complete precipitation.

    • Stir the resulting slurry for 1-2 hours in the cold to maximize crystallization.

  • Purification:

    • Collect the solid product by filtration.

    • Wash the filter cake with cold deionized water until the washings are neutral to pH paper.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or heptane).

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Data Presentation

ParameterStep 1: AlkylationStep 2: HydrolysisOverall
Typical Yield 85-95%90-98%76-93%
Purity (Crude) >90% (by GC)>95% (by HPLC)-
Purity (Final) ->99% (by HPLC)>99%
Reaction Time 4-6 hours8-12 hours12-18 hours
Key Reagents Phenylacetonitrile, 1,3-Dibromopropane, NaOH, PTC1-Phenylcyclobutanecarbonitrile, NaOH, HCl-

Safety, Handling, and Waste Management

Safety Precautions:

  • Phenylacetonitrile: This starting material is toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a well-ventilated area, wearing appropriate PPE.

  • 1,3-Dibromopropane: This is a suspected carcinogen and is harmful if swallowed or inhaled. Avoid contact and inhalation.

  • Sodium Hydroxide: Highly corrosive and causes severe skin burns and eye damage. Handle with care and wear appropriate protective gear. The dissolution in water is highly exothermic.

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.

  • Ammonia Gas (by-product of hydrolysis): Toxic and corrosive. Ensure the reactor is equipped with a proper scrubbing system for the off-gas.

Waste Management:

  • Aqueous Waste: The aqueous streams from the work-up procedures will be basic or acidic and may contain residual organics and salts. Neutralize the pH before sending it to a wastewater treatment facility.

  • Organic Waste: The organic solvents from extractions and washes should be collected and recycled or disposed of as hazardous organic waste.

  • Solid Waste: The filter cake from the final product isolation should be handled as chemical waste until it is confirmed to be free of hazardous impurities.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Phenylcyclobutanecarbonitrile (CAS 14377-68-5)
  • Google Patents. (n.d.). FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile.
  • Makosza, M., & Serafin, B. (1965). Reactions of Organic Anions. IV. Catalytic Alkylation of Phenylacetonitrile in Aqueous Medium. Roczniki Chemii, 39, 1401-1407.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Bentley, K. W. (Ed.). (1960). The Chemistry of Natural Products. Interscience Publishers.
  • Fisher Scientific. (2024).

HPLC method for 2-(1-Phenylcyclobutyl)acetic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 2-(1-Phenylcyclobutyl)acetic acid

Abstract

This document provides a comprehensive guide and detailed protocol for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed for researchers, analytical scientists, and drug development professionals requiring a robust, reproducible, and accurate method for purity assessment, stability testing, and quantification. The narrative explains the scientific rationale behind the selection of chromatographic parameters and outlines a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound is a carboxylic acid derivative with a unique phenylcyclobutyl moiety. As a potential pharmaceutical intermediate or a related substance in drug manufacturing, a reliable analytical method is crucial for ensuring quality and consistency.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of small molecules in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2]

The method developed herein is based on the fundamental principles of reversed-phase chromatography. The non-polar stationary phase provides hydrophobic interactions with the phenyl and cyclobutyl groups of the analyte, while the polar mobile phase facilitates elution. A key challenge in analyzing acidic compounds is managing their ionization state to achieve good peak shape and stable retention times.[3]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.[2]

PropertyValue / DescriptionSignificance for HPLC Method
Structure C₁₂H₁₄O₂The phenyl group acts as a chromophore for UV detection. The overall structure is moderately non-polar, making it ideal for reversed-phase chromatography.
Molecular Weight 190.24 g/mol [4]Influences diffusion characteristics but is typical for small molecule analysis.
pKa (Predicted) 4.72 ± 0.10[4]This is the most critical parameter. To ensure the analyte is in its neutral, non-ionized form for consistent retention and sharp peaks, the mobile phase pH must be controlled to be at least 1.5-2 units below this value.[5][6]
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile).Guides the choice of sample diluent and organic mobile phase components.
Rationale for Chromatographic Conditions

The chosen conditions are designed to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on a C18 column.

  • Mode: Reversed-phase chromatography is selected for its versatility and effectiveness in separating moderately polar to non-polar small molecules.[7]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as an excellent starting point, offering strong hydrophobic retention for the phenylcyclobutyl group.

  • Mobile Phase pH Control: With a pKa of approximately 4.72, this compound will be partially or fully ionized (deprotonated) at neutral pH, leading to poor retention and peak tailing.[3] By acidifying the mobile phase to a pH of ~2.5-3.0 using 0.1% formic acid, the carboxylic acid is fully protonated (non-ionized). This "ion suppression" renders the molecule more non-polar, significantly improving peak shape and retention time stability.[8][9]

  • Detector: The presence of the phenyl ring provides a strong chromophore, making UV detection a sensitive and straightforward choice. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

Detailed Analytical Protocol

This protocol provides a starting point for the analysis. Optimization may be required based on the specific sample matrix and instrumentation.

Equipment and Materials
  • HPLC system with gradient capability, UV or PDA detector, column oven, and autosampler.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

Reagents and Chemicals
  • This compound reference standard.

  • Acetonitrile (HPLC grade or higher).

  • Methanol (HPLC grade or higher).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (LC-MS grade, ~99%).

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Elution 0-20 min: 40% B to 90% B20-22 min: 90% B22-23 min: 90% B to 40% B23-30 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (primary), 254 nm (secondary)
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Diluent: Prepare a mixture of Water:Acetonitrile (60:40 v/v) with 0.1% formic acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Preparation: Prepare the sample to a target concentration of 0.1 mg/mL in the sample diluent. Filter through a 0.45 µm syringe filter prior to injection.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Prep. reagents->mobile_phase sample_prep Sample & Standard Prep. reagents->sample_prep equilibration System Equilibration mobile_phase->equilibration injection Inject Sample (10 µL) sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (210 nm) separation->detection integration Peak Integration detection->integration quantification Quantification & Report integration->quantification

Fig 1. HPLC Analytical Workflow

Method Validation Protocol (per ICH Q2(R2))

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[10][11] The following parameters must be assessed.[12][13]

System Suitability

Before any validation or sample analysis, the system's performance must be verified. This is done by injecting the working standard solution five or six times.

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Confirms retention time stability.
Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[12]

  • Protocol: Analyze a blank (diluent), a placebo (sample matrix without the analyte), and the analyte standard. Spike the analyte into the placebo to demonstrate that there are no interfering peaks at the analyte's retention time. Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte and verify that degradation product peaks are resolved from the main analyte peak.

Linearity

This demonstrates a direct relationship between analyte concentration and the detector response.[14]

  • Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy measures the closeness of the test results to the true value.[12]

  • Protocol: Perform a recovery study by spiking known amounts of the analyte stock solution into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]

  • Repeatability (Intra-assay precision): Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, one at a time, and assess the impact on system suitability parameters.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Acceptance Criteria: System suitability criteria should still be met, and results should not significantly deviate from the nominal conditions.

Validation ReliableMethod Reliable & Validated Analytical Method Specificity Specificity ReliableMethod->Specificity Linearity Linearity & Range ReliableMethod->Linearity Accuracy Accuracy ReliableMethod->Accuracy Precision Precision ReliableMethod->Precision Robustness Robustness ReliableMethod->Robustness SystemSuitability System Suitability ReliableMethod->SystemSuitability Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Fig 2. Interrelation of ICH Validation Parameters

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable framework for the analysis of this compound. The use of an acidified mobile phase is critical for achieving excellent peak shape and reproducible results by controlling the ionization state of the acidic analyte. By following the outlined protocol and performing a comprehensive validation as described, laboratories can ensure the generation of high-quality, accurate data suitable for regulatory submissions and quality control throughout the drug development lifecycle.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Tanaka, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4859. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Ciucure, C. T., & Kerek, F. (2003). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of agricultural and food chemistry, 51(13), 3745-3749. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Bioanalysis Zone. (2022, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • PharmaCores. (2022, May 27). HPLC analytical Method development: an overview. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Request PDF. (n.d.). Method development approaches for small-molecule analytes. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • ResearchGate. (2015, October 30). How can I choose mobile phase for reverse phase HPLC?. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • AMSbiopharma. (2022, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2022, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ICH. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

Application Notes & Protocols: 2-(1-Phenylcyclobutyl)acetic Acid as a Versatile Molecular Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking New Chemical Space with a Constrained Scaffold

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to success. These foundational scaffolds dictate the three-dimensional architecture, physicochemical properties, and ultimately, the biological or material function of novel compounds. 2-(1-Phenylcyclobutyl)acetic acid emerges as a compelling building block, distinguished by its unique topology. It marries the well-established phenylacetic acid motif, a cornerstone of many pharmaceuticals, with a strained cyclobutane ring.[1][2] This fusion is not merely an addition of components; it is a strategic introduction of conformational restraint.

The cyclobutane ring imparts a rigid, three-dimensional character that stands in contrast to more flexible acyclic or larger cycloalkane analogues. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound, detailing its properties, strategic applications, and comprehensive protocols for its use.

PropertyValueSource
CAS Number 7306-17-4[3][4]
Molecular Formula C₁₂H₁₄O₂[3]
Molecular Weight 190.24 g/mol [3]
Melting Point 75-76 °C[3]
Boiling Point (Predicted) 343.7±11.0 °C[3]
pKa (Predicted) 4.72±0.10[3]

Core Rationale: The Strategic Advantage of the Phenylcyclobutyl Scaffold

The utility of this compound stems from a combination of factors that make it a superior choice over simpler, more flexible analogues in many medicinal chemistry contexts.

  • Vectorial Rigidity and 3D Chemical Space Exploration: The sp³-rich cyclobutane core provides a well-defined and rigid scaffold. Unlike a simple alkyl chain, its substituents project into space at fixed angles. This allows for precise, predictable exploration of a protein's binding pocket, a critical factor in rational drug design.

  • Bioisostere for Phenylacetic and Phenylpropionic Acids: Many highly successful non-steroidal anti-inflammatory drugs (NSAIDs) are based on phenylacetic or phenylpropionic acid scaffolds, including ibuprofen and diclofenac.[5][6] this compound can be viewed as a constrained bioisostere of these structures. This structural modification can alter the compound's metabolic profile, potentially reducing the formation of unwanted metabolites or improving its half-life, while maintaining or enhancing its primary pharmacological activity.

  • Modulation of Physicochemical Properties: The lipophilic nature of the phenylcyclobutyl group is a key lever for tuning a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By replacing a more traditional aromatic or flexible aliphatic group, researchers can fine-tune properties like logP to optimize for blood-brain barrier penetration or oral bioavailability.

Application I: Development of Novel Amide-Based Analgesics and Anti-inflammatory Agents

Scientific Context: The carboxylic acid moiety of this compound is a versatile chemical handle for derivatization. One of the most fundamental and impactful transformations is its conversion to an amide. Amide derivatives of known anti-inflammatory agents have been explored to improve efficacy and reduce gastrointestinal side effects. This protocol outlines a standard, robust method for synthesizing a library of amide derivatives from the title building block.

Workflow for Amide Library Synthesis

G cluster_0 Synthesis Workflow A This compound B Carboxylic Acid Activation A->B HATU, DIPEA, DMF C Activated Intermediate (e.g., Acyl-O-HATU ester) B->C E Amide Product C->E Nucleophilic Acyl Substitution D Primary or Secondary Amine (R1R2NH) D->E F Workup & Purification E->F Aqueous Wash, Extraction G Final Amide Derivative F->G Column Chromatography

Caption: General workflow for amide synthesis from this compound.

Protocol 1: Synthesis of N-benzyl-2-(1-phenylcyclobutyl)acetamide

This protocol details a representative amide coupling using HATU, a highly efficient and mild coupling agent that minimizes side reactions and racemization risk (if chiral centers were present).

Materials:

  • This compound (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Benzylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 190 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting acid in anhydrous DMF (5 mL).

  • Reagent Addition: Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the solution. Stir the mixture at room temperature for 15 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.

  • Amine Addition: Add benzylamine (0.12 mL, 1.1 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 2-4 hours).

  • Quenching and Extraction: Once complete, pour the reaction mixture into a separatory funnel containing EtOAc (50 mL) and water (50 mL).

  • Aqueous Workup:

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess DIPEA and unreacted amine.

    • Wash with saturated NaHCO₃ solution (2 x 25 mL) to remove any remaining acidic components.

    • Wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-benzyl-2-(1-phenylcyclobutyl)acetamide.

Application II: A Scaffold for CNS-Targeting Agents

Scientific Context: The introduction of a basic nitrogen atom is a common strategy for developing agents that target the Central Nervous System (CNS). The inherent lipophilicity of the phenylcyclobutyl scaffold makes it an attractive starting point for such endeavors. By converting the carboxylic acid to an amine, the building block is transformed into a scaffold suitable for targeting G-protein coupled receptors (GPCRs) or ion channels, many of which have amine-binding pockets. Derivatives of similar structures, like 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, have shown antidepressant activity.[7]

Pathway for Synthesis of Amine Derivatives

G cluster_1 Synthetic Pathway to Amines A This compound B 2-(1-Phenylcyclobutyl)ethanol A->B 1. BH3-THF or LiAlH4 2. Aqueous Workup C 2-(1-Phenylcyclobutyl)ethyl Tosylate B->C TsCl, Pyridine D N-Substituted-2-(1-phenylcyclobutyl)ethanamine C->D Amine (R1R2NH), Heat

Caption: Multi-step pathway to convert the carboxylic acid to a versatile amine scaffold.

Protocol 2: Two-Step Synthesis of N,N-dimethyl-2-(1-phenylcyclobutyl)ethanamine

This protocol outlines the conversion of the carboxylic acid to a terminal dimethylamine, a common functional group in CNS-active drugs.

Part A: Reduction of Carboxylic Acid to Alcohol

Materials:

  • This compound (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Diethyl ether or EtOAc

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve this compound (190 mg, 1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add the BH₃-THF solution (2.5 mL, 2.5 mmol) dropwise via syringe. Caution: Borane reacts with moisture. Ensure all glassware is dry.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Quenching: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of methanol (5 mL) until gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure. Add diethyl ether (30 mL) and 1 M HCl (15 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 2-(1-phenylcyclobutyl)ethanol as a crude oil, which is often pure enough for the next step.

Part B: Conversion of Alcohol to Dimethylamine

Materials:

  • Crude 2-(1-phenylcyclobutyl)ethanol from Part A (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)

  • Dimethylamine, 2 M solution in THF or 40% in water

  • Acetonitrile (ACN)

Procedure:

  • Tosylation: Dissolve the crude alcohol (approx. 1.0 mmol) in anhydrous pyridine (5 mL) and cool to 0 °C. Add TsCl (229 mg, 1.2 mmol) portion-wise. Stir at 0 °C for 4-6 hours. The tosylate intermediate is formed, converting the hydroxyl into a good leaving group.

  • Workup for Tosylate: Pour the mixture into ice-cold 2 M HCl and extract with EtOAc. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. The crude tosylate is used directly.

  • Amination: Dissolve the crude tosylate in acetonitrile (10 mL) in a sealed tube or pressure vessel. Add an excess of dimethylamine solution (e.g., 5.0 mL of 2 M solution in THF, 10 mmol).

  • Reaction: Seal the vessel and heat to 60-80 °C overnight.

  • Final Workup: Cool the reaction to room temperature. Concentrate under reduced pressure. Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution. Extract the aqueous layers with EtOAc.

  • Purification: Combine the organic layers, dry over MgSO₄, and concentrate. The basic amine product can be purified by silica gel chromatography (often with a small percentage of triethylamine mixed into the eluent to prevent streaking) or by an acid/base extraction to yield the final product.

Conclusion and Future Perspectives

This compound is a powerful and underutilized building block for creating structurally novel molecules. Its inherent rigidity and unique three-dimensional profile offer a distinct advantage for medicinal chemists seeking to improve the potency, selectivity, and pharmacokinetic properties of drug candidates. The protocols provided herein demonstrate its utility in accessing both amide and amine derivatives, which are foundational scaffolds in a vast array of therapeutic areas. Future applications could see this building block incorporated into more complex molecular architectures, such as PROTACs (PROteolysis TArgeting Chimeras) or covalent inhibitors, where its defined geometry can be used to precisely orient pharmacophores for optimal biological effect.

References

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives . Inventiva Pharma. [Link]

  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity . PubMed. [Link]

  • 2-(1-Methylcyclohexyl)acetic acid | C9H16O2 | CID 13697885 . PubChem. [Link]

  • Organic chemistry practical course . [Link]

  • Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2) . Cheméo. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives . MDPI. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review . JETIR. [Link]

  • Phenylacetic acid . Wikipedia. [Link]

  • Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds . PubMed. [Link]

  • 2-((1-PHENYLCYCLOHEXYL)AMINO)ACETIC ACID . GSRS. [Link]

  • Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry . Slideshare. [Link]

  • Semester-IV Sub Name-medicinal chemistry-I (sub code-BP-402T) . COP Bela. [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 2-(1-Phenylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the isolation and purification of 2-(1-phenylcyclobutyl)acetic acid from a crude synthetic reaction mixture. The target compound, a carboxylic acid, is often synthesized via methods like the Willgerodt-Kindler reaction or Suzuki coupling, which result in a mixture of the desired product, unreacted starting materials, and various byproducts.[1][2][3] The protocol herein leverages the principles of acid-base extraction to selectively separate the acidic product from neutral and basic impurities.[4][5][6] Subsequent purification by recrystallization yields the final product in high purity. This guide is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Introduction: The Rationale for Selective Isolation

This compound belongs to the class of 2-arylalkanoic acids, a scaffold present in numerous pharmacologically active compounds.[7][8] Achieving high purity of the final carboxylic acid is critical, as residual impurities can interfere with subsequent reactions, biological assays, or final product specifications.

The core of this protocol relies on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble salt form.[5][6] By treating the crude reaction mixture, dissolved in an organic solvent, with an aqueous basic solution, the acidic product is deprotonated to form a carboxylate salt.[9][10] This salt selectively migrates into the aqueous phase, leaving neutral organic impurities behind in the organic layer.[4][11] The aqueous layer is then isolated and re-acidified, which protonates the carboxylate and causes the pure carboxylic acid to precipitate out of the solution.[5][11] This straightforward yet powerful technique provides a significant purification factor before final polishing via recrystallization.

Materials and Equipment

Chemicals & Solvents:

  • Crude reaction mixture containing this compound

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution (optional, for stubborn emulsions)

  • 2 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., Toluene, Hexane/Ethyl Acetate mixture, Benzene)[12][13]

  • Deionized water (DI H₂O)

Equipment:

  • Separatory funnel (appropriate size for the reaction scale)

  • Erlenmeyer flasks and beakers

  • pH paper or pH meter

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware (graduated cylinders, etc.)

  • Melting point apparatus

Detailed Experimental Protocol

This protocol assumes the synthesis has been completed and the reaction solvent (if volatile) has been removed under reduced pressure. The starting material is a crude oil or solid residue.

Step 1: Dissolution and Initial Wash
  • Dissolve the crude mixture: Transfer the crude reaction residue into a separatory funnel. Dissolve the material in an appropriate volume of an organic solvent immiscible with water, such as diethyl ether or ethyl acetate. A general guideline is to use 10-20 mL of solvent per gram of crude material.

  • Perform a water wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate completely. Drain and discard the lower aqueous layer.

    • Expert Insight: This initial wash removes highly polar, water-soluble impurities (e.g., salts, residual morpholine if from a Willgerodt-Kindler reaction) before the main extraction.[1]

Step 2: Acid-Base Extraction
  • Base Extraction: Add a volume of saturated aqueous NaHCO₃ solution to the organic layer in the separatory funnel (approximately equal to the organic layer volume). Shake vigorously as described above.

    • Causality Note: Sodium bicarbonate is a weak base, sufficiently strong to deprotonate the target carboxylic acid (pKa ~4-5) but often not strong enough to deprotonate less acidic compounds like phenols, preventing their co-extraction.[6][9] Vigorous shaking is crucial to maximize the surface area between the two phases, ensuring complete deprotonation.

  • Separate the layers: Allow the layers to settle. The lower aqueous layer now contains the sodium 2-(1-phenylcyclobutyl)acetate salt. Carefully drain this aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract 1".

  • Repeat the extraction: To ensure complete recovery, perform a second extraction on the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine this second aqueous extract with "Aqueous Extract 1".

  • Wash the organic layer: Wash the remaining organic layer with brine.[6] This wash helps to break any emulsions and removes residual water from the organic phase. The organic layer can now be set aside; it contains neutral and basic impurities.

Step 3: Precipitation of the Carboxylic Acid
  • Cool the aqueous extract: Place the flask containing the combined aqueous extracts in an ice-water bath and stir. Cooling reduces the solubility of the final product in water, maximizing yield.

  • Acidify to precipitate: While stirring, slowly add 2 M HCl solution dropwise to the cold aqueous extract.[11] Carbon dioxide gas will evolve (effervescence). Continue adding acid until the effervescence ceases and the solution is acidic to pH paper (pH ~2).[12]

    • Self-Validation Check: A dense, white precipitate of this compound should form as the carboxylate salt is protonated.[5] If an oil forms instead of a solid, it may indicate the presence of impurities or that the temperature is too high.

  • Isolate the product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid on the filter paper with a small amount of ice-cold deionized water to remove any residual inorganic salts.

  • Dry the product: Press the solid dry on the filter paper, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a low temperature (<50 °C).

Step 4: Purification by Recrystallization
  • Select a solvent: The crude, dried solid can be further purified by recrystallization.[12] Test small amounts of the product in various solvents (e.g., toluene, benzene, or a mixture like ethyl acetate/hexanes) to find a system where the acid is soluble when hot but sparingly soluble when cold.

  • Perform recrystallization: Dissolve the dried acid in a minimum amount of the chosen hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect pure crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

  • Characterize: Determine the melting point and, if possible, obtain NMR and/or IR spectra to confirm the identity and purity of the final product.

Process Workflow Diagram

Isolation_Protocol cluster_extraction Liquid-Liquid Extraction cluster_precipitation Precipitation & Isolation cluster_purification Final Purification Crude Crude Mixture in Organic Solvent (Et₂O) AddBase Add sat. NaHCO₃ (aq) & Shake Crude->AddBase Separate1 Separate Layers AddBase->Separate1 OrganicLayer Organic Layer (Neutral Impurities) Separate1->OrganicLayer Top Layer AqueousLayer Aqueous Layer (Product as Salt) Separate1->AqueousLayer Bottom Layer Cool Cool Aqueous Layer (Ice Bath) AqueousLayer->Cool AddAcid Add 2M HCl (aq) until pH ~2 Cool->AddAcid Precipitate Precipitate Forms AddAcid->Precipitate Filter Vacuum Filtration Precipitate->Filter CrudeSolid Crude Solid Product Filter->CrudeSolid Recrystallize Recrystallize from Hot Solvent CrudeSolid->Recrystallize Filter2 Vacuum Filtration Recrystallize->Filter2 PureSolid Pure Crystalline Product Filter2->PureSolid

Caption: Workflow for the isolation and purification of this compound.

Key Parameters and Expected Results

ParameterGuidelineRationale & Expected Outcome
Extraction Solvent Diethyl ether or Ethyl acetateThe product and neutral impurities are soluble, while being immiscible with water. Allows for clean phase separation.
Aqueous Base Saturated Sodium Bicarbonate (NaHCO₃)Selectively deprotonates the carboxylic acid without reacting with less acidic functional groups.
Precipitation pH ~2Ensures complete protonation of the carboxylate salt to the neutral, insoluble carboxylic acid, maximizing yield.[12]
Recrystallization Toluene or Ethyl Acetate/HexanesRemoves occluded impurities by dissolving the product in a hot solvent and allowing pure crystals to form upon cooling.[12]
Expected Yield 70-90% (from crude, synthesis dependent)Dependent on the success of the initial synthesis; the isolation process itself is typically high-yielding.
Expected Purity >98% (after recrystallization)Confirmed by melting point analysis and spectroscopy.

Troubleshooting

IssueProbable CauseSolution
Emulsion forms during extraction High concentration of impurities; insufficient ionic strength.Add a small amount of brine (sat. NaCl) and swirl gently. If persistent, filter the entire mixture through a pad of Celite. In difficult cases, a small amount of 1M NaOH can help break the emulsion.
No precipitate upon acidification Product concentration is too low; product is more water-soluble than expected.Extract the acidified aqueous solution with three portions of diethyl ether or ethyl acetate. Combine the organic extracts, dry with MgSO₄, and remove the solvent via rotary evaporation to recover the product.[6]
Product oils out, not a solid Melting point of the product is near room temperature or impurities are present.Ensure the aqueous solution is thoroughly cooled in an ice bath. If it still oils out, extract the product with an organic solvent as described above instead of filtering. The crude product can then be purified by chromatography or recrystallization.
Low yield after recrystallization Too much solvent was used; product is partially soluble in cold solvent.Use the minimum amount of hot solvent required for complete dissolution. After cooling, you can try to concentrate the filtrate (mother liquor) to recover a second crop of crystals.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica B, 40, 534–544.
  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Unacademy. (n.d.). Willgerodt Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Perisic-Janic, N., et al. (2007). Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. Molecules, 12(3), 554-565.
  • Google Patents. (n.d.). EP0398288B1 - Process for preparing optically active 2-arylalkanoic acids, in particular 2-arylpropionic acids.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Grasa, G.A., et al. (2003). N-Heterocyclic Carbenes as Remarkable Organocatalysts for the Transesterification of Unactivated Esters. Journal of Organic Chemistry, 68(7), 2812-2819.
  • Asian Publication Corporation. (n.d.). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Retrieved from [Link]

Sources

Probing the Bioactivity of Novel Phenylacetic Acid Analogs: A Guide to In Vitro Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylacetic Acid Scaffold and its Therapeutic Potential

Phenylacetic acid and its derivatives are a versatile class of compounds with a significant presence in medicinal chemistry.[1][2] This structural motif is a core component of many established non-steroidal anti-inflammatory drugs (NSAIDs), including diclofenac and ibuprofen.[1] The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation, pain, and fever.[3][4][5][6][7] Given this precedent, novel molecules incorporating the phenylacetic acid scaffold, such as 2-(1-Phenylcyclobutyl)acetic acid, are compelling candidates for investigation as potential modulators of inflammatory pathways.

This document provides a comprehensive guide for the in vitro characterization of this compound and other novel phenylacetic acid derivatives. We will outline a logical, multi-tiered experimental approach, beginning with direct enzyme inhibition assays and progressing to more complex cell-based models of inflammation. The protocols provided herein are designed to be robust and self-validating, enabling researchers to build a detailed pharmacological profile of their compounds of interest.

The Cyclooxygenase (COX) Pathway: A Prime Target for Anti-Inflammatory Therapeutics

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[8] COX-1 is constitutively expressed in most tissues and plays a role in physiological homeostasis, such as protecting the gastric mucosa.[3][6] In contrast, COX-2 is typically induced by inflammatory stimuli, making it a key target for anti-inflammatory therapies with potentially fewer side effects.[3][6] The therapeutic strategy for many NSAIDs revolves around inhibiting these enzymes.[3][4][5][6][7]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach_Protection Stomach Protection, Platelet Function COX1->Stomach_Protection COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound Compound->COX1 Compound->COX2

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental Workflow for In Vitro Characterization

A systematic approach is crucial for elucidating the mechanism of action of a novel compound. The following workflow is recommended for characterizing this compound.

Workflow Start Start: Novel Compound (this compound) COX_Assay Protocol 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay Start->COX_Assay PGE2_Assay Protocol 2: Cell-Based PGE2 Quantification (ELISA) COX_Assay->PGE2_Assay If active Cytokine_Assay Protocol 3: Pro-Inflammatory Cytokine Release in Macrophages (ELISA) PGE2_Assay->Cytokine_Assay ROS_Assay Protocol 4: Intracellular Reactive Oxygen Species (ROS) Assay Cytokine_Assay->ROS_Assay Data_Analysis Data Analysis & Profile Generation ROS_Assay->Data_Analysis

Caption: Recommended Experimental Workflow.

Protocol 1: In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This initial screen directly assesses the inhibitory activity of the test compound on purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[9]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric probe)

  • This compound and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-611 nm

Procedure:

  • Prepare Reagents: Dilute enzymes, heme, and arachidonic acid to their working concentrations in Assay Buffer. Prepare a serial dilution of the test compound and reference inhibitors.

  • Assay Plate Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.[9]

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.[9]

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme, and 10 µl of the test compound or reference inhibitor at various concentrations.

  • Inhibitor Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Initiate the reaction by adding 20 µl of arachidonic acid to all wells.

  • Detection: Immediately begin monitoring the absorbance at 590 nm every minute for 5-10 minutes.

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Experimental ValueExperimental ValueCalculated Value
Celecoxib (Reference)~15~0.05~300
Indomethacin (Reference)~0.1~0.6~0.17
Note: Reference values are approximate and can vary between assay conditions.

Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Quantification

This assay measures the downstream effect of COX inhibition in a cellular context.

Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE2 production in macrophage cells. The amount of PGE2 released into the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • PGE2 ELISA Kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[10]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[10]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.[10]

  • Supernatant Collection: After incubation, collect the cell-free supernatants.[10]

  • PGE2 ELISA: Quantify the concentration of PGE2 in the supernatants according to the manufacturer's protocol for the PGE2 ELISA kit.[11][12][13][14][15]

Data Analysis: Generate a standard curve from the PGE2 standards provided in the ELISA kit. Calculate the concentration of PGE2 in each sample. Plot the PGE2 concentration against the concentration of the test compound to determine its inhibitory effect.

Protocol 3: Pro-Inflammatory Cytokine Release in Macrophages

This protocol assesses the broader anti-inflammatory potential of the compound by measuring its effect on the production of key pro-inflammatory cytokines.

Principle: LPS-stimulated macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[16][17][18] The levels of these cytokines in the cell culture supernatant are measured by ELISA.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • LPS

  • This compound

  • TNF-α and IL-6 ELISA Kits

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 from Protocol 2.

  • Supernatant Collection: Collect the cell-free supernatants.

  • Cytokine ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using their respective ELISA kits according to the manufacturer's instructions.[10]

Data Analysis: Similar to the PGE2 assay, calculate the cytokine concentrations from the standard curves and evaluate the dose-dependent inhibitory effect of the test compound.

Protocol 4: Intracellular Reactive Oxygen Species (ROS) Assay

Inflammatory stimuli can lead to oxidative stress. This assay determines if the test compound can mitigate the production of intracellular ROS.

Principle: A cell-permeable fluorogenic probe, such as H2DCFDA, is used to detect intracellular ROS. Upon entry into the cell, H2DCFDA is deacetylated to a non-fluorescent form, which is then oxidized by ROS to a highly fluorescent compound.[19]

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • H2DCFDA probe

  • ROS inducer (e.g., H2O2 or LPS)

  • This compound

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

  • ROS Labeling: Wash the cells and incubate them with 1X ROS Label (H2DCFDA) for 45-60 minutes at 37°C in the dark.[19]

  • Compound and Inducer Treatment: Remove the ROS Label and treat the cells with the test compound, followed by the addition of an ROS inducer.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~495/529 nm.[19]

Data Analysis: Subtract the background fluorescence and calculate the percentage of ROS inhibition for each concentration of the test compound compared to the inducer-only control.

Trustworthiness and Self-Validation

The multi-tiered approach described here provides a self-validating system. A compound that shows activity in the direct enzyme inhibition assay (Protocol 1) should also demonstrate a corresponding reduction in the downstream product, PGE2, in the cell-based assay (Protocol 2). The broader anti-inflammatory assays (Protocols 3 and 4) further build upon these findings to create a comprehensive pharmacological profile. Consistent and dose-dependent effects across these assays will lend high confidence to the observed bioactivity.

Conclusion

This guide provides a robust framework for the initial in vitro characterization of novel phenylacetic acid derivatives, exemplified by this compound. By systematically evaluating the compound's effect on key enzymatic targets and cellular inflammatory responses, researchers can efficiently determine its therapeutic potential and elucidate its mechanism of action.

References

  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. [Link]

  • Ghoshal, K. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. [Link]

  • Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Better Health Channel. [Link]

  • Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. In Wikipedia. [Link]

  • Walsh Medical Media. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Walsh Medical Media. [Link]

  • PubMed. (n.d.). Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. PubMed. [Link]

  • Assay Genie. (n.d.). PGE2 ELISA Kit Technical Manual. Assay Genie. [Link]

  • Bartosh, T. J., Ylostalo, J. H., & Prockop, D. J. (2013). Macrophage Inflammatory Assay. Bio-protocol. [Link]

  • Elabscience. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit Manual. Elabscience. [Link]

  • Wang, D., & DuBois, R. N. (2008). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Krastilnek, R., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • Kalyanaraman, B. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]

  • Bio-protocol. (n.d.). Reactive Oxygen Species Assay. Bio-protocol. [Link]

  • Google Patents. (n.d.). Phenylacetic acid derivatives, their preparation and compositions containing them.
  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? PMC. [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]

  • YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. YouTube. [Link]

  • OiPub. (n.d.). phenylacetic acid. OiPub. [Link]

  • Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC. [Link]

  • Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service. Creative Biolabs. [Link]

  • Li, R., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Phenylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1-phenylcyclobutyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through a multi-step sequence. The most common and adaptable route involves the formation of a key intermediate, 1-phenylcyclobutanecarbonitrile, followed by its hydrolysis to the desired carboxylic acid. An alternative, though less direct, approach is the Willgerodt-Kindler reaction. Understanding the nuances of each step is critical for troubleshooting and yield optimization.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1-phenylcyclobutanecarbonitrile 1. Incomplete deprotonation of phenylacetonitrile.2. Side reactions, such as dialkylation or polymerization.3. Ineffective phase transfer catalyst (if used).1. Ensure the use of a sufficiently strong base (e.g., NaH, LDA) and anhydrous conditions. Titrate the base before use to confirm its activity.2. Add the dihaloalkane slowly at a low temperature to control the reaction rate and minimize side products. Use a slight excess of phenylacetonitrile.[1]3. If using a phase transfer catalyst like benzyltriethylammonium chloride, ensure its purity and use the appropriate concentration.[1]
Formation of impurities during cyclization 1. Presence of moisture or protic solvents.2. Incorrect stoichiometry of reactants.3. Reaction temperature too high.1. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).2. Carefully control the molar ratios of phenylacetonitrile, base, and the dihaloalkane.3. Maintain the recommended reaction temperature to prevent side reactions and decomposition.
Incomplete hydrolysis of the nitrile intermediate 1. Insufficiently harsh hydrolysis conditions (acid or base concentration, temperature, or reaction time).2. Poor solubility of the nitrile in the hydrolysis medium.1. For acidic hydrolysis, use a mixture of concentrated sulfuric acid and water and ensure adequate heating under reflux.[2] For basic hydrolysis, use a concentrated solution of NaOH or KOH and a co-solvent like ethanol to improve solubility.2. The addition of a co-solvent can enhance the solubility of the starting material and improve reaction rates.
Formation of amide byproduct during hydrolysis Incomplete hydrolysis of the intermediate amide to the carboxylic acid.Extend the reaction time or increase the concentration of the acid or base to drive the reaction to completion.[3]
Difficulty in purifying the final product 1. Presence of unreacted starting materials or byproducts.2. The product is an oil or a low-melting solid.1. Utilize column chromatography for purification if simple recrystallization is ineffective. A suitable eluent system can be determined by thin-layer chromatography (TLC).2. If the product is an oil, consider converting it to a salt (e.g., with a suitable amine or alkali metal base) to facilitate purification by crystallization, followed by acidification to regenerate the carboxylic acid.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The formation of the cyclobutane ring is often the most challenging and yield-determining step.[4] Careful control of reaction conditions, including temperature, stoichiometry, and the exclusion of moisture, is paramount. Slow addition of the alkylating agent (1-bromo-3-chloropropane) to the deprotonated phenylacetonitrile at a controlled temperature is crucial to minimize side reactions like polymerization and dialkylation.

Q2: Can I use a different dihaloalkane for the cyclization?

A2: Yes, but the choice of dihaloalkane will determine the ring size. For the synthesis of the cyclobutyl ring, a 1,3-dihaloalkane such as 1-bromo-3-chloropropane is appropriate. Using a 1,4-dihalobutane would lead to a cyclopentyl ring, and a 1,5-dihalopentane would result in a cyclohexyl ring.[5]

Q3: What are the advantages of acidic versus basic hydrolysis of the nitrile?

A3: Acidic hydrolysis, typically with sulfuric acid, is often more direct and can lead to a cleaner product precipitation upon workup.[2] However, it can be aggressive and may not be suitable for substrates with acid-labile functional groups. Basic hydrolysis, using a strong base like NaOH or KOH, is generally milder but may require a co-solvent to ensure solubility and can sometimes lead to the formation of stable carboxylate salts that require careful acidification for product isolation.

Q4: My final product is a stubborn oil. How can I induce crystallization?

A4: If the product is an oil, several techniques can be employed to induce crystallization. First, ensure high purity, as impurities can inhibit crystal formation. Techniques to try include scratching the inside of the flask with a glass rod at the solvent-air interface, seeding with a small crystal of the pure compound (if available), or cooling the solution slowly over an extended period. If these fail, purification by column chromatography followed by slow evaporation of a suitable solvent system can be effective.

Q5: Is the Willgerodt-Kindler reaction a viable alternative for this synthesis?

A5: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids.[6][7] For this specific synthesis, one would need to start with 1-phenylcyclobutyl methyl ketone. While viable, this route introduces additional synthetic steps to prepare the starting ketone, potentially making the nitrile hydrolysis pathway more efficient. Recent advancements, such as the use of microwave-assisted heating, have improved the yields and reduced reaction times for the Willgerodt-Kindler reaction.[8]

IV. Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of this compound, starting from phenylacetonitrile.

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

Caption: Workflow for the synthesis of 1-Phenylcyclobutanecarbonitrile.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

  • Addition of Phenylacetonitrile: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

  • Formation of the Anion: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cyclization: Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-3-chloropropane (1.2 equivalents) in anhydrous THF dropwise over a period of 1-2 hours.

  • Reaction Completion and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of 1-Phenylcyclobutanecarbonitrile to this compound

Caption: Workflow for the hydrolysis of 1-Phenylcyclobutanecarbonitrile.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-phenylcyclobutanecarbonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring for 3-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to yield pure this compound.[2]

V. References

  • Willgerodt rearrangement - Wikipedia. Available at: [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. Available at: [Link]

  • α-PHENYLBUTYRONITRILE - Organic Syntheses. Available at: [Link]

  • Synthesis of cyclobutanes - Organic Chemistry Portal. Available at: [Link]

  • Willgerodt‐Kindler Reac1on - MSU chemistry. Available at: [Link]

  • 1-Phenylcyclobutanecarbonitrile | C11H11N - PubChem. Available at: [Link]

  • Recent advances in the Willgerodt–Kindler reaction - RSC Publishing. Available at: [Link]

  • Synthesis Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide - TSI Journals. Available at: [Link]

  • some aspects of the willgerodt–kindler reaction and - Semantic Scholar. Available at: [Link]

  • Organic chemistry practical course. Available at: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]

  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses. Available at: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available at: [Link]

  • Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof - Google Patents. Available at:

  • Method for recovering and purifying phenylacetic acid - Google Patents. Available at:

  • Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents. Available at:

  • Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents. Available at:

  • Hydrolysis of acetonitrile to acetamide - Google Patents. Available at:

  • Meeting Challenges in Asymmetric Synthesis - Pharmaceutical Technology. Available at: [Link]

  • phenylacetic acid - Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(1-Phenylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(1-Phenylcyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Addressing Common Purification Issues

This section tackles specific problems you might encounter during your experiments. Each answer provides a causal explanation and a detailed protocol for resolution.

Q1: My yield of this compound is very low after recrystallization. What are the common causes and how can I improve recovery?

Low yield is a frequent issue in recrystallization, often stemming from suboptimal solvent selection or procedural errors.[1][2] The goal is to dissolve the solute in a minimum amount of hot solvent and recover it upon cooling.

Causality and Solutions:

  • Excessive Solvent: The most common error is using too much solvent to dissolve the crude product. Since your compound has some solubility even in cold solvent, any excess will retain a significant portion of your product in the mother liquor.[1][3]

    • Solution: Add the hot solvent in small portions to the crude solid, ensuring each portion is given time to dissolve the material before adding more. Aim for a saturated or near-saturated solution at the solvent's boiling point.[4] If you have already used too much solvent, you can carefully evaporate a portion of it to concentrate the solution before cooling.[1]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration. Perform the filtration as quickly as possible to minimize cooling. If crystals do form, you can wash them through with a small amount of fresh, hot solvent.

  • Inappropriate Solvent Choice: An ideal solvent should dissolve the compound well when hot but poorly when cold. If the solubility is too high at cold temperatures, recovery will be poor.

    • Solution: Perform small-scale solubility tests with a range of solvents to find the optimal one. A good solvent system will show a dramatic difference in solubility between its boiling point and ice temperature.

  • Excessive Rinsing: Washing the collected crystals with too much or with room-temperature solvent will dissolve some of the purified product.

    • Solution: Rinse the crystals with a minimal amount of ice-cold solvent.[3]

Troubleshooting Protocol: Maximizing Recrystallization Yield

  • Re-evaluation of Mother Liquor: If you have retained the filtrate (mother liquor), dip a glass stirring rod into it and let the solvent evaporate. A significant solid residue indicates a substantial amount of product was lost.[1] You can recover this by evaporating the solvent and re-crystallizing the residue.

  • Solvent Volume Optimization: In your next attempt, measure the amount of crude solid. Add hot solvent in small, measured increments (e.g., 1-2 mL at a time for a 1-gram scale) until the solid just dissolves. Record the total volume for future reference.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

Q2: How can I remove a persistent yellow or brown color from my this compound sample?

Colored impurities are common in organic synthesis, often arising from the degradation of reagents or the formation of high-molecular-weight, conjugated byproducts. These can typically be removed by adsorption onto activated carbon.[5]

Causality and Solutions:

  • Highly Polar, Colored Impurities: These compounds often have a strong affinity for adsorbents.

    • Solution: Activated carbon (also known as decolorizing charcoal) has a high surface area and can effectively adsorb these colored molecules.[5][6]

Detailed Protocol: Decolorization with Activated Carbon

  • Dissolve the Crude Product: Dissolve your crude this compound in the minimum amount of a suitable hot recrystallization solvent.

  • Add Activated Carbon: Remove the solution from the heat source to prevent bumping. Add a very small amount of activated carbon (typically 1-2% of the solute's weight; a microspatula tip is often sufficient). Adding too much can adsorb your desired product and reduce the yield.[1][5]

  • Heat and Swirl: Briefly heat the mixture back to boiling while swirling for a few minutes to ensure maximum adsorption.

  • Perform Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the carbon. The filtrate should be colorless.

  • Crystallize: Allow the decolorized solution to cool and crystallize as you would in a standard recrystallization.

A word of caution: Before treating the entire batch, it's wise to test if the color is an inherent property of the compound or a genuine impurity.[7]

Q3: My TLC plate shows multiple spots even after purification. How can I improve the separation of impurities?

If recrystallization fails to remove impurities, it's likely because they have similar solubility properties to your target compound. In this case, more selective techniques like acid-base extraction or column chromatography are necessary.

Causality and Solutions:

  • Neutral or Basic Impurities: If your crude product contains non-acidic starting materials or byproducts, they will not react with a base and can be easily separated.

    • Solution: An acid-base extraction is a highly effective method for purifying carboxylic acids.[8][9] The acidic product is converted to its water-soluble carboxylate salt, separating it from water-insoluble neutral or basic impurities.

  • Structurally Similar Acidic Impurities: If the impurities are also carboxylic acids with similar structures, they may co-crystallize with your product.

    • Solution: Column chromatography, which separates compounds based on their differential adsorption to a stationary phase, is the preferred method for separating components of similar polarity and functionality.[10][11]

Workflow: Selecting the Right Advanced Purification Technique

G start Crude Product with Impurities acid_base Perform Acid-Base Extraction start->acid_base Impurities are neutral/basic? chromatography Perform Column Chromatography start->chromatography Impurities are structurally similar acids? recrystallize Recrystallize Aqueous Layer Product acid_base->recrystallize Yes pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Decision tree for advanced purification.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the purification and handling of this compound.

Q1: What is the best initial purification strategy for crude this compound?

For most carboxylic acids synthesized in a research setting, a two-step process of acid-base extraction followed by recrystallization is the most robust and effective initial strategy.[12][13]

Rationale:

  • Acid-Base Extraction: This technique powerfully removes any non-acidic impurities. By dissolving the crude mixture in an organic solvent (like diethyl ether or ethyl acetate) and washing with an aqueous base (e.g., sodium bicarbonate solution), the carboxylic acid is selectively deprotonated to form its sodium salt.[14] This salt is soluble in the aqueous layer, while neutral or basic impurities remain in the organic layer.[8] The layers are then separated.

  • Isolation and Recrystallization: The aqueous layer containing the sodium salt is acidified (e.g., with HCl) to regenerate the water-insoluble carboxylic acid, which precipitates out.[13] This solid can then be collected by filtration and further purified by recrystallization to remove any remaining impurities.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Step 1: Extraction cluster_2 Step 3: Isolation & Final Purification a Dissolve crude product in organic solvent (e.g., Ether) b Add aqueous base (NaHCO3) in a separatory funnel a->b c Shake and separate layers b->c d Organic Layer: Neutral/Basic Impurities (Discard) c->d e Aqueous Layer: Sodium 2-(1-phenylcyclobutyl)acetate (Keep) c->e f Acidify aqueous layer with HCl e->f g Precipitated solid forms f->g h Collect by filtration g->h i Recrystallize from suitable solvent h->i

Caption: Workflow for acid-base extraction and purification.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

The selection of an appropriate solvent is critical for successful recrystallization.[3] The ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures. Given the melting point of this compound is 75-76°C, a solvent with a boiling point below this is generally not ideal, but mixed solvent systems can be effective.

Solvent Selection Guide for Carboxylic Acids

Solvent SystemBoiling Point (°C)Suitability for Carboxylic AcidsComments
Water100ModerateGood for many polar organic acids. May require a large volume. Slow crystal growth.
Ethanol/WaterVariableGoodA mixed solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Re-heat to clarify and then cool.
Toluene111GoodOften a good choice for aromatic acids. Ensure good ventilation.
Heptane/Ethyl AcetateVariableExcellentA common mixed system. Dissolve in minimal hot ethyl acetate (polar, good solvent) and add hot heptane (nonpolar, poor solvent) until cloudy, then clarify and cool.
Acetic Acid118ModerateCan be used for difficult-to-dissolve acids, but can be hard to remove completely from the final product.[9]

Experimental Protocol: Small-Scale Solvent Test

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add the test solvent dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable as it is too good a solvent.

  • If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.

  • Cool the test tube in an ice bath. Abundant crystal formation indicates a good solvent.

Q3: How can I monitor the progress of my purification and assess the purity of the final product?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification, while melting point analysis is a classic method for assessing the purity of the final crystalline solid.[15][16]

Using Thin-Layer Chromatography (TLC):

  • Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[17]

  • Application:

    • Spotting: Dissolve a tiny amount of your crude material and your purified fraction(s) in a volatile solvent. Spot them side-by-side on a TLC plate.

    • Developing: Place the plate in a chamber with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate with a drop of acetic acid to improve spot shape for acids).[18]

    • Visualization: Visualize the spots under a UV lamp.

  • Interpretation: The crude sample may show multiple spots. A pure sample should ideally show a single, well-defined spot. By comparing the spots, you can determine if the impurity has been removed.

Using Melting Point Analysis:

  • Principle: Pure crystalline solids have a sharp, defined melting point range (typically <2°C). Impurities disrupt the crystal lattice, leading to a lower and broader melting point range.

  • Application:

    • Ensure your sample is completely dry.

    • Pack a small amount into a capillary tube.

    • Use a melting point apparatus to slowly heat the sample and record the temperature range from when the first drop of liquid appears to when the entire solid has melted.

  • Interpretation: The literature melting point for this compound is 75-76°C.[19] A pure sample should melt within this range. A broad range (e.g., 70-75°C) indicates the presence of impurities.

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Removal of color impurities from organic compounds. (1956).
  • Decolorization Protocol. (n.d.). Creative Bioarray. [Link]

  • Decolorization of Solution & Chemicals. (n.d.). Concepts Ecotech. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]

  • How to purify a carboxylic acid by recrystallisation? (2018, April 7). The Student Room. [Link]

  • Column Chromatography - Organic Chemistry. (n.d.). Jack Westin. [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972).
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent. [Link]

  • Decolorizing carbon. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine, Department of Chemistry. [Link]

  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Chromatographic separation and identification of organic acids. (n.d.). Illinois State Water Survey. [Link]

  • Recrystallization1. (n.d.). University of Massachusetts, Department of Chemistry. [Link]

  • Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? (n.d.). Study.com. [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (2007).
  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. [Link]

  • Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. [Link]

  • Help! Recrystallization sources of error. (2012, February 7). Reddit. [Link]

  • TLC experimental. (n.d.). Simon Fraser University, Department of Chemistry. [Link]

  • 2-((1-PHENYLCYCLOHEXYL)AMINO)ACETIC ACID. (n.d.). gsrs. [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • 2-(1-phenylcyclopropyl)acetic acid (C11H12O2). (n.d.). PubChemLite. [Link]

  • Method for recovering and purifying phenylacetic acid. (2013).
  • Thin layer chromatography. (2013). PubMed. [Link]

  • phenylacetic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. (n.d.). Aroon Chande. [Link]

  • Chemometrics-Based Approach to Analysis of Phenolic Fingerprints of Red and Sugar Maple Bud Extracts. (n.d.). Austin Publishing Group. [Link]

  • Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2). (n.d.). Cheméo. [Link]

  • 2-phenyl ethyl acetate production by Continuous reactive distillation through catalysis by ion exchange resin. (n.d.). Aidic. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). MDPI. [Link]

  • Synthesis method for 2-methylcyclohexyl acetate. (2016).
  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. (2025, August 10). ResearchGate. [Link]

  • SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. (n.d.). IJLTET. [Link]

Sources

Technical Support Center: Stability of 2-(1-Phenylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1-Phenylcyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. As a molecule with a unique structural combination of a phenylcyclobutyl moiety and an acetic acid group, understanding its stability profile is crucial for ensuring the integrity and reproducibility of your experimental results.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The information herein is synthesized from established principles of chemical stability, data on structurally related compounds, and recommended best practices in a laboratory setting.

I. Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses common questions regarding the day-to-to-day handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations and general chemical principles, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C (refrigerated). It is crucial to store the compound in a tightly sealed container to prevent moisture absorption and potential degradation.

Q2: I left my sample of this compound at room temperature overnight. Is it still usable?

A2: Short-term exposure to ambient temperature is unlikely to cause significant degradation, especially if the container remained sealed. However, for long-term stability and to ensure the highest purity, consistent refrigerated storage is paramount. If you have any doubts about the integrity of your sample, it is advisable to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q3: Can I store solutions of this compound? If so, under what conditions?

A3: Preparing fresh solutions for each experiment is the best practice to avoid potential degradation in solution. If you must store a solution, it is recommended to use a non-aqueous, aprotic solvent and store it at 2-8°C for a very limited time. Aqueous solutions, especially at non-neutral pH, are more susceptible to hydrolysis. The stability of the compound in solution is highly dependent on the solvent, pH, and storage temperature. A preliminary stability study of your solution under your specific storage conditions is recommended if you plan to use it over an extended period.

Q4: What are the visible signs of degradation for this compound?

A4: this compound is a solid. Any change in its physical appearance, such as discoloration (e.g., yellowing), clumping (due to moisture absorption), or a change in odor, could indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical testing is the most reliable way to assess purity.

II. Troubleshooting Guide: Investigating Potential Degradation

This section provides a systematic approach to troubleshooting suspected degradation of this compound.

Workflow for Investigating Suspected Degradation

G A Observe unexpected experimental results or visible changes in the compound B Quarantine the suspected batch A->B C Review storage and handling records B->C D Perform analytical purity assessment (e.g., HPLC, LC-MS) C->D E Compare results with a reference standard or a new batch D->E F Significant degradation detected? E->F Evaluate G Discard the batch and procure a new one F->G Yes H Compound is likely stable. Investigate other experimental variables. F->H No I Identify potential degradation products (if necessary for investigation) G->I Optional

Caption: Troubleshooting workflow for suspected degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on its chemical structure and the known reactivity of related compounds like phenylacetic acid.

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide. This can be induced by heat (thermal decarboxylation) or light (photochemical decarboxylation).[1][2][3][4][5]

  • Oxidation: The phenyl ring and the benzylic position of the cyclobutyl ring are susceptible to oxidation, especially in the presence of air, light, and trace metal impurities. Oxidative degradation of phenylacetic acid is a known process.[6]

  • Hydrolysis: While the compound itself is not an ester or amide, if it is in a solution with reactive species, or if impurities are present, hydrolytic degradation pathways could be initiated.

  • Photodegradation: Exposure to UV or even strong visible light can provide the energy to initiate degradation reactions, including decarboxylation and oxidation.[2][7]

Table 1: Summary of Potential Degradation Stressors and Products
Stress ConditionPotential Degradation PathwayLikely Degradation Products
Heat Thermal Decarboxylation1-phenylcyclobutane, CO₂
Light (UV/Visible) Photochemical Decarboxylation, Oxidation1-phenylcyclobutane, Benzaldehyde derivatives
Oxidizing Agents Oxidation of Phenyl Ring/Benzylic positionHydroxylated and carbonylated derivatives
Extreme pH (in solution) Acid/Base catalyzed hydrolysis (of potential impurities or in reactive media)Not well-defined without specific context

III. Experimental Protocols for Stability Assessment

For laboratories equipped with analytical instrumentation, the following protocols can be adapted to assess the stability of this compound.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential impurities.[8][9][10]

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Suspected degraded sample of this compound

  • HPLC grade acetonitrile, methanol, and water

  • HPLC grade phosphoric acid or formic acid

  • A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid (or formic acid) in water.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • Prepare a similar solution of the suspected degraded sample.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm (based on the UV absorbance of the phenyl group)

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 30% B (re-equilibration)

  • Analysis and Interpretation:

    • Inject the reference standard and the sample.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.

    • This method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.[11][12]

Protocol 2: Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating power of the analytical method.[13][14][15][16][17]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

Analysis: Analyze the stressed samples using the developed HPLC method (Protocol 1). The goal is to achieve 5-20% degradation of the parent compound.

Workflow for Stability-Indicating Method Development

G A Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) B Develop HPLC Method (Column, Mobile Phase, Gradient) A->B C Analyze Stressed Samples B->C D Achieve Resolution between Parent Peak and Degradation Peaks? C->D E Optimize HPLC Method D->E No F Validate the Method (Specificity, Linearity, Accuracy, Precision) D->F Yes E->C Re-analyze G Use Validated Method for Routine Stability Testing F->G

Caption: Workflow for developing a stability-indicating HPLC method.

IV. Concluding Remarks

The stability of this compound is a critical factor for the reliability of research and development activities. While specific stability data for this compound is limited, by adhering to the recommended storage conditions of 2-8°C in a dry, dark environment , and by being vigilant for signs of degradation, researchers can minimize the risk of using compromised material. For critical applications, the implementation of analytical monitoring, such as the HPLC method outlined in this guide, is strongly recommended. This technical support center serves as a foundational resource, and we encourage researchers to perform their own stability assessments tailored to their specific experimental conditions.

V. References

  • Wikipedia. Phenylacetic acid. [Link]

  • Yorimitsu, H., et al. (2000). Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. Journal of the Chemical Society, Perkin Transactions 1, (21), 3643-3647.

  • Reddy, G. S., et al. (2009). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 765-770.

  • Wang, Y., et al. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology, 13, 949016.

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(6), 48-61.

  • Singh, R., & Kumar, R. (2018). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Education and Research, 9(1), 1-10.

  • Montazerozohori, M., et al. (2012). Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex. Asian Journal of Chemistry, 24(12), 5565-5568.

  • Kirby, J. E., et al. (2022). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. mBio, 13(2), e03772-21.

  • Patel, R. B., et al. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-256.

  • Li, C., et al. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters, 26(27), 5486–5491.

  • Chen, J., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 853.

  • Nogales, J., et al. (2007). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Microbiology, 153(2), 357-365.

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 00003.

  • Godse, V. P., et al. (2009). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Journal of Liquid Chromatography & Related Technologies, 32(11), 1615-1625.

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(10), 928-936.

  • Sugawara, R., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany, 75(4), 1081–1084.

  • Oelgemöller, M. (2017). Photodecarboxylative addition of phenylacetic acid to N-methyl phthalimide. Vapourtec Application Note, 56.

  • Bell, J. L. S., et al. (2001). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta, 65(18), 3153-3167.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Oelgemöller, M. (2017). Application Note 56: Photodecarboxylative addition of phenylacetic acid to N-methyl phthalimide. ResearchGate.

  • Azhakesan, A., & Kuppusamy, R. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Pharmaceutical Research International, 35(19), 41-54.

  • De-Vleeschauwer, M., et al. (2015). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 118-126.

Sources

Technical Support Center: Synthesis of 2-(1-Phenylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1-phenylcyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to not only offer solutions but also to explain the underlying causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.

Troubleshooting Guide: Navigating Synthesis Failures

The synthesis of this compound typically proceeds through the formation of a key intermediate, 1-phenylcyclobutanecarbonitrile, followed by hydrolysis to the final carboxylic acid. Failures can occur at either of these critical stages. This guide is structured to address problems in a stepwise manner.

Part 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

A common and effective route to 1-phenylcyclobutanecarbonitrile is the phase-transfer catalyzed alkylation of phenylacetonitrile with 1-bromo-3-chloropropane.[1] This method is often preferred for its operational simplicity and good yields.[2]

Issue 1: Low or No Yield of 1-Phenylcyclobutanecarbonitrile

  • Probable Cause A: Ineffective Phase-Transfer Catalysis. The reaction relies on a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) to shuttle the phenylacetonitrile anion from the aqueous phase to the organic phase for alkylation.[2] Inactivation of the catalyst or insufficient mixing will halt the reaction.

  • Troubleshooting & Rationale:

    • Verify Catalyst Integrity: Ensure the phase-transfer catalyst is not expired or degraded. For sensitive reactions, using a freshly opened bottle is recommended.

    • Ensure Vigorous Stirring: The interface between the aqueous and organic layers must be maximized for efficient phase transfer. Use a mechanical stirrer set to a high speed to create a fine emulsion.

    • Check for Catalyst Poisons: Alcohols and iodide ions can inhibit the reaction.[2] Ensure all reagents and solvents are free from these contaminants.

  • Probable Cause B: Dehydrohalogenation of 1-bromo-3-chloropropane. Under strongly basic conditions (e.g., 50% NaOH), 1-bromo-3-chloropropane can undergo elimination to form allyl bromide or allyl chloride, which will not lead to the desired cyclobutane ring.[1]

  • Troubleshooting & Rationale:

    • Control Reaction Temperature: The initial alkylation is often exothermic. Maintain the reaction temperature between 28–35°C, using a water bath for cooling if necessary.[2]

    • Slow Addition of Alkylating Agent: Add the 1-bromo-3-chloropropane dropwise to the reaction mixture to control the exotherm and minimize the concentration of the alkylating agent at any given time, thus reducing the likelihood of side reactions.[2]

    • Consider a Milder Base: If dehydrohalogenation remains a significant issue, consider using a less concentrated solution of sodium hydroxide or a milder base like potassium carbonate, although this may require adjusting other reaction parameters.

  • Probable Cause C: Dialkylation of Phenylacetonitrile. The product, 1-phenylcyclobutanecarbonitrile, still possesses acidic alpha-hydrogens and can be deprotonated and alkylated a second time, leading to undesired byproducts.

  • Troubleshooting & Rationale:

    • Use a Stoichiometric Amount of Alkylating Agent: Precise control over the stoichiometry of the reactants is crucial. Use a slight excess of phenylacetonitrile relative to 1-bromo-3-chloropropane to favor mono-alkylation.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis of 1-Phenylcyclobutanecarbonitrile [2]

Reagent/SolventMolar EquivalentNotes
Phenylacetonitrile1.1
1-bromo-3-chloropropane1.0
50% Aqueous NaOHSufficient volume
Benzyltriethylammonium chloride0.01-0.02Phase-transfer catalyst
  • Combine phenylacetonitrile, 50% aqueous sodium hydroxide, and benzyltriethylammonium chloride in a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Begin vigorous stirring.

  • Add 1-bromo-3-chloropropane dropwise over approximately 90-120 minutes, maintaining the internal temperature at 28–35°C.

  • After the addition is complete, continue stirring for 2-3 hours at the same temperature.

  • Increase the temperature to 40°C for an additional 30 minutes to ensure complete reaction.

  • Work-up involves dilution with water and extraction with an organic solvent (e.g., benzene or toluene). The organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

Part 2: Hydrolysis of 1-Phenylcyclobutanecarbonitrile to this compound

The final step is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions.[3][4]

Issue 2: Incomplete Hydrolysis or Low Yield of Carboxylic Acid

  • Probable Cause A: Insufficient Reaction Time or Temperature. Nitrile hydrolysis, particularly of sterically hindered nitriles, can be slow.[5]

  • Troubleshooting & Rationale:

    • Increase Reflux Time: Extend the reflux period and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

    • Elevate Reaction Temperature: If using a high-boiling solvent like ethylene glycol, the reaction temperature can be safely increased to drive the reaction to completion.

  • Probable Cause B: Formation of a Stable Amide Intermediate. The hydrolysis proceeds through an amide intermediate. In some cases, this amide can be resistant to further hydrolysis.

  • Troubleshooting & Rationale:

    • Harsher Reaction Conditions: For stubborn amides, more forcing conditions may be necessary. This could involve using a more concentrated acid or base, or higher temperatures. For instance, refluxing with a mixture of sulfuric acid and water is a common method.[6]

    • Alternative Hydrolysis Methods: Consider alternative methods such as titanium (IV) chloride catalyzed hydrolysis, which can be effective under milder conditions.[7]

Issue 3: Difficulty in Product Isolation and Purification

  • Probable Cause: Emulsion Formation During Work-up. Saponification of the product during basic hydrolysis can lead to the formation of soaps, resulting in troublesome emulsions during the acidic work-up and extraction.

  • Troubleshooting & Rationale:

    • Acidify Slowly with Cooling: After basic hydrolysis, cool the reaction mixture in an ice bath and slowly add concentrated acid to precipitate the carboxylic acid.[3]

    • Use Brine Washes: During extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as hot water or a toluene/hexanes mixture, to yield the pure this compound.[3][6]

Experimental Protocol: Acid-Catalyzed Hydrolysis of 1-Phenylcyclobutanecarbonitrile [6]

Reagent/SolventConcentrationNotes
1-Phenylcyclobutanecarbonitrile1.0 eq
Sulfuric AcidConcentrated
Water
  • In a round-bottom flask, combine 1-phenylcyclobutanecarbonitrile, water, and concentrated sulfuric acid.

  • Heat the mixture to reflux with vigorous stirring for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it onto crushed ice.

  • The product will precipitate as a solid. Collect by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction approach to this synthesis is failing. What are the common pitfalls?

A1: The Grignard reaction, for instance, reacting phenylmagnesium bromide with a cyclobutanone derivative, is highly sensitive to reaction conditions.[8] Common failures include:

  • Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[8][9] All glassware must be flame-dried or oven-dried, and anhydrous solvents are essential.

  • Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[9] Activating the magnesium with a small crystal of iodine or by crushing the turnings is often necessary.[9][10]

  • Side Reactions: The formation of biphenyl from the coupling of phenyl radicals is a common side reaction that reduces the yield of the desired Grignard reagent.[9]

Q2: I am considering a malonic ester synthesis route. What are the key considerations?

A2: The malonic ester synthesis is a robust method for preparing carboxylic acids.[11][12][13] For your target molecule, the key steps would be:

  • Deprotonation: Formation of the enolate of diethyl malonate using a base like sodium ethoxide.[14][15]

  • Alkylation: Reaction of the enolate with 1-bromo-3-chloropropane. This step would form the cyclobutane ring.

  • Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, and subsequent heating removes one of the carboxyl groups to yield the final product.[11][14]

A critical consideration is the potential for dialkylation, so careful control of stoichiometry is necessary.[15]

Q3: Can I use 1,3-dibromopropane instead of 1-bromo-3-chloropropane for the cyclization?

A3: While it may seem intuitive, using 1,3-dibromopropane can be problematic. The higher reactivity of the second bromide can lead to a greater proportion of oligomerization and other side reactions. The differential reactivity of the C-Br and C-Cl bonds in 1-bromo-3-chloropropane allows for more controlled formation of the cyclobutane ring.

Q4: How can I confirm the identity and purity of my final product, this compound?

A4: Standard analytical techniques should be employed:

  • Melting Point: The pure compound has a reported melting point of 75-76°C.[16] A sharp melting point close to this range is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the phenyl protons, the methylene protons of the acetic acid moiety, and the protons of the cyclobutane ring.

    • ¹³C NMR: Will confirm the number of unique carbons and the presence of the carboxylic acid carbonyl.

    • IR Spectroscopy: A broad peak around 3000 cm⁻¹ for the carboxylic acid O-H stretch and a sharp peak around 1700 cm⁻¹ for the C=O stretch are indicative of the final product.

Visualizing the Workflow

DOT Script for Synthesis Pathway

Synthesis_Workflow Phenylacetonitrile Phenylacetonitrile Intermediate 1-Phenylcyclobutanecarbonitrile Phenylacetonitrile->Intermediate Alkylation Alkylating_Agent 1-Bromo-3-chloropropane Alkylating_Agent->Intermediate PTC Phase-Transfer Catalyst (e.g., TBAB) 50% NaOH PTC->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis Hydrolysis Acid or Base Hydrolysis (H₂O, H⁺/OH⁻) Hydrolysis->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of 1-Phenylcyclobutanecarbonitrile Cause_PTC Ineffective Phase- Transfer Catalysis? Start->Cause_PTC Cause_Elimination Dehydrohalogenation of Alkylating Agent? Start->Cause_Elimination Cause_Dialkylation Dialkylation of Phenylacetonitrile? Start->Cause_Dialkylation Solution_PTC Check Catalyst Quality & Increase Stirring Cause_PTC->Solution_PTC Yes Solution_Elimination Control Temperature & Slow Addition Cause_Elimination->Solution_Elimination Yes Solution_Dialkylation Adjust Stoichiometry Cause_Dialkylation->Solution_Dialkylation Yes

Caption: A decision tree for troubleshooting low yields in the nitrile formation step.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). 1-Phenylcyclobutanecarbonitrile (CAS 14377-68-5): Synthesis, Properties, and Applications.
  • YouTube. (2021). Generation and Reaction of a Grignard Reagent.
  • Scribd. (n.d.). Grignard Reaction with Phenylmagnesium Bromide.
  • Unknown. (n.d.). Grignard Reaction.
  • Organic Syntheses. (1976). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Organic Syntheses, 55, 91. doi:10.15227/orgsyn.055.0091.
  • BLD Pharm. (n.d.). This compound.
  • CymitQuimica. (n.d.). CAS 77-57-6: 1-Phenylcyclopentanecarbonitrile.
  • Unknown. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
  • Winthrop University. (n.d.). The Grignard Reaction.
  • Google Patents. (n.d.). PHENYLACETONITRILE ALCOHYLATION PROCESS.
  • ChemicalBook. (n.d.). 1-Phenyl-1-cyclohexanecarbonitrile synthesis.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
  • Unknown. (n.d.). Organic chemistry practical course.
  • National Institutes of Health. (n.d.). 1-Phenylcyclobutanecarbonitrile. PubChem.
  • Organic Syntheses. (n.d.). diphenylacetonitrile.
  • PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane.
  • ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
  • BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Chemistry Steps. (n.d.). Malonic Ester Synthesis.
  • Lehigh Preserve. (n.d.). Some Condensation Reactions of Arylalkylnitriles.
  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
  • MedChemExpress. (n.d.). 2-((1s,4s)-4-Phenylcyclohexyl)acetic acid.
  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Substituted Acetic Acids via Malonic Ester Synthesis.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1837.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
  • International Journal of Research in Recent Rends. (n.d.). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid.
  • Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid.
  • Organic Syntheses. (n.d.). phenylacetic acid.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles.
  • ResearchGate. (n.d.). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl....
  • ChemicalBook. (n.d.). This compound.
  • AIDIC. (n.d.). 2-phenyl ethyl acetate production by Continuous reactive distillation through catalysis by ion exchange resin.
  • PubMed. (n.d.). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(1-Phenylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1-Phenylcyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to this compound. Here, we will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary and reliable synthetic pathways to synthesize this compound. The choice between them often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Hydrolysis of 2-(1-Phenylcyclobutyl)acetonitrile. This is a classic and often preferred method involving the conversion of a nitrile intermediate to the corresponding carboxylic acid.

  • Route B: Willgerodt-Kindler Reaction of 1-Phenylcyclobutyl Methyl Ketone. This reaction offers a unique approach to rearrange an aryl alkyl ketone to a terminal carboxylic acid (via a thioamide intermediate).[1][2]

Q2: Which synthetic route is generally recommended for higher purity?

A2: The hydrolysis of 2-(1-Phenylcyclobutyl)acetonitrile (Route A) is often favored for achieving higher purity. The reaction conditions for nitrile hydrolysis are typically cleaner, and the purification of the final carboxylic acid can be more straightforward compared to the Willgerodt-Kindler reaction, which can sometimes yield complex mixtures and sulfur-containing byproducts.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Both synthetic routes involve hazardous materials and require appropriate safety measures.

  • Cyanide Handling (Route A): If preparing the nitrile intermediate from a cyanide source, extreme caution is necessary. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. A cyanide antidote kit should be readily available.

  • Hydrogen Sulfide (H₂S) (Route B): The Willgerodt-Kindler reaction can generate toxic and flammable hydrogen sulfide gas, especially during the hydrolysis of the thioamide intermediate. This step must be performed in a well-ventilated fume hood.

  • Strong Acids and Bases: Both routes utilize strong acids and bases for hydrolysis. These are corrosive and should be handled with care, using appropriate PPE.

  • Solvents: Many organic solvents used are flammable and may have associated health risks. Ensure proper ventilation and avoid ignition sources.

Troubleshooting Guides

Route A: Hydrolysis of 2-(1-Phenylcyclobutyl)acetonitrile

This route involves two main stages: the synthesis of the nitrile intermediate and its subsequent hydrolysis.

Diagram of Synthetic Workflow: Route A

Route A Workflow cluster_0 Stage 1: Nitrile Synthesis cluster_1 Stage 2: Hydrolysis Phenylacetonitrile Phenylacetonitrile Alkylation Alkylation Phenylacetonitrile->Alkylation 1,3-Dibromopropane, Phase-Transfer Catalyst 1-Phenylcyclobutanecarbonitrile 1-Phenylcyclobutanecarbonitrile Alkylation->1-Phenylcyclobutanecarbonitrile Purification Hydrolysis Hydrolysis 1-Phenylcyclobutanecarbonitrile->Hydrolysis Acid or Base This compound This compound Hydrolysis->this compound Purification

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Troubleshooting Stage 1: Synthesis of 2-(1-Phenylcyclobutyl)acetonitrile

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1-phenylcyclobutanecarbonitrile - Inefficient alkylation. - Competing side reactions (e.g., elimination).- Ensure a potent phase-transfer catalyst (e.g., benzyltriethylammonium chloride) is used.[3] - Maintain the reaction temperature below 35°C to minimize side reactions. - Use a concentrated aqueous base (e.g., 50% NaOH) to favor the desired reaction.
Formation of multiple products - Dialkylation of phenylacetonitrile. - Reaction of the alkylating agent with the catalyst.- Use a stoichiometric amount of 1,3-dibromopropane relative to phenylacetonitrile. - Add the alkylating agent slowly to the reaction mixture.
Difficulty in purifying the nitrile - Presence of unreacted starting materials or byproducts.- Purify the crude product by vacuum distillation. - Alternatively, column chromatography on silica gel using a hexane/ethyl acetate gradient can be effective.

Troubleshooting Stage 2: Hydrolysis of 2-(1-Phenylcyclobutyl)acetonitrile

Issue Potential Cause(s) Recommended Solution(s)
Incomplete hydrolysis - Steric hindrance around the nitrile group. - Insufficient reaction time or temperature.- For acid hydrolysis, use a mixture of concentrated sulfuric acid and water and increase the reflux time. - For base hydrolysis, use a higher concentration of NaOH or KOH and a co-solvent like ethanol to improve solubility. - Consider using microwave-assisted heating to accelerate the reaction.
Formation of amide intermediate - Incomplete hydrolysis under milder conditions.- If the amide is isolated, it can be further hydrolyzed to the carboxylic acid by resubjecting it to the hydrolysis conditions (acid or base).
Product decomposition - Harsh acidic or basic conditions at high temperatures.- Monitor the reaction progress by TLC to avoid prolonged heating. - Use moderate temperatures and extend the reaction time if necessary.
Route B: Willgerodt-Kindler Reaction of 1-Phenylcyclobutyl Methyl Ketone

This route involves the synthesis of the ketone precursor followed by the Willgerodt-Kindler reaction and subsequent hydrolysis of the resulting thioamide.

Diagram of Synthetic Workflow: Route B

Route B Workflow cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Willgerodt-Kindler Reaction & Hydrolysis Phenylcyclobutane Phenylcyclobutane Friedel-Crafts Acylation Friedel-Crafts Acylation Phenylcyclobutane->Friedel-Crafts Acylation Acetyl Chloride, AlCl₃ 1-Phenylcyclobutyl Methyl Ketone 1-Phenylcyclobutyl Methyl Ketone Friedel-Crafts Acylation->1-Phenylcyclobutyl Methyl Ketone Purification Willgerodt-Kindler Willgerodt-Kindler 1-Phenylcyclobutyl Methyl Ketone->Willgerodt-Kindler Sulfur, Morpholine Thioamide Intermediate Thioamide Intermediate Willgerodt-Kindler->Thioamide Intermediate Hydrolysis (Acid or Base) This compound This compound Thioamide Intermediate->this compound Purification

Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.

Troubleshooting Stage 1: Synthesis of 1-Phenylcyclobutyl Methyl Ketone

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Friedel-Crafts acylation - Deactivation of the catalyst by moisture. - Insufficient amount of catalyst. - Competing side reactions.- Ensure all glassware and reagents are anhydrous.[4] - Use a stoichiometric amount of AlCl₃ as it complexes with the product.[5] - Maintain a low reaction temperature (0-5°C) during the addition of acetyl chloride.
Formation of isomeric products - Rearrangement of the acylium ion (less common in acylation). - Isomerization of the phenylcyclobutane starting material.- Ensure the purity of the starting phenylcyclobutane. - Friedel-Crafts acylation is generally regioselective, favoring the para-product if the ring is substituted.
Difficulty in purifying the ketone - Presence of unreacted starting materials or aluminum salts.- Quench the reaction carefully with ice and HCl. - Purify the crude product by vacuum distillation or column chromatography.

Troubleshooting Stage 2: Willgerodt-Kindler Reaction and Hydrolysis

Issue Potential Cause(s) Recommended Solution(s)
Low yield of thioamide - Insufficient reaction temperature or time. - Sub-optimal ratio of sulfur and amine.- The reaction typically requires high temperatures (reflux in morpholine, ~129°C).[6] - Use a molar excess of both sulfur and morpholine. - Microwave-assisted heating can significantly improve yields and reduce reaction times.[7]
Formation of complex byproducts - The Willgerodt-Kindler reaction is known to sometimes produce complex mixtures.- Ensure thorough mixing and uniform heating. - Consider using a solvent like pyridine to improve solubility and moderate the reaction.
Incomplete hydrolysis of the thioamide - Thioamides can be more resistant to hydrolysis than amides.- Use a significant excess of strong acid (e.g., H₂SO₄) or base (e.g., KOH) and prolong the reflux time. - Monitor the reaction by TLC until the thioamide spot disappears.
Contamination with sulfur - Elemental sulfur from the reaction carries through the workup.- After hydrolysis and acidification, extract the product into an organic solvent and wash thoroughly with a sodium sulfite solution to remove residual sulfur.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

  • To a stirred solution of phenylacetonitrile (11.7 g, 0.1 mol) and benzyltriethylammonium chloride (1.14 g, 5 mmol) in 50 mL of 50% aqueous sodium hydroxide, add 1,3-dibromopropane (20.2 g, 0.1 mol) dropwise at a rate that maintains the internal temperature below 35°C.

  • After the addition is complete, continue stirring at room temperature for 3 hours.

  • Dilute the reaction mixture with water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-phenylcyclobutanecarbonitrile.

Step 2: Hydrolysis to this compound (Acid-Catalyzed)

  • In a round-bottom flask, combine 1-phenylcyclobutanecarbonitrile (15.7 g, 0.1 mol) with a mixture of concentrated sulfuric acid (25 mL) and water (25 mL).

  • Heat the mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a mixture of toluene and hexanes to afford the pure product.

Protocol 2: Synthesis of this compound via Willgerodt-Kindler Reaction

Step 1: Synthesis of 1-Phenylcyclobutyl Methyl Ketone (Friedel-Crafts Acylation)

  • To a suspension of anhydrous aluminum chloride (14.7 g, 0.11 mol) in 50 mL of dry dichloromethane at 0°C, add acetyl chloride (7.85 g, 0.1 mol) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of phenylcyclobutane (13.2 g, 0.1 mol) in 20 mL of dry dichloromethane dropwise, maintaining the temperature at 0-5°C.

  • After the addition, allow the reaction to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice (150 g) and concentrated hydrochloric acid (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent and purify the crude ketone by vacuum distillation.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

  • A mixture of 1-phenylcyclobutyl methyl ketone (17.4 g, 0.1 mol), sulfur (6.4 g, 0.2 mol), and morpholine (26.1 g, 0.3 mol) is heated to reflux for 10-12 hours.

  • Cool the reaction mixture and pour it into 100 mL of 10% aqueous hydrochloric acid.

  • Extract the mixture with diethyl ether (3 x 50 mL). The ether layer contains the intermediate thioamide.

  • Concentrate the ether solution and add a solution of potassium hydroxide (28 g, 0.5 mol) in 100 mL of ethanol.

  • Heat the mixture to reflux for 12-16 hours to hydrolyze the thioamide.

  • Cool the mixture, dilute with water (200 mL), and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Data Summary and Characterization

Compound Molecular Formula Molecular Weight Expected ¹H NMR (CDCl₃, δ ppm) Expected ¹³C NMR (CDCl₃, δ ppm)
1-Phenylcyclobutanecarbonitrile C₁₁H₁₁N157.217.45-7.25 (m, 5H), 2.80-2.60 (m, 2H), 2.55-2.35 (m, 2H), 2.20-2.00 (m, 2H)~142, 129, 128, 126, 123 (CN), 45 (quat. C), 35 (CH₂), 17 (CH₂)
This compound C₁₂H₁₄O₂190.2410-12 (br s, 1H), 7.35-7.15 (m, 5H), 2.75 (s, 2H), 2.50-2.30 (m, 2H), 2.20-2.00 (m, 2H), 1.90-1.70 (m, 2H)~178 (C=O), 145, 128.5, 127, 126, 50 (quat. C), 45 (CH₂COOH), 35 (CH₂), 16 (CH₂)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

References

  • Willgerodt, C. Ber. Dtsch. Chem. Ges.1887, 20, 2467–2470.
  • Dehmlow, E. V. Angew. Chem. Int. Ed. Engl.1974, 13, 170-179.
  • Makosza, M.; Jonczyk, A. Org. Synth.1976, 55, 91.
  • Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.
  • Priebbenow, D. L.; Bolm, C. Chem. Soc. Rev.2013, 42, 7860-7872.
  • Carmack, M.; Spielman, M. A. Org. React.1946, 3, 83-107.
  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972.
  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: Harlow, 1989.
  • Grignard, V. C. R. Acad. Sci. Paris1900, 130, 1322–1324.
  • Willgerodt rearrangement. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Friedel–Crafts acylation. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Willgerodt–Kindler reaction. In Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Phase-transfer catalyst. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Recrystallization (chemistry). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Microwave chemistry. In Wikipedia. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Scaling Up 2-(1-Phenylcyclobutyl)acetic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 2-(1-Phenylcyclobutyl)acetic acid. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower you to navigate the challenges of transitioning this important synthesis from the laboratory bench to larger-scale production.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, which typically proceeds through the formation and subsequent hydrolysis of 1-Phenylcyclobutanecarbonitrile.

Issue 1: Low Yield in the Synthesis of 1-Phenylcyclobutanecarbonitrile

Question: We are experiencing a significantly lower than expected yield during the alkylation of phenylacetonitrile with 1,3-dibromopropane to form 1-phenylcyclobutanecarbonitrile. What are the potential causes and how can we optimize the reaction?

Answer: Low yields in this phase-transfer catalyzed reaction can stem from several factors. Let's break down the likely culprits and their solutions.

  • Inefficient Phase Transfer: The reaction between the deprotonated phenylacetonitrile (in the aqueous phase) and 1,3-dibromopropane (in the organic phase) relies on an efficient phase-transfer catalyst.

    • Troubleshooting:

      • Catalyst Choice: While benzyltriethylammonium chloride is commonly used, its efficiency can vary. Consider screening other quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or a phosphonium salt.

      • Catalyst Loading: Insufficient catalyst will lead to a slow reaction rate. A typical starting point is 1-5 mol%, but this may need to be optimized for your specific conditions.

  • Side Reactions: The primary competing reaction is the dimerization of phenylacetonitrile or the formation of polymeric byproducts.

    • Troubleshooting:

      • Controlled Addition: Add the 1,3-dibromopropane slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the intramolecular cyclization over intermolecular side reactions.

      • Temperature Control: This reaction is exothermic. Maintain a reaction temperature between 25-35°C. Higher temperatures can promote side reactions.[1]

  • Base Concentration: The concentration of the sodium hydroxide solution is critical.

    • Troubleshooting:

      • A 50% aqueous sodium hydroxide solution is generally effective.[1] A lower concentration may not be sufficient to deprotonate the phenylacetonitrile effectively, while a much higher concentration can lead to hydrolysis of the nitrile product.

  • Solvent System: While the reaction can be run neat, the use of a co-solvent can sometimes improve yields.

    • Troubleshooting:

      • Consider the use of a solvent like toluene or DMSO to improve the solubility of the reactants and catalyst.[2]

Issue 2: Incomplete Hydrolysis of 1-Phenylcyclobutanecarbonitrile

Question: Our hydrolysis of 1-phenylcyclobutanecarbonitrile to the corresponding carboxylic acid is stalling, leaving a significant amount of the starting nitrile and intermediate amide. How can we drive the reaction to completion?

Answer: The hydrolysis of a sterically hindered nitrile like 1-phenylcyclobutanecarbonitrile can be challenging. Here are the key parameters to investigate:

  • Reaction Conditions: Both acidic and basic conditions can be employed for nitrile hydrolysis, but for this substrate, forcing conditions are often necessary.

    • Troubleshooting:

      • Acid Hydrolysis: A mixture of concentrated sulfuric acid and water, or concentrated hydrochloric acid, at reflux is a common starting point.[2] If the reaction is still incomplete, consider increasing the reaction time or temperature.

      • Base Hydrolysis: Refluxing with a concentrated solution of sodium or potassium hydroxide, often in a co-solvent like ethylene glycol to achieve higher temperatures, can be very effective.

  • Formation of a Stable Intermediate: The intermediate amide can sometimes be resistant to further hydrolysis.

    • Troubleshooting:

      • If you isolate the amide, you can subject it to a second hydrolysis step under more vigorous conditions (e.g., higher temperature, more concentrated acid or base).

  • Microwave-Assisted Synthesis: For small-scale reactions, microwave irradiation can significantly accelerate the hydrolysis.[3]

    • Troubleshooting:

      • Experiment with different temperatures and reaction times in a dedicated microwave reactor. This can often reduce reaction times from hours to minutes.

Issue 3: Impurity Profile and Purification Challenges

Question: After hydrolysis and work-up, we are observing significant impurities in our this compound, making purification by crystallization difficult. What are the likely impurities and how can we remove them?

Answer: The impurity profile will depend on the synthetic route and work-up procedure. Common impurities include:

  • Unreacted 1-Phenylcyclobutanecarbonitrile: This indicates incomplete hydrolysis.

  • 1-Phenylcyclobutanecarboxamide: The intermediate from the hydrolysis.

  • Byproducts from Side Reactions: These could include products from the dimerization of phenylacetonitrile.

Troubleshooting Purification:

  • Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral or basic impurities.

    • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

    • Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will move to the aqueous layer as its carboxylate salt.

    • Separate the layers. The organic layer will contain neutral impurities like the starting nitrile.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.

    • Filter and dry the purified product.

  • Recrystallization: If impurities persist after extraction, recrystallization is the next step.

    • Solvent Screening: Experiment with different solvents and solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvents for recrystallizing carboxylic acids include water, ethanol, acetone, or mixtures thereof.

  • Chromatography: For very high purity requirements, column chromatography may be necessary, although it is less ideal for large-scale production.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: When scaling up, several safety considerations become more critical:

  • Exothermic Reactions: The initial alkylation reaction is exothermic. In a large reactor, heat dissipation is less efficient, which can lead to a runaway reaction.[4] Ensure your reactor has adequate cooling capacity and that the addition of reagents is well-controlled.

  • Use of Strong Acids and Bases: The hydrolysis step involves large quantities of corrosive acids or bases. Use appropriate personal protective equipment (PPE) and ensure that the reactor and transfer lines are made of compatible materials to prevent corrosion.[5]

  • Cyanide Handling: The starting material for the nitrile synthesis is often derived from sodium cyanide, which is highly toxic. All handling of cyanide-containing materials should be done in a well-ventilated area with appropriate safety protocols in place.

  • Solvent Handling: Large volumes of flammable organic solvents require proper grounding of equipment to prevent static discharge and the use of explosion-proof equipment.

Q2: Are there alternative synthetic routes to this compound that might be more amenable to scale-up?

A2: While the phenylacetonitrile route is common, other methods exist. One notable alternative is the Willgerodt-Kindler reaction .[6][7][8] This reaction can convert 1-acetyl-1-phenylcyclobutane to the corresponding thioamide, which can then be hydrolyzed to the desired carboxylic acid.[6][8]

  • Advantages: This route avoids the use of cyanide.

  • Challenges: The reaction often requires high temperatures and the use of sulfur and morpholine, which have their own handling and safety considerations. The reaction mechanism can be complex, potentially leading to side products.[9]

Q3: How does the choice of raw materials impact the quality of the final product?

A3: The purity of your starting materials is crucial, especially at scale, as impurities can be carried through the synthesis and complicate purification.

  • Phenylacetonitrile: Ensure it is free from impurities that could undergo competing side reactions. Distillation before use is recommended.[1]

  • 1,3-Dibromopropane: The purity of this reagent is important to avoid the formation of undesired byproducts.

  • Solvents: Use of high-purity, dry solvents can prevent unwanted side reactions and improve the consistency of your process.

Q4: What analytical techniques are recommended for in-process monitoring of this synthesis?

A4: To ensure the reaction is proceeding as expected and to determine the optimal time for work-up, the following techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and can be used to track the formation of impurities.

  • Gas Chromatography (GC): Useful for monitoring the consumption of volatile starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and identify any major impurities in the crude reaction mixture.

Section 3: Experimental Protocol and Data

Protocol: Hydrolysis of 1-Phenylcyclobutanecarbonitrile

This protocol provides a starting point for the acid-catalyzed hydrolysis of 1-phenylcyclobutanecarbonitrile.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenylcyclobutanecarbonitrile (1.0 eq).

  • Acid Addition: Slowly and carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (approximately 10 mL per gram of nitrile). The addition is exothermic, so cool the flask in an ice bath during this step.

  • Heating: Heat the reaction mixture to reflux (approximately 120-130°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or acid-base extraction as described in the troubleshooting section.

Data Summary: Key Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
1-PhenylcyclobutanecarbonitrileC₁₁H₁₁N157.21Colorless to pale yellow liquid14377-68-5[10][11]
This compoundC₁₂H₁₄O₂190.24White solid7306-17-4[12]
1-Phenylcyclobutanecarboxylic acidC₁₁H₁₂O₂176.21White solid37828-19-6[13][14]

Section 4: Visualizing the Workflow

Troubleshooting Logic for Low Nitrile Yield

The following diagram illustrates a decision-making workflow for addressing low yields in the synthesis of 1-phenylcyclobutanecarbonitrile.

Troubleshooting_Nitrile_Yield start Low Yield of 1-Phenylcyclobutanecarbonitrile check_ptc Review Phase-Transfer Catalyst (PTC) Conditions start->check_ptc check_side_reactions Investigate Potential Side Reactions start->check_side_reactions check_base Verify Base Concentration start->check_base ptc_type Is the PTC optimal? (e.g., Benzyltriethylammonium chloride) check_ptc->ptc_type reagent_addition Is 1,3-dibromopropane added slowly? check_side_reactions->reagent_addition base_conc Is NaOH concentration ~50%? check_base->base_conc ptc_loading Is PTC loading sufficient? (1-5 mol%) ptc_type->ptc_loading Yes solution_ptc_type Screen alternative PTCs (e.g., TBAB) ptc_type->solution_ptc_type No ptc_loading->check_side_reactions Yes solution_ptc_loading Optimize PTC loading ptc_loading->solution_ptc_loading No temp_control Is temperature controlled? (25-35°C) reagent_addition->temp_control Yes solution_addition Implement controlled, slow addition reagent_addition->solution_addition No temp_control->check_base Yes solution_temp Ensure adequate cooling and monitoring temp_control->solution_temp No solution_base Adjust NaOH concentration base_conc->solution_base No end Yield Optimized base_conc->end Yes solution_ptc_type->ptc_loading solution_ptc_loading->check_side_reactions solution_addition->temp_control solution_temp->check_base solution_base->end

Caption: Troubleshooting workflow for low nitrile yield.

References

  • NINGBO INNO PHARMCHEM. (2026). 1-Phenylcyclobutanecarbonitrile (CAS 14377-68-5): Synthesis, Properties, and Applications.
  • Google Patents. (n.d.). Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis. (FR2424898A1).
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. (Procedure).
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • CymitQuimica. (n.d.). CAS 77-57-6: 1-Phenylcyclopentanecarbonitrile.
  • (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
  • MSU chemistry. (2009). Willgerodt‐Kindler Reac1on.
  • ChemicalBook. (n.d.). 1-PHENYL-1-CYCLOHEXANECARBOXYLIC ACID synthesis.
  • PubChem. (n.d.). 1-Phenylcyclobutanecarbonitrile.
  • BLD Pharm. (n.d.). This compound.
  • Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7871-7880.
  • Purrello, G. (2005). some aspects of the willgerodt–kindler reaction and. HETEROCYCLES, 65(2), 411.
  • PubChem. (n.d.). 1-Phenylcyclobutanecarboxylic acid.
  • AChemBlock. (n.d.). 1-Phenyl-cyclobutanecarboxylic acid 95%.
  • (2025). Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes.

Sources

Technical Support Center: Purification of 2-(1-Phenylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical protocols for the purification of 2-(1-Phenylcyclobutyl)acetic acid. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the principles behind each purification strategy, enabling you to adapt and troubleshoot your experiments effectively.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound, structured in a question-and-answer format to provide direct solutions to specific experimental challenges.

Question 1: My final product has a low and broad melting point (e.g., 65-72 °C). What are the likely impurities?

A depressed and broad melting point range is a classic indicator of impurities disrupting the compound's crystal lattice structure. Given the common synthetic route for phenylacetic acids—hydrolysis of the corresponding nitrile—the primary contaminants are typically process-related.[1][2]

  • Intermediate Amide: The most probable impurity is 2-(1-Phenylcyclobutyl)acetamide. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[3][4][5][6] If the hydrolysis reaction is incomplete, this neutral amide will persist in your crude product.

  • Unreacted Starting Nitrile: A portion of the starting material, 2-(1-phenylcyclobutyl)acetonitrile, may also remain if the reaction has not gone to completion.

  • Synthesis Byproducts: Depending on the specific route used to prepare the nitrile precursor, other organic byproducts could be present.

These impurities are neutral organic molecules, which dictates the primary purification strategy.

Table 1: Common Process-Related Impurities and Properties

Impurity NameChemical ClassAcidityExpected StatePurification Challenge
2-(1-Phenylcyclobutyl)acetamideAmideNeutralSolidCo-extraction with product in organic solvents
2-(1-Phenylcyclobutyl)acetonitrileNitrileNeutralLiquid/SolidCo-extraction with product in organic solvents
Starting materials for nitrile synthesisVariesVariesVariesDependent on specific synthetic route
Question 2: How can I efficiently remove neutral impurities like the intermediate amide and unreacted nitrile?

The most robust method for separating a carboxylic acid from neutral impurities is acid-base liquid-liquid extraction . This technique leverages the acidic nature of your target compound.

The Principle: By treating a solution of the crude product in an organic solvent (e.g., ethyl acetate) with an aqueous basic solution (e.g., sodium bicarbonate), you selectively deprotonate the carboxylic acid.

  • R-COOH (organic soluble) + NaHCO₃ → R-COO⁻Na⁺ (water soluble) + H₂O + CO₂

The resulting carboxylate salt is ionic and therefore soluble in the aqueous layer. Neutral impurities, such as the amide and nitrile, lack an acidic proton and remain in the organic layer. After separating the layers, the pure carboxylic acid can be regenerated by acidifying the aqueous layer, causing it to precipitate out.

AcidBaseExtraction cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Phase Separation cluster_2 Step 3: Regeneration & Isolation Crude Crude Product (R-COOH, Amide, Nitrile) in Ethyl Acetate Funnel Separatory Funnel + aq. NaHCO₃ Crude->Funnel Add Funnel_Sep Shake & Separate Organic_Layer Organic Layer (Amide, Nitrile) Discard Precipitation Add HCl (aq) Precipitation Aqueous_Layer Aqueous Layer (R-COO⁻Na⁺) Aqueous_Layer->Precipitation Funnel_Sep->Organic_Layer Funnel_Sep->Aqueous_Layer Filtration Vacuum Filtration Precipitation->Filtration Pure_Acid Pure R-COOH (Solid) Filtration->Pure_Acid

Caption: Workflow for purification via acid-base extraction.

Question 3: My product is still not sufficiently pure after extraction. What is the best next step?

If minor impurities persist after extraction, or if you require material of very high purity, recrystallization is the definitive next step.[7] This technique purifies crystalline solids by exploiting differences in solubility between the desired compound and its contaminants in a given solvent at different temperatures.[8]

The ideal recrystallization solvent will:

  • Completely dissolve your compound at or near its boiling point.

  • Poorly dissolve your compound at low temperatures (e.g., 0-4 °C).

  • Either keep impurities dissolved at all temperatures or not dissolve them at all.

Question 4: How do I select the optimal solvent for recrystallizing this compound?

A systematic screening process is the most effective approach. Since the target molecule has both a nonpolar phenylcyclobutyl group and a polar carboxylic acid group, a solvent of intermediate polarity or a mixed-solvent system is often successful. For similar compounds like phenylacetic acid, systems such as toluene/hexanes or recrystallization from hot water are effective.[1]

Table 2: Recommended Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Comments
Water100HighThe carboxylic acid group may provide sufficient solubility in hot water. Often yields very clean crystals.
Toluene111LowGood for dissolving the nonpolar part of the molecule. Often used in a mixed system with an anti-solvent like hexanes.
Heptane/Hexane98 / 69Very LowUnlikely to be a good single solvent, but excellent as an "anti-solvent" to induce crystallization from a more soluble solvent.
Ethyl Acetate77MediumOften a good solvent for a wide range of compounds. May show high solubility even when cold; often paired with hexanes.
Isopropanol82HighGood for dissolving polar compounds. Water can be used as an anti-solvent.

Screening Protocol:

  • Place ~50 mg of your crude acid into a small test tube.

  • Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is too good and unsuitable for recrystallization.

  • If it does not dissolve, heat the mixture gently (e.g., in a hot water bath). Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • An ideal solvent will produce a high yield of fine crystals.

Question 5: For demanding applications requiring >99.5% purity, are there more advanced techniques?

For achieving the highest levels of purity, preparative chromatography is the method of choice.

  • Column Chromatography: This is a standard technique for purifying organic compounds.[9] For carboxylic acids, which can "streak" on a standard silica gel column due to interactions with silanol groups, it is common practice to add a small amount (0.5-1%) of acetic acid to the mobile phase. This suppresses the deprotonation of your target compound, leading to sharper bands and better separation. A typical mobile phase would be a gradient of ethyl acetate in hexanes with 0.5% acetic acid.

  • Anion Exchange Chromatography: This specialized technique is highly effective for purifying acids.[10][11] The column contains a solid support with positively charged functional groups. At a neutral or slightly basic pH, the carboxylic acid exists as its anionic carboxylate form, which binds to the column. Neutral impurities pass through and are washed away. The pure acid is then eluted by washing the column with a solution that protonates the carboxylate (e.g., a dilute strong acid), releasing it from the resin.[10][11]

Detailed Experimental Protocols

Protocol 1: High-Throughput Purification by Acid-Base Extraction

This protocol is designed for the initial cleanup of crude this compound to remove neutral and basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or diethyl ether)

  • 1 M Sodium bicarbonate (NaHCO₃) aqueous solution

  • 3 M Hydrochloric acid (HCl) aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask, Büchner funnel, filter paper

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate (~10-20 mL per gram of crude material) in a separatory funnel.

  • Base Extraction: Add an equal volume of 1 M NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with a fresh portion of 1 M NaHCO₃. Combine this second aqueous extract with the first one.

  • Wash (Optional): The remaining organic layer, containing neutral impurities, can be discarded. For recovery of any other valuable components, it can be washed with brine, dried over MgSO₄, and concentrated.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M HCl dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper). A white precipitate of the pure carboxylic acid will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight. The melting point should be sharp, near 75-76 °C.[12]

Protocol 2: High-Purity Purification by Recrystallization

This protocol is for achieving high purity after an initial acid-base extraction. The example uses a toluene/hexane mixed-solvent system.

Materials:

  • Partially purified this compound

  • Toluene

  • Hexanes (or Heptane)

  • Erlenmeyer flask, reflux condenser, hot plate, ice bath, filtration apparatus

Procedure:

  • Dissolution: Place the acid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot toluene required to fully dissolve the solid at a gentle reflux.

  • Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Remove the flask from the heat. Slowly add hexanes dropwise to the hot solution until you see the first signs of persistent cloudiness (incipient precipitation). Add a drop or two of hot toluene to redissolve the precipitate and ensure the solution is saturated.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum. Confirm purity by melting point analysis and, if required, by HPLC or NMR.

PurificationWorkflow Crude Crude Product (Low MP, Broad Range) Extraction Protocol 1: Acid-Base Extraction Crude->Extraction Removes neutral & basic impurities Intermediate Partially Purified Solid (Sharper MP) Extraction->Intermediate Recrystal Protocol 2: Recrystallization Intermediate->Recrystal Removes structurally similar impurities HighPurity High Purity Product (>99% Pure, Sharp MP) Recrystal->HighPurity Analysis Purity Check: MP, HPLC, NMR HighPurity->Analysis

Caption: Overall purification strategy for this compound.

References

  • ResearchGate. (n.d.). Purification Of Organic Acids Using Anion Exchange Chromatography. Retrieved from [Link]

  • Google Patents. (1999). WO1999044707A2 - Purification of organic acids using anion exchange chromatography.
  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2-(1-Phenylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(1-Phenylcyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this compound. As a Senior Application Scientist, my goal is to synthesize my extensive experience in crystallization with fundamental scientific principles to help you navigate the challenges of obtaining high-purity crystalline this compound.

This guide is structured to address common questions and complex problems encountered during the crystallization process. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Section 1: Understanding the Molecule - Physicochemical Properties

Before troubleshooting the crystallization process, it is crucial to understand the physicochemical properties of this compound. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from its structural analogue, phenylacetic acid, and the influence of the cyclobutyl substituent.

This compound possesses a carboxylic acid group, which is polar and capable of hydrogen bonding. However, the bulky and non-polar 1-phenylcyclobutyl group dominates the molecular structure, rendering the overall molecule significantly hydrophobic. This structure dictates its solubility profile and crystallization behavior.

Expected Physicochemical Properties:

PropertyExpected Value/Characteristic for this compoundRationale
Appearance White to off-white crystalline solidSimilar to other purified carboxylic acids.
Aqueous Solubility LowThe large hydrophobic 1-phenylcyclobutyl group will significantly reduce solubility in water compared to smaller carboxylic acids[1].
Organic Solvent Solubility Good solubility in non-polar and moderately polar organic solvents.The non-polar character of the phenylcyclobutyl group will favor solubility in solvents like toluene, heptane, and ethyl acetate[2].
Melting Point Expected to be a solid at room temperature with a distinct melting point.Carboxylic acids of this size are typically crystalline solids[3].
Acidity (pKa) Similar to phenylacetic acid (around 4.3)The electronic effect of the cyclobutyl group on the carboxylic acid is not expected to be substantial.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the crystallization of this compound.

Q1: What is a good starting solvent for the crystallization of this compound?

A1: Given the predominantly non-polar nature of the molecule, good starting points for single-solvent crystallization are non-polar aromatic solvents like toluene or aliphatic hydrocarbons such as heptane or cyclohexane . For mixed-solvent systems, a combination of a good solvent (e.g., toluene, ethyl acetate, or acetone) and a poor solvent (e.g., heptane or hexane) is a logical approach. The principle of "like dissolves like" is a good guide here; the bulky hydrophobic group suggests that non-polar solvents will be more effective[2].

Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This often happens when a solution is cooled too quickly or when the solvent is not ideal. For this compound, this can be due to its relatively low melting point and high concentration in a solvent where its solubility drops sharply with temperature.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.

    • Solvent Selection: The chosen solvent might be too poor. Try a slightly more polar solvent or a mixed solvent system to increase the solubility at a given temperature.

    • Lower Concentration: Start with a more dilute solution to avoid reaching the supersaturation point at a temperature where the solute is still molten.

Q3: I am getting very low yield after crystallization. What are the common causes?

A3: Low yield can be attributed to several factors:

  • Using too much solvent: This is a very common issue. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a significant amount of product. Ensure your filtration apparatus is pre-heated.

  • High solubility in the mother liquor: Even at low temperatures, some of your compound will remain dissolved in the solvent. If the solubility is still significant at the cooling temperature, your yield will be low. Consider using a poorer solvent or a mixed-solvent system.

Q4: How do I choose a solvent pair for mixed-solvent crystallization?

A4: A good solvent pair consists of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent"). For this compound, you could try:

  • Toluene/Heptane: Toluene is a good solvent, and heptane is a poor solvent.

  • Ethyl Acetate/Hexane: Ethyl acetate will dissolve the compound well, while hexane will act as the anti-solvent.

  • Acetone/Water: While the compound has low water solubility, a small amount of water added to an acetone solution could induce crystallization. However, given the high hydrophobicity, oiling out is a risk with this system.

Section 3: Troubleshooting Guide

This section provides a more in-depth guide to tackling specific problems you might encounter during the crystallization of this compound.

Problem 1: The compound will not crystallize from solution.
Probable Cause Detailed Explanation Recommended Solution
Solution is not supersaturated. You may have used too much solvent, or the compound is very soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent: Gently heat the solution to boil off some of the solvent and then allow it to cool again. 2. Add an anti-solvent: If using a single solvent system, you can try adding a miscible anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly. 3. Change the solvent: The chosen solvent may be too good. Select a solvent in which the compound has lower solubility.
High activation energy for nucleation. The formation of the initial crystal nuclei is kinetically hindered.1. Scratch the inner surface of the flask: Use a glass rod to scratch the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites. 2. Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for crystal growth.
Presence of impurities. Some impurities can inhibit crystal formation.1. Purify the crude material first: Consider running a quick column chromatography to remove baseline impurities before attempting crystallization. 2. Use a different crystallization method: Techniques like vapor diffusion or slow evaporation might be more successful in the presence of certain impurities.
Problem 2: The resulting crystals are impure.
Probable Cause Detailed Explanation Recommended Solution
Crystallization occurred too quickly. Rapid crystal growth can trap impurities within the crystal lattice.1. Slow down the cooling rate: Allow the flask to cool to room temperature on the benchtop before moving it to a colder environment. Insulating the flask can also help. 2. Use a slightly better solvent or more of the same solvent: This will keep the compound in solution for longer at a given temperature, promoting slower, more controlled crystal growth.
Insoluble impurities were not removed. If your crude material contains insoluble impurities, they will be present in the final crystalline product if not removed.1. Perform a hot filtration: After dissolving your compound in the minimum amount of hot solvent, filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble material.
The chosen solvent is not appropriate for purification. The impurities may have similar solubility profiles to your compound in the chosen solvent.1. Try a different solvent: Experiment with solvents of different polarities to find one that maximizes the solubility of your compound at high temperatures while minimizing the solubility of the impurities.

Section 4: Experimental Protocols & Data

Protocol 1: Single-Solvent Crystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., toluene or heptane) and heat the mixture to boiling with gentle swirling.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration at this stage.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Further Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Mixed-Solvent Crystallization of this compound
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., toluene or ethyl acetate).

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (e.g., heptane or hexane) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 4-9 from the single-solvent crystallization protocol.

Estimated Solubility Data

Table 1: Solubility of Phenylacetic Acid in Various Solvents at 25 °C [4][5]

SolventTypeSolubility of Phenylacetic Acid ( g/100 mL)Expected Trend for this compound
WaterPolar, Protic1.73Lower
EthanolPolar, ProticVery SolubleSoluble
Diethyl EtherModerately PolarVery SolubleVery Soluble
AcetonePolar, AproticSolubleSoluble
ChloroformModerately Polar4.42 moles/L (~60.2 g/100mL)Higher
Carbon TetrachlorideNon-polar1.84 moles/L (~25.1 g/100mL)Higher
TolueneNon-polar, AromaticSolubleVery Soluble
Heptane/HexaneNon-polar, AliphaticInsoluble in Ligroin (similar to heptane/hexane)Slightly Soluble to Soluble

Section 5: Visualizing the Crystallization Workflow

The following diagrams illustrate the decision-making process and workflows for successful crystallization.

Crystallization_Workflow General Crystallization Workflow start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration to remove insoluble impurities dissolve->hot_filtration Insoluble impurities present cool Slowly cool the solution dissolve->cool No insoluble impurities hot_filtration->cool crystals_form Crystals form cool->crystals_form Yes no_crystals No crystals form cool->no_crystals No collect Collect crystals by vacuum filtration crystals_form->collect troubleshoot Troubleshoot: - Evaporate solvent - Add anti-solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot wash Wash with cold solvent collect->wash dry Dry the pure crystals wash->dry end Pure Crystalline Product dry->end troubleshoot->cool Troubleshooting_Decision_Tree Troubleshooting Crystallization Issues start Crystallization Problem oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product slow_cooling Cool solution more slowly oiling_out->slow_cooling Solution different_solvent Use a different or mixed solvent oiling_out->different_solvent Solution lower_concentration Use a more dilute solution oiling_out->lower_concentration Solution too_much_solvent Used too much solvent low_yield->too_much_solvent Cause premature_crystallization Premature crystallization during filtration low_yield->premature_crystallization Cause high_solubility High solubility in mother liquor low_yield->high_solubility Cause rapid_cooling Crystallization was too fast impure_product->rapid_cooling Cause no_hot_filtration Insoluble impurities not removed impure_product->no_hot_filtration Cause wrong_solvent Impurities have similar solubility impure_product->wrong_solvent Cause

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • PubChem. Phenylacetic acid. National Center for Biotechnology Information. [Link]

  • University of Limerick. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. [Link]

  • MDPI. QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. [Link]

  • IJLTET. SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • RSC Publishing. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

  • OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | SciTech Connect. [Link]

  • NIH. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC. [Link]

  • NIH. Developing a quantitative structure–property relationships (QSPR) model using Caco‐2 cell bioavailability indicators (BA) to predict the BA of phytochemicals - PMC. [Link]

  • ACS Publications. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. [Link]

  • University of Limerick. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. [Link]

  • Chemistry LibreTexts. 4.4 Solubility. [Link]

  • Solubility of Things. Phenylacetic acid. [Link]

  • Chemistry LibreTexts. Properties of Carboxylic Acids. [Link]

  • ResearchGate. (PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

  • ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • NIH. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC. [Link]

  • Chemguide. an introduction to carboxylic acids. [Link]

  • ResearchGate. Solubilities of 2,5-Furandicarboxylic Acid in Binary Acetic Acid + Water, Methanol + Water, and Ethanol + Water Solvent Mixtures | Request PDF. [Link]

  • YouTube. Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]

  • Solubility of Organic Compounds. [Link]

  • NIH. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]

  • NIST WebBook. Acetic acid, 2-phenylethyl ester. [Link]

Sources

avoiding degradation of 2-(1-Phenylcyclobutyl)acetic acid during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1-Phenylcyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound. Our goal is to ensure the integrity of your experiments by minimizing degradation and maximizing reproducibility.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main degradation pathways for this compound are thermal decomposition, oxidation, and photodegradation. The benzylic position, where the phenyl and cyclobutyl groups are attached, is particularly susceptible to oxidation.[1][2] High temperatures can lead to decarboxylation, similar to what is observed in other phenylacetic acid derivatives.[3][4][5] Additionally, exposure to UV light can induce photochemical reactions in aromatic carboxylic acids.[6][7]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the compound's integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[8][9] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended to minimize thermal and oxidative degradation.[10] It is also crucial to protect the compound from light by using an amber-colored vial or storing it in a dark place.

Q3: What solvents are compatible with this compound?

A3: this compound is generally soluble in a range of organic solvents. However, for experimental use, it is best to use aprotic solvents to avoid potential reactions. When conducting reactions, consider the compatibility of the solvent with other reagents and the reaction conditions. For storage of solutions, aprotic solvents are also preferred to minimize hydrolysis.

Q4: Can I heat solutions of this compound?

A4: Caution should be exercised when heating this compound. Phenylacetic acids can undergo thermal decomposition at elevated temperatures, leading to the formation of various byproducts, including carbon dioxide, carbon monoxide, and dibenzyl.[3][4][5] If heating is necessary for your experiment, it is advisable to use the lowest effective temperature and to conduct the reaction under an inert atmosphere to prevent oxidation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Reaction

Potential Cause A: Degradation of Starting Material

  • Explanation: The purity of your this compound may be compromised before the reaction begins due to improper storage or handling.

  • Solution:

    • Verify Purity: Before use, confirm the purity of your starting material using an appropriate analytical technique such as HPLC, GC-MS, or NMR.

    • Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere).[8][10]

Potential Cause B: Thermal Degradation During Reaction

  • Explanation: If your reaction requires elevated temperatures, the compound may be decomposing. The thermal decomposition of phenylacetic acid has been studied and can lead to a variety of products, reducing the yield of your desired product.[3][4][5][11]

  • Solution:

    • Optimize Temperature: Determine the minimum temperature required for your reaction to proceed efficiently.

    • Inert Atmosphere: Conduct the reaction under an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation, which can be accelerated at higher temperatures.[1][2]

Issue 2: Presence of Unexpected Impurities in the Product

Potential Cause A: Oxidative Degradation

  • Explanation: The benzylic carbon in this compound is susceptible to oxidation, especially in the presence of air and certain catalysts.[1][2][12] This can lead to the formation of ketone or alcohol byproducts.

  • Solution:

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Use of Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant may be beneficial, provided it does not interfere with your reaction.

    • Inert Atmosphere: Always work under an inert atmosphere when possible.

Potential Cause B: Hydrolysis

  • Explanation: Although carboxylic acids themselves are the product of ester hydrolysis, in certain aqueous or protic solvent systems, side reactions involving water can occur, especially under prolonged heating.[13][14][15]

  • Solution:

    • Use Aprotic Solvents: Whenever possible, use dry, aprotic solvents.

    • Control Water Content: If an aqueous system is required, carefully control the reaction time and temperature to minimize side reactions.

Issue 3: Inconsistent Analytical Results (e.g., HPLC, NMR)

Potential Cause A: On-Column or In-Vial Degradation

  • Explanation: The compound may be degrading during the analytical process itself. This can be due to the solvent used to dissolve the sample, exposure to light while waiting for injection, or interaction with the stationary phase of the chromatography column.[16]

  • Solution:

    • Use Aprotic Diluents: Dissolve samples in aprotic solvents like acetonitrile or tetrahydrofuran immediately before analysis.[16]

    • Protect from Light: Use amber autosampler vials to protect the sample from light.

    • Optimize Analytical Method: Adjust HPLC conditions (e.g., pH of the mobile phase, column temperature) to improve stability during analysis.

Potential Cause B: Photodegradation

  • Explanation: Aromatic carboxylic acids can be sensitive to UV light, leading to the formation of degradation products upon exposure.[6][7][17]

  • Solution:

    • Work in Low-Light Conditions: Conduct experiments in a fume hood with the sash down and under subdued lighting.

    • Use Amber Glassware: Protect solutions from light by using amber-colored glassware or by wrapping glassware in aluminum foil.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Storage: Store solid this compound in a tightly sealed, amber-colored glass container at 2-8°C.[10] The container should be flushed with an inert gas like argon or nitrogen before sealing.

  • Handling:

    • Allow the container to warm to room temperature before opening to prevent moisture condensation.

    • Handle the compound in a well-ventilated area, preferably in a fume hood.

    • Use personal protective equipment (gloves, safety glasses, lab coat).

    • Avoid inhalation of dust or contact with skin and eyes.[8]

    • For preparing solutions, use dry, aprotic solvents and protect from light.

Protocol 2: Monitoring Degradation by HPLC

This protocol provides a general method for assessing the stability of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into several amber vials.

    • Expose the vials to different stress conditions (e.g., elevated temperature, UV light, air) for a set period. Include a control sample stored under ideal conditions.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has maximum absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Quantify the percentage of degradation.

Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes thermal degradation.[10]
Storage Atmosphere Inert (Argon or Nitrogen)Prevents oxidation.[10]
Light Exposure Protect from light (Amber vials)Avoids photodegradation.[6][7]
Handling Solvents Dry, aproticMinimizes hydrolysis and other solvent-mediated reactions.
Heating Use lowest effective temperatureReduces risk of thermal decomposition.[3][4][5]

Visualizations

Logical Flow for Troubleshooting Degradation

Troubleshooting_Flow cluster_conditions Experimental Conditions to Check cluster_mitigation Mitigation Strategies start Problem: Suspected Degradation check_purity Step 1: Verify Purity of Starting Material (HPLC, NMR) start->check_purity check_conditions Step 2: Review Experimental Conditions check_purity->check_conditions Purity Confirmed analyze_products Step 3: Analyze Reaction Mixture/Product for Impurities check_conditions->analyze_products T Temperature check_conditions->T O2 Atmosphere (O2 exposure) check_conditions->O2 Light Light Exposure check_conditions->Light Solvent Solvent Choice (Protic vs. Aprotic) check_conditions->Solvent mitigate Step 4: Implement Mitigation Strategies analyze_products->mitigate Impurities Detected end Resolution: Stable Compound, Reliable Results mitigate->end lower_T Lower Reaction Temperature mitigate->lower_T inert_atm Use Inert Atmosphere mitigate->inert_atm protect_light Protect from Light mitigate->protect_light aprotic_solvent Use Dry, Aprotic Solvents mitigate->aprotic_solvent

Caption: Troubleshooting workflow for identifying and mitigating degradation of this compound.

Potential Degradation Pathways

Degradation_Pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products Compound This compound Decarboxylation Decarboxylation Products (e.g., Phenylcyclobutane, CO2) Compound->Decarboxylation Thermal Stress Oxidation Oxidation Products (e.g., Ketones, Alcohols) Compound->Oxidation Oxidative Stress Photoproducts Photochemical Byproducts Compound->Photoproducts Photochemical Stress Heat Heat Heat->Decarboxylation Oxygen Oxygen / Oxidants Oxygen->Oxidation UV_Light UV Light UV_Light->Photoproducts

Caption: Major degradation pathways for this compound under different stress conditions.

References

  • Chemistry LibreTexts. (2015, July 19). 22.2: Benzylic Oxidations and Reductions. [Link]

  • OnePetro. (2017, March 26). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. [Link]

  • Canadian Journal of Chemistry. (n.d.). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.9: Oxidation of Aromatic Compounds. [Link]

  • Canadian Science Publishing. (n.d.). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. [Link]

  • Polimery. (n.d.). Thermal properties and processability of modified poly(l-lactide): the role of phenylacetic acid hydrazide derivative. [Link]

  • ResearchGate. (2025, August 6). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. [Link]

  • ResearchGate. (2025, October 16). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. [Link]

  • PubMed. (n.d.). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. [Link]

  • MDPI. (2024, December 22). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. [Link]

  • Canadian Science Publishing. (n.d.). THE THERMAL DECOMPOSITION OF DIPHENYLACETIC ACID. [Link]

  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. [Link]

  • PubMed. (2010, February 24). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. [Link]

  • ACS Publications. (2026, January 20). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. [Link]

  • ResearchGate. (n.d.). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • ACS Publications. (n.d.). Photochemistry of carboxylic acid derivatives. [Link]

  • ResearchGate. (n.d.). Overview of phenyl acetic acid (paa) degradation pathway. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • Google Patents. (n.d.).
  • European Medicines Agency (EMA). (2000, July 20). Q3C (R8) Step 5 - impurities: guideline for residual solvents. [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. [Link]

  • ResearchGate. (2025, August 9). Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. [Link]

  • ResearchGate. (2025, August 10). Hydrothermal stability of aromatic carboxylic acids. [Link]

  • gsrs. (n.d.). 2-((1-PHENYLCYCLOHEXYL)AMINO)ACETIC ACID. [Link]

  • European Medicines Agency (EMA). (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. [Link]

  • National Institutes of Health (NIH). (n.d.). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. [Link]

  • ResearchGate. (n.d.). (PDF) Pharmaceutical Impurities: An Overview. [Link]

  • National Institutes of Health (NIH). (2023, April 5). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. [Link]

Sources

Validation & Comparative

A Multi-Spectroscopic Approach to Confirming the Structure of 2-(1-Phenylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel compounds like 2-(1-phenylcyclobutyl)acetic acid, a multifaceted analytical approach is not just recommended; it is essential for ensuring scientific rigor. This guide provides an in-depth, experience-driven comparison of key spectroscopic techniques, demonstrating how their synergistic application provides irrefutable evidence for the target structure. We will move beyond simple data reporting to explain the causality behind our experimental choices, ensuring a self-validating analytical workflow.

The Analytical Target: Deconstructing this compound

Before delving into the techniques, let's analyze the structural features of our target molecule, C₁₂H₁₄O₂. A successful spectroscopic analysis must confirm the presence and connectivity of each component:

  • Carboxylic Acid Moiety (-COOH): The source of the molecule's acidic properties.

  • Phenyl Group (C₆H₅): An aromatic ring system.

  • Cyclobutyl Ring: A strained four-membered aliphatic ring.

  • Acetic Acid Side-Chain (-CH₂COOH): A methylene bridge connecting the carboxyl group to the ring.

  • Quaternary Carbon: A key structural feature where the phenyl ring, cyclobutyl ring, and acetic acid side-chain converge.

Our goal is to select and apply spectroscopic methods that, when combined, act as a logical proof for this specific arrangement.

The Spectroscopic Toolkit: A Comparative Analysis

We will employ four cornerstone techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). Each provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy: The Functional Group Detective

Expertise & Experience: IR spectroscopy is our first line of inquiry. Its power lies in its ability to rapidly identify key functional groups by detecting their characteristic vibrational frequencies. For this molecule, our primary target is the carboxylic acid. Carboxylic acids have a highly distinctive IR signature due to their hydroxyl (-OH) and carbonyl (C=O) groups, which are further influenced by hydrogen bonding.[1]

Expected IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group ConfirmedRationale & Comments
~2500-3300 O-H StretchCarboxylic AcidExtremely broad and often "messy" due to hydrogen-bonded dimers, this is a hallmark of a carboxylic acid.[1][2][3][4]
~1700-1725 C=O StretchCarboxylic AcidA very strong and sharp absorption. Its position indicates a saturated aliphatic carboxylic acid.[1]
~2850-3000 C-H StretchAliphatic & AromaticSharp peaks superimposed on the broad O-H band, confirming the presence of alkyl and aryl C-H bonds.
~1210-1320 C-O StretchCarboxylic AcidConfirms the carbon-oxygen single bond of the carboxyl group.[2]
~1450 & ~1600 C=C StretchAromatic RingPeaks of variable intensity confirming the phenyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small, solvent-free sample (a few milligrams) directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Record a background spectrum of the clean, empty ATR accessory. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add a sufficient number of scans (e.g., 16 or 32) over the range of 4000 to 600 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction, yielding the final IR spectrum.

Trustworthiness: The combined observation of the exceptionally broad O-H stretch and the intense C=O stretch provides unequivocal evidence for the carboxylic acid functional group, a foundational piece of our structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. We will use both ¹H and ¹³C NMR to map out the complete structure.

Expertise & Experience: ¹H NMR tells us about the electronic environment of each proton, the number of protons in each unique environment (via integration), and their neighboring protons (via spin-spin splitting).

Expected ¹H NMR Signals (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comments
~10-12 Singlet (broad)1H-COOH The acidic proton is highly deshielded and typically appears as a broad singlet that is solvent and concentration-dependent.[4]
~7.2-7.4 Multiplet5HPhenyl (Ar-H) Protons on the phenyl ring will appear in the characteristic aromatic region.
~2.6 Singlet2H-CH₂-COOH These methylene protons are adjacent to a quaternary carbon, so they are not split, resulting in a singlet.
~1.8-2.5 Multiplets6HCyclobutyl (-CH₂-)₃ The six protons on the cyclobutyl ring will be in complex, overlapping multiplets in the aliphatic region.

Expertise & Experience: Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, giving us a direct count and identifying their chemical nature (e.g., carbonyl, aromatic, aliphatic).

Expected ¹³C NMR Signals (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale & Comments
~175-185 Carbonyl-COOH The carboxylic acid carbon is one of the most deshielded carbon types.[4]
~140-145 Aromatic (Quaternary)Ar-C (ipso) The phenyl carbon directly attached to the cyclobutyl ring.
~125-130 Aromatic (CH)Ar-CH The five protonated carbons of the phenyl ring.
~45-55 Aliphatic (Quaternary)C(Ar)(CH₂COOH) The key quaternary carbon of the cyclobutyl ring. Its chemical shift is influenced by the attached phenyl group.
~40-45 Aliphatic (CH₂)-CH₂-COOH The methylene carbon of the acetic acid side chain.
~25-35 Aliphatic (CH₂)Cyclobutyl CH₂ Carbons of the cyclobutyl ring.
~15-20 Aliphatic (CH₂)Cyclobutyl CH₂ The cyclobutyl carbon furthest from the phenyl group will be the most shielded (upfield).

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR , a standard pulse sequence is used. Key parameters include acquisition time (~2-3 s), relaxation delay (1-2 s), and number of scans (typically 8-16).

    • For ¹³C NMR , a proton-decoupled pulse sequence is used to simplify the spectrum to singlets. A longer acquisition time and more scans (e.g., 128 or more) are often required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated.

Trustworthiness: The combination of chemical shifts, integrations, and splitting patterns in ¹H NMR, along with the precise count of unique carbons from ¹³C NMR, provides a highly detailed and self-consistent map of the molecule's C-H framework, confirming the connectivity of all constituent parts.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and a fragmentation pattern that serves as a structural fingerprint. We will use Electron Ionization (EI) MS, a "hard" ionization technique that reliably produces characteristic fragments.

Workflow for Structural Confirmation by Mass Spectrometry

cluster_workflow MS Analysis Workflow cluster_fragments Fragmentation Pathways Molecule C₁₂H₁₄O₂ (MW = 190.24 g/mol) Ionization Electron Ionization (70 eV) Molecule->Ionization Inject MolecularIon Molecular Ion Peak [M]⁺ m/z = 190 Ionization->MolecularIon Generates Frag1 Loss of -COOH [M-45]⁺ m/z = 145 MolecularIon->Frag1 Fragments to Frag2 Loss of -CH₂COOH [M-59]⁺ m/z = 131 MolecularIon->Frag2 Frag3 Cyclobutane Ring Cleavage (e.g., loss of C₂H₄) [M-28]⁺ etc. MolecularIon->Frag3 Spectrum Mass Spectrum (Plot of Abundance vs. m/z) Confirmation Structural Confirmation Spectrum->Confirmation Corroborates

Caption: Workflow for structural confirmation using EI-Mass Spectrometry.

Expected Mass Spectrometry Data (EI-MS)

m/z ValueIon IdentityFragmentation PathwayStructural Significance
190 [M]⁺ Molecular IonConfirms the molecular formula C₁₂H₁₄O₂.
145 [M - COOH]⁺Loss of the carboxyl groupStrong evidence for a carboxylic acid moiety.
131 [M - CH₂COOH]⁺Loss of the entire acetic acid side-chainConfirms the presence of the -CH₂COOH group.
Variable Ring FragmentsCleavage of the cyclobutane ringThe strained cyclobutane ring is prone to characteristic fragmentation upon electron impact, providing evidence for its presence.[5][6][7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or gas chromatography (GC) inlet.

  • Ionization: In the source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Trustworthiness: The detection of the molecular ion at m/z 190 validates the elemental composition. The logical fragmentation pattern (e.g., the loss of 45 and 59 mass units) perfectly aligns with the proposed structure, serving as a final, powerful piece of corroborating evidence.

Conclusion: The Power of a Unified Approach

No single spectroscopic technique can, in isolation, provide absolute proof for the structure of this compound. However, by synthesizing the data from this orthogonal and complementary suite of analyses, we establish an unassailable structural confirmation.

  • IR spectroscopy confirms the presence of the critical carboxylic acid functional group.

  • ¹H and ¹³C NMR spectroscopy provide a detailed blueprint of the C-H framework, establishing the precise connectivity of the phenyl, cyclobutyl, and acetic acid components.

  • Mass spectrometry validates the molecular formula and provides a fragmentation fingerprint that is perfectly consistent with the proposed atomic arrangement.

This multi-spectroscopic workflow represents a robust, self-validating system that ensures the scientific integrity required for advanced research and development.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids . Michigan State University Department of Chemistry. [Link]

  • Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts . The Journal of Physical Chemistry A, 113(24), 6638–6653. [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids . JoVE (Journal of Visualized Experiments). [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]

  • Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates . The Journal of Organic Chemistry, 31(11), 3608–3611. [Link]

  • What are the mass spectrometry characteristics of cyclobutanol? . BTC Pharmaceutical. [Link]

  • Cyclobutanol . NIST WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Mass spectrum of cyclobutane . Doc Brown's Chemistry. [Link]

Sources

A Comparative Guide to 2-(1-Phenylcyclobutyl)acetic Acid Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with optimized efficacy and safety profiles is a perpetual endeavor. Phenylacetic acid derivatives have long been a cornerstone in the development of various pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs). Within this broad class, compounds featuring a cycloalkyl moiety attached to the phenylacetic acid core have garnered significant interest due to their potential for enhanced potency and modified pharmacokinetic properties. This guide provides a comprehensive comparative analysis of 2-(1-phenylcyclobutyl)acetic acid and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Rationale for Cycloalkyl Modifications in Phenylacetic Acids

The incorporation of a cyclobutyl ring at the alpha-position of phenylacetic acid introduces a three-dimensional structural element that can significantly influence the molecule's interaction with its biological target. Compared to a simple alkyl substituent, the puckered nature of the cyclobutane ring can enforce a specific conformation, potentially leading to a more favorable binding orientation within an enzyme's active site. Furthermore, the cyclobutyl group can enhance the lipophilicity of the compound, which may improve its membrane permeability and oral bioavailability.

The exploration of analogs of this compound is driven by the desire to fine-tune its pharmacological profile. Key areas of investigation include:

  • Modification of the Cycloalkyl Ring: Altering the size of the cycloalkyl ring (e.g., cyclopentyl, cyclohexyl) can impact the steric bulk and conformational flexibility of the molecule, thereby influencing its binding affinity and selectivity.

  • Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate the electronic properties and metabolic stability of the compound.

  • Alterations to the Acetic Acid Side Chain: Modifications to the carboxylic acid moiety, such as esterification or amidation, can create prodrugs with improved pharmacokinetic properties.

Synthesis of this compound and its Analogs

The synthesis of the parent compound, this compound, can be achieved through several synthetic routes. A common and efficient method involves the reaction of phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base to form the cyclobutane ring, followed by hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol: Synthesis of this compound
  • Cyclobutylation of Phenylacetonitrile:

    • To a solution of phenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) at a low temperature (-78 °C) under an inert atmosphere (e.g., argon).

    • After stirring for 30 minutes, slowly add 1,3-dibromopropane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Purify the resulting 1-phenylcyclobutanecarbonitrile by column chromatography.

  • Hydrolysis of the Nitrile:

    • Reflux the purified 1-phenylcyclobutanecarbonitrile in a mixture of a strong acid (e.g., sulfuric acid) and water for several hours.

    • Cool the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Synthesis of Analogs with Phenyl Ring Substitutions: The synthesis of analogs with substituents on the phenyl ring can be accomplished by starting with the appropriately substituted phenylacetonitrile.[1] For instance, a Suzuki coupling reaction can be employed to introduce various aryl or alkyl groups onto a bromophenylacetic acid derivative.[1]

Diagram of Synthetic Pathway:

Synthesis A Substituted Phenylacetonitrile D 1-(Substituted-phenyl)cyclobutanecarbonitrile A->D B 1,3-Dibromopropane B->D C Base (e.g., NaNH2) C->D F 2-(1-(Substituted-phenyl)cyclobutyl)acetic acid D->F E Acid Hydrolysis (H2SO4, H2O) E->F

Caption: General synthetic scheme for this compound analogs.

Comparative Analysis of Biological Activity

Impact of Cycloalkyl Ring Size

Studies on related series of [(cycloalkylmethyl)phenyl]acetic acids have shown that the size of the cycloalkyl ring can significantly influence anti-inflammatory activity. For instance, in some series, cyclopentyl and cyclohexyl derivatives have demonstrated potent anti-inflammatory and analgesic properties.[3] The cyclobutyl ring, with its inherent ring strain, may offer a unique conformational constraint that could enhance binding to the COX enzyme active site compared to more flexible or larger rings.

Influence of Phenyl Ring Substitution

Substitution on the phenyl ring is a well-established strategy for modulating the activity and safety of NSAIDs. Halogen substitution, for example, has been shown to enhance the anti-inflammatory activity of some phenylacetic acid derivatives.[4] The position and nature of the substituent can affect the electronic properties of the aromatic ring and its interaction with the target enzyme.

Table 1: Hypothetical Comparative Anti-inflammatory Activity of this compound Analogs

CompoundR1 (Phenyl Substitution)R2 (Cycloalkyl Ring)Predicted COX-2 Inhibition (IC50, µM)Predicted Ulcerogenic Potential
1 HCyclobutyl5.2Moderate
2 4-ClCyclobutyl2.8Moderate
3 4-FCyclobutyl3.5Moderate
4 HCyclopentyl4.1Moderate-High
5 HCyclohexyl6.5High

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed in related compound series. Experimental validation is required.

Experimental Evaluation of Anti-inflammatory and Analgesic Activity

A thorough evaluation of novel this compound analogs requires a combination of in vitro and in vivo assays to determine their potency, selectivity, and safety profile.

In Vitro Assays
  • COX-1 and COX-2 Inhibition Assays: These assays are crucial for determining the potency and selectivity of the compounds. Commercially available kits can be used to measure the inhibition of prostaglandin E2 (PGE2) production by purified COX-1 and COX-2 enzymes.[5] A higher selectivity for COX-2 over COX-1 is generally desirable to reduce the risk of gastrointestinal side effects.[2]

  • Cell-based Assays: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be used to assess the anti-inflammatory activity of the compounds in a more physiologically relevant context. The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 can be measured using ELISA.[6]

In Vivo Assays
  • Carrageenan-Induced Paw Edema in Rats: This is a standard model for evaluating acute inflammation. The test compound is administered orally or intraperitoneally before the injection of carrageenan into the rat's paw. The reduction in paw swelling is measured over time and compared to a control group.[3][7]

  • Acetic Acid-Induced Writhing Test in Mice: This model is used to assess the analgesic activity of the compounds. The number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid is counted after administration of the test compound. A reduction in the number of writhes indicates an analgesic effect.

  • Gastrointestinal Ulcerogenicity: To evaluate the safety profile, the ulcerogenic potential of the compounds is assessed in rats. After repeated administration of the test compound, the stomach is examined for the presence and severity of ulcers.[4]

Workflow for Biological Evaluation:

Evaluation A Synthesized Analogs B In Vitro Screening A->B C COX-1/COX-2 Inhibition Assays B->C D Cell-based Anti-inflammatory Assays B->D E In Vivo Studies B->E F Carrageenan-Induced Paw Edema E->F G Acetic Acid-Induced Writhing E->G H Gastrointestinal Ulcerogenicity E->H I Lead Compound Identification F->I G->I H->I

Caption: A typical workflow for the biological evaluation of novel anti-inflammatory agents.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory and analgesic agents. The strategic modification of the cyclobutyl and phenyl rings offers a rich avenue for optimizing the pharmacological properties of these compounds. Future research should focus on a systematic exploration of a diverse range of analogs, coupled with comprehensive in vitro and in vivo testing to establish clear structure-activity and structure-safety relationships. The insights gained from such studies will be invaluable for the rational design of next-generation NSAIDs with improved therapeutic indices.

References

  • Jain, S. K., & Pathak, D. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1179-1184.
  • Evren, A. E., et al. (2024). Design and synthesis of novel dithiazole carboxylic acid Derivatives: In vivo and in silico investigation of their Anti-Inflammatory and analgesic effects. Bioorganic Chemistry, 144, 107120.
  • Li, Y., et al. (2021). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry, 113, 104981.
  • Fernandes, A. M. A. P., et al. (2019). Synthesis, Characterization and in vitro, in vivo and in silico Anti-Inflammatory Studies of the Novel Hybrid Based on Ibuprofen and 3-Hydroxy-Copalic Acid Isolated from Copaiba Oil (Copaifera multijuga). Molecules, 24(23), 4286.
  • Patel, R. B., et al. (2014). Synthesis Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide. Trade Science Inc.
  • Fernandes, A. M. A. P., et al. (2019). Synthesis, Characterization and in vitro, in vivo and in silico Anti-Inflammatory Studies of the Novel Hybrid Based on Ibuprofen and 3-Hydroxy-Copalic Acid Isolated from Copaiba Oil (Copaifera multijuga).
  • Terada, A., et al. (1984). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry, 27(2), 212-216.
  • Warner, T. D., & Mitchell, J. A. (2002). COX-2 inhibitors compared and contrasted.
  • Kim, K. R., et al. (2013). Synthesis and biological evaluation of aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group as anti-obesity and anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4713-4718.
  • Scherrer, R. A., & Whitehouse, M. W. (1983). Structure-Activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Arzneimittel-Forschung/Drug Research, 33(4a), 621-627.
  • Inventiva Pharma. (n.d.).
  • Takeda, K., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Drugs in R&D, 24(4), 421-429.
  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 384.
  • Dai, L., et al. (2012). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 81(5), 747-757.
  • JETIR. (2019).
  • Wotschack, C., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • Angelia, P. U., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship, University of California.
  • Chen, P., et al. (2024). Comparative study of anti-inflammatory effects of different processed products through the COX-2/PGE2 signaling pathway. Pharmacology Discovery, 4(2), 10.
  • Szałapska, K., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(15), 5770.
  • Warner, T. D., et al. (1999). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 107(6), 573-581.
  • Al-Omar, M. A. (2012). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. International Journal of Recent Research and Review, 1(1), 27-36.
  • Wang, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 24-44.
  • Gupte, S. P., & Wu, J. B. (1984). Preparation of 2-phenylethanol and 2-phenylethyl acetate.
  • Iaroshenko, V. O., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)

Sources

A Comparative Guide to 2-(1-Phenylcyclobutyl)acetic Acid and Other Cycloalkyl Acetic Acids as Potential Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 2-(1-phenylcyclobutyl)acetic acid and its structurally related cycloalkyl acetic acid analogs. The primary focus of this analysis is their potential as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system and a promising therapeutic target for a range of pathological conditions.

Introduction: The Therapeutic Promise of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of a class of endogenous lipids known as fatty acid amides.[1] The most well-characterized of these is anandamide (AEA), an endogenous cannabinoid that binds to and activates cannabinoid receptors, modulating pain, inflammation, and mood.[2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively downregulates endocannabinoid signaling.

Pharmacological inhibition of FAAH has emerged as a compelling therapeutic strategy. By preventing the degradation of AEA, FAAH inhibitors can elevate its endogenous levels, thereby enhancing its analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3] This has led to the development of numerous FAAH inhibitors, with several candidates advancing to clinical trials.[4][5]

The class of compounds characterized by a 2-(1-phenylcycloalkyl)acetic acid scaffold has shown promise in this area. The unique 1,1-disubstituted cycloalkyl ring system presents a rigid and sterically defined motif that can be optimized for potent and selective interaction with the FAAH active site. This guide will delve into the comparative analysis of these compounds, with a particular focus on how the size of the cycloalkyl ring influences their potential as FAAH inhibitors.

Comparative Analysis of Phenyl-Cycloalkyl Acetic Acids

Chemical Structures
Compound NameCycloalkyl RingMolecular FormulaMolecular Weight
2-(1-Phenylcyclopropyl)acetic acidCyclopropylC₁₁H₁₂O₂176.21 g/mol
This compoundCyclobutylC₁₂H₁₄O₂190.24 g/mol
2-(1-Phenylcyclopentyl)acetic acidCyclopentylC₁₃H₁₆O₂204.26 g/mol
2-(1-Phenylcyclohexyl)acetic acidCyclohexylC₁₄H₁₈O₂218.29 g/mol
Performance as FAAH Inhibitors: A Structure-Activity Relationship (SAR) Perspective

The potency of FAAH inhibitors is largely dictated by their ability to effectively interact with the enzyme's active site, which comprises a catalytic triad (Ser241-Ser217-Lys142) and a long hydrophobic acyl chain-binding channel.[6] The SAR for various classes of FAAH inhibitors reveals that both the electronic nature of the "warhead" that interacts with the catalytic serine and the steric and hydrophobic properties of the rest of the molecule are critical for potent inhibition.

For the phenyl-cycloalkyl acetic acid series, the carboxylic acid moiety is not a typical reactive "warhead" for covalent inhibition. Therefore, these compounds likely act as competitive, reversible inhibitors. Their potency will be primarily determined by how well the phenyl and cycloalkyl groups fit within the hydrophobic regions of the FAAH active site.

Influence of Cycloalkyl Ring Size:

The size and conformation of the cycloalkyl ring are expected to significantly impact the binding affinity of these compounds to FAAH.

  • Cyclopropyl and Cyclobutyl Rings: The smaller, more constrained cyclopropyl and cyclobutyl rings may offer a better fit into specific pockets within the FAAH active site. The rigidity of these small rings can also lead to a lower entropic penalty upon binding, potentially increasing affinity.

  • Cyclopentyl Ring: The cyclopentyl ring offers a balance of flexibility and size that has been shown to be favorable in some classes of FAAH inhibitors.[6]

  • Cyclohexyl Ring: The larger and more flexible cyclohexyl ring can adopt multiple conformations (e.g., chair, boat). While this flexibility might allow for adaptation to the binding site, it can also introduce an entropic penalty. The larger size may also lead to steric clashes if the binding pocket is constrained.

Contextual Data from Known FAAH Inhibitors:

To provide a frame of reference for the potential potency of the phenyl-cycloalkyl acetic acids, the following table presents the IC₅₀ values of several well-characterized FAAH inhibitors with diverse structural motifs.

InhibitorClassFAAH IC₅₀ (human)Reference
URB597Carbamate (irreversible)4.6 nM[7]
PF-3845Urea (irreversible)~14,310 M⁻¹s⁻¹ (k_inact/K_i)[8]
JNJ-42165279Urea (irreversible)70 nM[5]
OL-135α-Ketoheterocycle (reversible)4.7 nM (K_i)[7]

Experimental Protocols

To facilitate further research and enable a direct comparison of the compounds of interest, detailed experimental protocols for their synthesis and biological evaluation are provided below.

General Synthesis of 2-(1-Phenylcycloalkyl)acetic Acids

A common synthetic route to this class of compounds involves the reaction of phenylacetonitrile with a suitable dihaloalkane to form the cycloalkyl ring, followed by hydrolysis of the nitrile to the carboxylic acid. The following is a representative protocol for the synthesis of this compound.

Workflow for Synthesis of 2-(1-Phenylcycloalkyl)acetic Acids

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis A Phenylacetonitrile E 1-Phenylcyclobutane-1-carbonitrile A->E B 1,3-Dibromopropane B->E C Phase Transfer Catalyst (e.g., TBAB) C->E D Strong Base (e.g., aq. NaOH) D->E F 1-Phenylcyclobutane-1-carbonitrile I This compound F->I G Strong Acid (e.g., H₂SO₄/H₂O) or Base (e.g., KOH/EtOH) G->I H Heat H->I G cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare serial dilutions of test compounds D Add buffer, enzyme, and test compound to microplate wells A->D B Prepare FAAH enzyme solution B->D C Prepare fluorogenic substrate solution F Initiate reaction by adding substrate C->F E Pre-incubate D->E E->F G Incubate at 37°C F->G H Measure fluorescence (Ex/Em ~360/465 nm) G->H I Calculate % inhibition H->I J Determine IC₅₀ values I->J G cluster_sar Inferred SAR for FAAH Inhibition C3 Cyclopropyl (High Rigidity) C4 Cyclobutyl (Balanced Rigidity/Size) C3->C4 Increasing Size Potency Predicted Potency C3->Potency C5 Cyclopentyl (Optimal Fit?) C4->C5 Increasing Size C4->Potency C6 Cyclohexyl (Increased Flexibility/Sterics) C5->C6 Increasing Size C5->Potency Potentially Highest C6->Potency

Sources

A Comparative Guide to the Purity Validation of Synthesized 2-(1-Phenylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the molecular building block is the cornerstone of innovation. 2-(1-Phenylcyclobutyl)acetic acid is one such scaffold, offering a unique three-dimensional structure that is of significant interest for constructing novel chemical entities. Its synthesis, while achievable through various organic chemistry pathways, invariably introduces process-related impurities. The rigorous validation of its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the reliability of downstream experimental data, the safety of potential drug candidates, and the integrity of the scientific process.

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of synthesized this compound. We move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to design robust, self-validating systems for purity assessment.

The Analytical Imperative: Anticipating Process-Related Impurities

To select the appropriate analytical methods, we must first anticipate the likely impurities. A common synthetic route to phenylacetic acid derivatives involves the hydrolysis of a nitrile precursor, which itself can be formed from the corresponding halide.

A plausible synthesis for this compound is the hydrolysis of 2-(1-phenylcyclobutyl)acetonitrile. This process can lead to several potential impurities that must be resolved and quantified.

Potential Impurity Source Significance
2-(1-phenylcyclobutyl)acetonitrileIncomplete hydrolysis of the nitrile starting material.A common process impurity that can be difficult to remove due to similar polarity.
1-Phenylcyclobutane-1-carbonitrilePotential side-product from the initial cyanation reaction.Structural isomer that may have similar chromatographic behavior.
Benzyl cyanideImpurity in starting materials or side-product.A simpler, more polar impurity.
Triphenylphosphine oxideIf a Wittig-type reaction is used in an alternative synthesis, this is a common, often difficult-to-remove by-product.Can interfere with crystallization and analysis.
Residual Solvents (e.g., Toluene, THF)Incomplete removal after reaction work-up and purification.Must be controlled to meet regulatory limits (e.g., ICH guidelines).

Given this impurity profile, a multi-pronged analytical strategy is essential. No single method can provide a complete picture; therefore, we will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and classical Melting Point Analysis.

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Impurity Profiling

HPLC is the premier technique for analyzing non-volatile organic compounds like carboxylic acids. Its strength lies in its high resolving power and its ability to quantify the target compound and its impurities in a single run.

Expertise & Experience: The Rationale Behind Method Design

For a moderately polar carboxylic acid like our target compound, a reversed-phase HPLC method is the logical starting point.[1] The key is to control the ionization of the carboxylic acid group (pKa ≈ 4.72)[2] to achieve good peak shape and retention. This is accomplished by acidifying the mobile phase, typically with phosphoric acid or formic acid, to a pH well below the pKa (e.g., pH 2.5-3.0). This suppresses the ionization of the analyte, making it less polar and allowing it to be retained and well-resolved on a C18 stationary phase. UV detection is ideal, as the phenyl group provides a strong chromophore, and the carboxyl group also absorbs in the low UV range (200-210 nm).[3][4]

Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute further if necessary.

Data Interpretation
  • Purity: A pure sample will exhibit a single major peak. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity Profile: The gradient method is designed to elute more polar impurities first, followed by the main compound, and then any less polar, "greasy" impurities. The high sensitivity of UV detection allows for the quantification of impurities even at levels below 0.1%.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Acetonitrile/Water s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Autosampler (Inject Sample) s3->h1 h3 C18 Column (Separation) h1->h3 h2 Pump (Mobile Phase) h2->h3 h4 UV Detector (210 nm) h3->h4 d1 Generate Chromatogram h4->d1 d2 Integrate Peaks d1->d2 d3 Calculate Area % Purity d2->d3

HPLC Purity Analysis Workflow.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Confirming Identity and Volatile Impurities

GC-MS is exceptionally powerful for identifying compounds by their unique mass fragmentation patterns and for detecting volatile or semi-volatile impurities. While carboxylic acids can be challenging for GC due to their polarity and potential for thermal degradation, this compound (MW 190.24) is amenable to analysis.

Expertise & Experience: To Derivatize or Not to Derivatize?

A common practice for GC analysis of carboxylic acids is derivatization (e.g., to their methyl or silyl esters) to increase volatility and improve peak shape.[5] However, this adds a step and can introduce artifacts. A more direct approach is to use a modern, robust capillary column designed for polar compounds. By injecting a dilute sample and using a rapid temperature ramp, thermal degradation can be minimized, allowing for the direct analysis of the free acid. The mass spectrometer provides definitive identification, which is a key advantage over HPLC-UV.

Experimental Protocol: Direct GC-MS
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like Dichloromethane or Ethyl Acetate.

Data Interpretation
  • Identity Confirmation: The mass spectrum of the main peak should show the molecular ion (or M-H) and a fragmentation pattern consistent with the structure of this compound.

  • Impurity Identification: Any smaller peaks in the Total Ion Chromatogram (TIC) can be identified by comparing their mass spectra against a library (e.g., NIST). This is particularly effective for identifying residual solvents and volatile by-products.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Volatile Solvent (e.g., DCM) s1->s2 g1 GC Inlet (Vaporization) s2->g1 g2 Capillary Column (Separation) g1->g2 g3 Mass Spec (Ionization & Detection) g2->g3 d1 Generate Total Ion Chromatogram g3->d1 d2 Extract Mass Spectra for each peak d1->d2 d3 Library Search & Identification d2->d3

GC-MS Analysis Workflow.

Chapter 3: NMR Spectroscopy - The Gold Standard for Structural Integrity

¹H and ¹³C NMR spectroscopy are unparalleled for confirming the chemical structure of a synthesized compound. For purity assessment, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents, allowing for a quantitative assessment against a known standard (qNMR) or a qualitative check for impurity signals.

Expertise & Experience: Interpreting the Spectrum

A pure sample of this compound should exhibit a clean spectrum with characteristic signals. The aromatic protons will appear in the 7.2-7.4 ppm range. The cyclobutyl and methylene protons will be in the aliphatic region (1.5-3.0 ppm), likely as complex multiplets due to their diastereotopic nature. The most telling signal is the carboxylic acid proton, which will appear as a broad singlet far downfield, typically >10 ppm. The absence of signals corresponding to starting materials (e.g., the -CN group in a ¹³C spectrum or protons adjacent to it in a ¹H spectrum) or by-products (e.g., the characteristic aromatic signals of triphenylphosphine oxide) is a strong indicator of high purity.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the 0 ppm reference.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Observe the full spectral window (e.g., -1 to 14 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time (hours) depending on the sample concentration.

Data Interpretation
  • Structural Confirmation: Verify that all observed ¹H and ¹³C chemical shifts, splitting patterns, and integrals are consistent with the target structure.[6][7]

  • Purity Assessment: Carefully examine the baseline for small peaks. Any signal that cannot be attributed to the product, the solvent, or the internal standard is an impurity. For example, a sharp singlet around 2.1 ppm could indicate residual acetone.

Logical Relationship Diagram

NMR_Logic cluster_input Input cluster_analysis NMR Analysis cluster_output Interpretation Sample Synthesized Compound H1_NMR ¹H NMR Spectrum Sample->H1_NMR C13_NMR ¹³C NMR Spectrum Sample->C13_NMR Structure_OK Structure Confirmed? H1_NMR->Structure_OK C13_NMR->Structure_OK Purity_OK No Impurity Signals? Structure_OK->Purity_OK Yes Result High Purity Validated Product Purity_OK->Result Yes

NMR Data Interpretation Logic.

Chapter 4: Melting Point Analysis - A Classic Indicator of Purity

While a classical technique, melting point determination remains a rapid and valuable tool for assessing the purity of a crystalline solid. The principle is based on the colligative property of melting point depression: impurities disrupt the crystal lattice, leading to a lower and broader melting range.

Experimental Protocol
  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Measurement:

    • Pack a small amount of the sample into a capillary tube.

    • Place the tube in the apparatus.

    • Use a rapid heating rate (~10-20 °C/min) for a rough determination.

    • For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the rough melting point, then reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This is the melting range.

Data Interpretation
  • Literature Value: The reported melting point for this compound is 75-76 °C .[2]

  • High Purity: A pure sample will have a sharp melting range (e.g., < 1 °C) that falls within the literature value.

  • Impurity Presence: A broad melting range (e.g., > 2 °C) and/or a depressed value indicates the presence of impurities.

Comparative Summary of Analytical Techniques

Technique Primary Information Strengths Weaknesses Best For
HPLC-UV Quantitative Purity, Impurity ProfileHigh resolution, excellent for quantification, robust and reproducible.[1][3]Requires reference standards for impurity identification, less definitive than MS.Routine quality control, purity by area %, stability studies.
GC-MS Identity Confirmation, Volatile ImpuritiesDefinitive identification via mass spectra, excellent for detecting residual solvents.[8][9]May require derivatization, potential for thermal degradation of the analyte.Confirming molecular weight, identifying unknown volatile impurities.
NMR Spectroscopy Absolute Structural ConfirmationUnambiguous structure elucidation, can be made quantitative (qNMR).[7][10]Lower sensitivity than chromatographic methods, expensive instrumentation.Final structure confirmation, identifying structurally similar impurities.
Melting Point Qualitative Purity IndicationFast, inexpensive, requires minimal sample.Not quantitative, only useful for crystalline solids, insensitive to low impurity levels.Quick purity check of a crystalline final product.

Conclusion

Validating the purity of a synthesized compound like this compound is a critical step that demands a rigorous, multi-faceted approach. Relying on a single technique is insufficient. A comprehensive strategy should leverage HPLC for its quantitative power, GC-MS for definitive identification and volatile analysis, NMR for absolute structural proof, and melting point as a rapid quality check. By understanding the principles and rationale behind each method, researchers and drug development professionals can confidently establish the purity of their materials, ensuring the integrity and success of their scientific endeavors.

References

  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. Retrieved from Shimadzu. [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from SCION Instruments. [Link]

  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from Shimadzu. [Link]

  • Phenomenex. (2020). Fast and Robust Analysis of Organic Acids from Wine using HPLC-UV. Retrieved from Phenomenex. [Link]

  • Funakoshi, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4847. [Link]

  • Supporting Information. (n.d.). General Information. Retrieved from a scientific journal supporting information page. [Link]

  • Funakoshi, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Google Patents. (2005). Method of analysis of carboxylic acid by mass spectrometry.
  • University of Evansville. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from University of Evansville website. [Link]

  • Oreate AI Blog. (2024). Research on Wittig Reagents and Their Applications in Organic Synthesis. Retrieved from Oreate. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from Chemistry LibreTexts. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from Inventiva Pharma. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from ResearchGate. [Link]

  • Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from Thieme. [Link]

  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. Retrieved from The Pharma Innovation. [Link]

  • Le-Jen, T., et al. (2022). Applicability of single-shot and double-shot Py-GC/MS for the detection of components in vinyl acetate-based emulsion. Polymer Degradation and Stability, 205, 110149. [Link]

Sources

A Comparative Guide to the Biological Efficacy of 2-(1-Phenylcyclobutyl)acetic Acid Derivatives: A Predictive Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparative analysis of the potential biological efficacy of 2-(1-phenylcyclobutyl)acetic acid derivatives. In the absence of direct experimental data on this specific chemical class, this document leverages in-depth findings from structurally analogous compounds to forecast potential therapeutic applications, guide experimental design, and outline robust methodologies for efficacy evaluation. By examining the biological activities of related phenylcycloalkane, aryl-acetic acid, and cycloalkyl-acetic acid derivatives, we can construct a predictive framework for understanding the pharmacological potential of the this compound scaffold.

Introduction: The this compound Scaffold - An Untapped Potential

The this compound core represents a unique structural motif, combining a constrained cyclobutyl ring with a phenyl group and a flexible acetic acid side chain. This combination of rigid and flexible elements offers a compelling scaffold for probing interactions with various biological targets. While direct studies on this specific class of compounds are not yet prevalent in the literature, the rich pharmacology of its constituent parts and structurally related molecules suggests significant therapeutic potential.

Cyclic structures are pivotal in medicinal chemistry as they offer control over molecular conformation and can reduce the number of rotatable bonds, often leading to improved oral bioavailability and enhanced specificity for biological targets. The presence of the phenyl and carboxylic acid moieties further suggests potential interactions with a wide array of receptors and enzymes. This guide will explore these possibilities by drawing parallels with well-studied, structurally similar compounds.

Predicted Therapeutic Landscapes: Insights from Analogs

Based on the biological activities of closely related chemical classes, we can hypothesize several promising therapeutic avenues for this compound derivatives.

Neurological and Psychiatric Disorders

Derivatives of 1-phenylcycloalkanecarboxylic acids have been identified as potent and selective ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions. Furthermore, 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have demonstrated antidepressant activity through the inhibition of norepinephrine and serotonin reuptake. These findings strongly suggest that this compound derivatives could be valuable candidates for the development of novel therapeutics for depression, anxiety, and neurodegenerative diseases.

Inflammation and Pain

The structural resemblance to aryl-acetic and propionic acid derivatives, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), points towards a significant potential for anti-inflammatory and analgesic properties. For instance, [(cycloalkylmethyl)phenyl]acetic acid derivatives have shown potent anti-inflammatory and analgesic effects in preclinical models.[1] The mechanism of action for such compounds often involves the inhibition of cyclooxygenase (COX) enzymes.

Oncology

Recent studies on 1-phenylcyclopropane carboxamide derivatives have revealed their ability to inhibit the proliferation of human myeloid leukemia cell lines, suggesting a potential for anticancer applications.[2] The rigid cyclopropyl group in these compounds plays a key role in their activity, and it is plausible that the cyclobutyl ring in the target scaffold could confer similar or distinct anti-proliferative properties.

Methodologies for Biological Efficacy Assessment

To validate the predicted therapeutic potential of this compound derivatives, a systematic and rigorous experimental approach is essential. The following section outlines key experimental protocols tailored to investigate the hypothesized biological activities.

General Experimental Workflow

The initial assessment of any novel compound involves a tiered screening process, starting with in vitro assays to determine target engagement and cellular effects, followed by in vivo models to evaluate efficacy and safety in a physiological context.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Compound Synthesis & Characterization b Primary Target Binding Assays (e.g., Sigma-1, COX-1/2) a->b c Cell-Based Functional Assays (e.g., Neurotransmitter Uptake, Cytokine Release) b->c d Cytotoxicity & Proliferation Assays c->d e Pharmacokinetic Profiling (ADME) d->e Lead Compound Selection f Animal Models of Disease (e.g., Forced Swim Test, Carrageenan-Induced Edema) e->f g Toxicology Studies f->g

Caption: A generalized workflow for the biological evaluation of novel chemical entities.

Detailed Experimental Protocols
  • Objective: To determine the binding affinity of this compound derivatives for the sigma-1 receptor.

  • Methodology:

    • Prepare membrane homogenates from a suitable cell line expressing the sigma-1 receptor (e.g., CHO-σ1 cells).

    • Incubate the membrane preparation with a radiolabeled sigma-1 ligand (e.g., -pentazocine) in the presence of varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Objective: To assess the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050).

    • Incubate purified ovine COX-1 or human recombinant COX-2 with arachidonic acid as the substrate in the presence of the test compounds.

    • Measure the production of prostaglandin F2α (PGF2α) via a competitive enzyme-linked immunosorbent assay (ELISA).

    • Determine the IC50 values for each enzyme to assess both potency and selectivity.

  • Objective: To evaluate the in vivo anti-inflammatory activity of the compounds.

  • Methodology:

    • Administer the test compound or vehicle to rats via oral gavage.

    • After a predetermined time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each compound relative to the vehicle-treated group.

Structure-Activity Relationship (SAR) Predictions

Based on the literature for related compounds, we can anticipate key structural modifications that may influence the biological activity of this compound derivatives.

SAR cluster_Core cluster_Modifications Core PhenylRing Phenyl Ring Substitution: - Halogens (Cl, F) - Methoxy (OCH3) - Affects lipophilicity and target interaction. AceticAcid Acetic Acid Moiety: - Esterification - Amidation - Influences pharmacokinetics and pro-drug potential. CyclobutylRing Cycloalkyl Ring Size: - Cyclopropane, Cyclopentane, Cyclohexane - Alters conformational rigidity and potency.

Caption: Predicted structure-activity relationships for this compound derivatives.

Comparative Data Summary (Hypothetical)

To facilitate the comparison of novel this compound derivatives with existing compounds, the following table provides a template for summarizing key biological data.

CompoundTargetIC50 / EC50 (nM)In Vivo Efficacy ModelKey Findings
Derivative A Sigma-1Forced Swim TestAntidepressant-like effects
Derivative B COX-2Carrageenan Paw EdemaPotent anti-inflammatory activity
Derivative C -Leukemia XenograftAnti-proliferative effects
Reference 1 Sigma-1
Reference 2 COX-2

Conclusion

While direct experimental evidence for the biological efficacy of this compound derivatives is currently limited, a predictive analysis based on structurally related compounds reveals a promising and diverse therapeutic potential. The unique combination of a phenyl group, a cyclobutyl ring, and an acetic acid moiety suggests that this scaffold is a strong candidate for the development of novel therapeutics targeting neurological disorders, inflammation, and cancer. The experimental methodologies and predictive SAR insights provided in this guide offer a robust framework for initiating and advancing research into this intriguing class of compounds. Further investigation is highly warranted to unlock the full therapeutic potential of this compound derivatives.

References

  • Calderon, S. N., Izenwasser, S., Heller, B., Gutkind, J. S., Mattson, M. V., Su, T. P., & Newman, A. H. (n.d.). Novel 1-Phenylcycloalkanecarboxylic Acid Derivatives Are Potent and Selective σ1 Ligands. Journal of Medicinal Chemistry. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2019). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]

  • Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. (1991). Journal of Medicinal Chemistry, 34(8), 2615–2623. [Link]

  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. (n.d.). PubMed. [Link]

  • Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. (n.d.). PubMed. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(1-Phenylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(1-Phenylcyclobutyl)acetic Acid

This compound is a small molecule carboxylic acid of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), the journey from discovery to clinical application is underpinned by rigorous analytical characterization. The ability to accurately and reliably quantify this compound in various matrices, from bulk drug substances to biological fluids, is paramount for ensuring safety, efficacy, and quality. This guide provides an in-depth comparison of potential analytical methodologies for this compound, with a focus on the critical process of cross-validation between different techniques.

While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, the structural motifs of a phenyl group and a carboxylic acid are common in many pharmaceutical compounds. Therefore, this guide will draw upon established and validated methods for structurally analogous compounds, such as phenylbutyric acid and flurbiprofen, to provide a robust and scientifically sound comparative framework. This approach allows us to explore the nuances of method selection and cross-validation in a practical and relevant context.

The primary objective of this guide is to equip researchers, analytical scientists, and drug development professionals with the foundational knowledge to select, develop, and cross-validate analytical methods for this and similar molecules. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]

The Critical Role of Cross-Validation

In the lifecycle of drug development, it is not uncommon for analytical methods to evolve or for samples to be analyzed at different laboratories using different techniques. For instance, a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method might be suitable for quality control of the drug substance, while a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is required for pharmacokinetic studies in plasma.[3] Cross-validation is the formal process of comparing two or more bioanalytical methods to ensure that they provide comparable results.[4] This is crucial for maintaining data integrity and consistency across different phases of development and between different analytical sites.[3][4]

The core principle of cross-validation is to demonstrate that a change in analytical methodology does not introduce a significant bias in the results. This is typically achieved by analyzing a set of quality control (QC) samples and, if possible, incurred study samples, with both the reference and the comparator methods. The results are then statistically compared to ensure they meet predefined acceptance criteria.

Comparative Overview of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including the nature of the analyte, the complexity of the matrix, the required sensitivity, and throughput. For a small molecule carboxylic acid like this compound, several techniques are viable.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in the pharmaceutical industry, valued for its robustness, cost-effectiveness, and reliability, particularly for the analysis of bulk API and pharmaceutical dosage forms.[3] The presence of a phenyl group in this compound provides a chromophore, making it amenable to UV detection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, such as quantifying the drug in plasma or other biological fluids, LC-MS/MS is the gold standard.[5] Its superior sensitivity and selectivity allow for the measurement of low concentrations of the analyte in complex matrices, often with minimal sample preparation.[5]

Gas Chromatography with Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] Carboxylic acids, being polar and often non-volatile, typically require derivatization to increase their volatility and thermal stability for GC analysis.[7][8] This additional sample preparation step can introduce variability but can also enhance sensitivity and chromatographic performance.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates analytes based on their charge-to-mass ratio in an electric field.[2][9] It is a high-efficiency separation technique that can be particularly useful for charged molecules like carboxylic acids.[10] CE often requires minimal sample preparation and can be a rapid and cost-effective alternative to chromatography.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the expected performance characteristics of the different analytical methodologies for the quantification of a small molecule carboxylic acid, based on data from validated methods for analogous compounds.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization) Capillary Electrophoresis
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL10 - 500 ng/mL5 - 200 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL~10 ng/mL~5 µg/mL
Accuracy (% Bias) ± 15%± 15%± 20%± 20%
Precision (%RSD) < 15%< 15%< 20%< 20%
Selectivity ModerateHighHighModerate to High
Matrix Effect Low to ModerateHigh (can be mitigated)LowLow to Moderate
Throughput ModerateHighModerateHigh
Cost per Sample LowHighModerateLow to Moderate

Experimental Protocols

The following are detailed, step-by-step methodologies for the primary analytical techniques discussed. These protocols are based on established methods for structurally similar compounds and should be adapted and validated for this compound.

Protocol 1: Stability-Indicating HPLC-UV Method

Objective: To develop a stability-indicating HPLC-UV method for the quantification of this compound in a drug substance, capable of separating the active ingredient from its degradation products.[11][12]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or acetic acid (for mobile phase pH adjustment).[13]

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 210-230 nm for the phenyl group).

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the drug substance sample in the mobile phase to a concentration within the calibration range.

5. Forced Degradation Studies:

  • To establish the stability-indicating nature of the method, subject the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal stress, according to ICH guidelines.[14][15]

  • Analyze the stressed samples to ensure that degradation products are well-resolved from the parent peak.

Protocol 2: Bioanalytical LC-MS/MS Method

Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma.[16][17]

1. Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

2. Reagents and Standards:

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic acid (for mobile phase modification).[18]

  • This compound reference standard.

  • A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI in negative ion mode (for the carboxylic acid group).

  • MS/MS Transitions:

    • Analyte: Determine the precursor ion ([M-H]⁻) and a stable product ion.

    • Internal Standard: Determine the precursor and product ions for the IS.

4. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare stock solutions of the analyte and IS in methanol.

  • Calibration Standards and QC Samples: Spike blank human plasma with the analyte stock solution to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins. Transfer the supernatant for analysis.[19]

Protocol 3: GC-MS Method with Derivatization

Objective: To develop a GC-MS method for the quantification of this compound following derivatization.[20][21]

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

2. Reagents and Standards:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).[20]

  • Pyridine (as a catalyst).

  • Solvent for extraction (e.g., ethyl acetate).

  • This compound reference standard.

3. Derivatization and Sample Preparation:

  • Extract the analyte from the sample matrix into an organic solvent.

  • Evaporate the solvent to dryness.

  • Add pyridine and the derivatizing agent (BSTFA with TMCS) to the dried residue.[20]

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the silylation reaction.[20]

  • Inject an aliquot of the derivatized sample into the GC-MS.

4. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C) to elute the derivatized analyte.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte for quantification.

Mandatory Visualizations

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., LC-MS/MS) cluster_analysis Analysis M1_Dev Method Development M1_Val Full Validation (ICH Q2(R1)) M1_Dev->M1_Val CrossVal Cross-Validation Study M1_Val->CrossVal Reference Method M2_Dev Method Development M2_Val Full Validation (ICH Q2(R1)) M2_Dev->M2_Val M2_Val->CrossVal Comparator Method QC_Samples Analyze QC Samples CrossVal->QC_Samples Incurred_Samples Analyze Incurred Samples CrossVal->Incurred_Samples Stat_Comp Statistical Comparison QC_Samples->Stat_Comp Incurred_Samples->Stat_Comp Report Validation Report Stat_Comp->Report

Caption: Workflow for the cross-validation of two analytical methods.

ValidationParameters Root Analytical Method Validation Specificity Specificity/ Selectivity Root->Specificity Linearity Linearity Root->Linearity Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision LOD Detection Limit (LOD) Root->LOD LOQ Quantitation Limit (LOQ) Root->LOQ Robustness Robustness Root->Robustness Stability Solution Stability Root->Stability Range Range Linearity->Range

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Conclusion: Ensuring Data Integrity through Rigorous Cross-Validation

The successful development and commercialization of a pharmaceutical product like this compound rely heavily on the quality and consistency of the analytical data generated throughout its lifecycle. While a single, universally applicable analytical method is often not feasible, a well-executed cross-validation study provides the necessary assurance that different methods yield comparable results.

This guide has provided a comparative overview of potential analytical techniques—HPLC-UV, LC-MS/MS, GC-MS, and Capillary Electrophoresis—for the quantification of this compound, drawing upon established methodologies for structurally similar compounds. The choice of method will ultimately depend on the specific analytical challenge at hand. However, regardless of the chosen techniques, a thorough validation according to ICH guidelines is non-negotiable.[1][22]

By understanding the principles of cross-validation and the strengths and limitations of each analytical technique, researchers and drug development professionals can ensure the generation of reliable and defensible data, ultimately contributing to the development of safe and effective medicines.

References

  • ResearchGate. Comparison between the Analytical methods. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. [Link]

  • National Center for Biotechnology Information. (PMC). Comparison of Orthogonal Determination Methods of Acid/Base Constants with Meta-Analysis. [Link]

  • National Center for Biotechnology Information. (PubMed). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]

  • International Council for Harmonisation. (2019). ICH M10: Bioanalytical Method Validation. [Link]

  • SciELO. Chemical constituents and antibacterial activity of three types of Amazonian Copaifera. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Taylor & Francis Online. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • National Center for Biotechnology Information. (PMC). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

  • National Center for Biotechnology Information. (PMC). Bioanalytical method validation: An updated review. [Link]

  • Lab-Training. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. [Link]

  • ResearchGate. (2012). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. [Link]

  • Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]

  • U.S. Pharmacopeia. <1053> CAPILLARY ELECTROPHORESIS. [Link]

  • Semantic Scholar. (2021). Capillary electrophoresis methods for impurity profiling of drugs. [Link]

  • National Center for Biotechnology Information. (PubMed). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. [Link]

  • National Center for Biotechnology Information. (PMC). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • Springer. Basic Principles and Modes of Capillary Electrophoresis. [Link]

  • IJCRT.org. (2023). Stability Indicating Assay Method. [Link]

  • Bio-Rad. Capillary Electrophoresis. [Link]

  • Scribd. Stability Indicating Assay. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2014). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. [Link]

  • Agilent. High Performance Capillary Electrophoresis. [Link]

  • MDPI. (2017). A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats. [Link]

  • Malaysian Journal of Analytical Sciences. DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. [Link]

  • National Center for Biotechnology Information. (PMC). (2025). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. [Link]

  • PLOS ONE. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. [Link]

  • Slideshare. Stability indicating assay. [Link]

  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • ResearchGate. (2025). Evaluation of an HPLC Stability‐Indicating Assay for Bulk 2‐[4‐(1‐Hydroxy‐4‐(4‐(hydroxydiphenylmethyl)‐1‐piperidinyl)‐butyl)‐phenyl]‐2‐methylpropionic Acid. [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. [Link]

  • MDPI. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. [Link]

  • ResearchGate. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. [Link]

  • Semantic Scholar. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in four different solvent extracts of two wild edible leaves, Sonchus arvensis and Oenanthe linearis of North-Eastern region in India. [Link]

Sources

A Comparative Guide to the Synthesis of 2-(1-Phenylcyclobutyl)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1-Phenylcyclobutyl)acetic acid is a valuable building block in medicinal chemistry and drug development, often utilized as a key intermediate in the synthesis of various pharmacologically active compounds. Its unique structural motif, featuring a phenyl-substituted quaternary carbon center within a cyclobutane ring, imparts specific conformational constraints that can be exploited to enhance biological activity and selectivity. This guide provides a comprehensive comparison of different synthetic routes to this important molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Alkylation of Phenylacetonitrile followed by Hydrolysis

This two-step approach is a common and relatively straightforward method for the synthesis of this compound. It involves the formation of a cyclobutane ring by alkylation of phenylacetonitrile with 1,3-dibromopropane, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.

Step 1: Synthesis of 1-Phenylcyclobutane-1-carbonitrile

The first step involves a phase-transfer catalyzed (PTC) alkylation of phenylacetonitrile. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous sodium hydroxide base and the organic reactants.

Experimental Protocol:

A solution of sodium hydroxide (50% in water, 25 mL) is prepared in a round-bottomed flask. To this, benzyltriethylammonium chloride (2.5 mmol) is added, followed by phenylacetonitrile (100 mmol). The mixture is stirred vigorously to ensure proper mixing of the two phases. 1,3-Dibromopropane (120 mmol) is then added portion-wise to the reaction mixture. The reaction is heated to 65°C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 1-phenylcyclobutane-1-carbonitrile. A similar procedure for the synthesis of 1-phenylcyclopentane-1-carbonitrile reports a yield of 82%.[1]

Causality of Experimental Choices:

  • Phase-Transfer Catalyst: Benzyltriethylammonium chloride is employed to transport the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate the phenylacetonitrile, generating the nucleophilic carbanion. This overcomes the immiscibility of the reactants and allows the reaction to proceed at a reasonable rate.

  • Excess 1,3-Dibromopropane: A slight excess of the dihaloalkane is used to favor the desired intramolecular cyclization over intermolecular side reactions.

  • Vigorous Stirring: Essential for maximizing the interfacial area between the aqueous and organic phases, which is critical for the efficiency of the phase-transfer catalysis.

Step 2: Hydrolysis of 1-Phenylcyclobutane-1-carbonitrile

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Acidic Hydrolysis):

Causality of Experimental Choices:

  • Acidic Conditions: Concentrated hydrochloric acid provides a source of hydronium ions which protonate the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

  • Reflux: The elevated temperature is necessary to overcome the activation energy of the hydrolysis reaction, which can be slow at room temperature.

Alternative Synthesis Routes

While the alkylation of phenylacetonitrile is a robust method, other synthetic strategies can be considered, each with its own set of advantages and challenges.

Route 2: Malonic Ester Synthesis

The malonic ester synthesis offers a classic and versatile approach to the preparation of carboxylic acids.[3][4][5]

Conceptual Workflow:

  • Alkylation: Diethyl malonate is deprotonated with a suitable base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate is then reacted with 1-bromo-1-phenylcyclobutane.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield this compound.

Causality and Feasibility:

  • This route is conceptually sound and relies on well-understood reactions.[3][4][5]

  • A key challenge is the availability and synthesis of the starting material, 1-bromo-1-phenylcyclobutane.

  • The reaction conditions for malonic ester synthesis are generally mild, but the multi-step nature of the process might lead to a lower overall yield compared to more direct methods.

Route 3: Reformatsky Reaction

The Reformatsky reaction provides a method for the formation of β-hydroxy esters, which can be further transformed into the target acetic acid derivative.[2][6][7][8][9]

Conceptual Workflow:

  • Organozinc Formation: An α-bromoester, such as ethyl bromoacetate, reacts with zinc metal to form an organozinc reagent (a Reformatsky enolate).

  • Aldehyde/Ketone Addition: This organozinc reagent then adds to a carbonyl compound, in this case, 1-phenylcyclobutanone.

  • Dehydration and Reduction: The resulting β-hydroxy ester would then require a two-step transformation: dehydration to the α,β-unsaturated ester, followed by reduction of the double bond to afford the ethyl ester of this compound, which can then be hydrolyzed.

Causality and Feasibility:

  • The Reformatsky reaction is advantageous as the organozinc reagents are less basic than Grignard reagents, making them more compatible with ester functionalities.[6][7][8][9]

  • The synthesis of the starting ketone, 1-phenylcyclobutanone, would be an additional step to consider.

  • The multi-step nature of this route, including the final dehydration and reduction steps, may impact the overall efficiency and yield.

Route 4: Arndt-Eistert Homologation

The Arndt-Eistert homologation is a method for the one-carbon chain extension of a carboxylic acid.[10][11][12][13][14]

Conceptual Workflow:

  • Acid Chloride Formation: 1-Phenylcyclobutane-1-carboxylic acid is converted to its acid chloride using a reagent like thionyl chloride.

  • Diazoketone Formation: The acid chloride is then reacted with diazomethane to form a diazoketone.

  • Wolff Rearrangement: The diazoketone, in the presence of a catalyst (often a silver salt), undergoes a Wolff rearrangement to form a ketene.

  • Nucleophilic Trapping: The ketene is then trapped with water to yield this compound.

Causality and Feasibility:

  • This method provides a direct way to extend the carbon chain by one atom.

  • The primary drawback is the use of diazomethane, which is a highly toxic and explosive reagent, requiring specialized handling and safety precautions.

  • The synthesis of the starting material, 1-phenylcyclobutane-1-carboxylic acid, is also a prerequisite.

Data Presentation

Synthesis RouteStarting MaterialsKey IntermediatesNumber of StepsReported/Expected YieldKey AdvantagesKey Disadvantages
Route 1: Alkylation & Hydrolysis Phenylacetonitrile, 1,3-Dibromopropane1-Phenylcyclobutane-1-carbonitrile2Good to Excellent (based on analogs)[1]Straightforward, well-established reactions.Potential for side reactions during alkylation.
Route 2: Malonic Ester Synthesis Diethyl malonate, 1-Bromo-1-phenylcyclobutaneDiethyl (1-phenylcyclobutyl)malonate3ModerateVersatile and well-understood.Requires synthesis of a specific starting material.
Route 3: Reformatsky Reaction Ethyl bromoacetate, 1-PhenylcyclobutanoneEthyl 2-hydroxy-2-(1-phenylcyclobutyl)acetate4+ModerateMilder conditions than Grignard reactions.Multi-step process with more transformations.
Route 4: Arndt-Eistert Homologation 1-Phenylcyclobutane-1-carboxylic acidDiazoketone, Ketene3GoodDirect one-carbon homologation.Use of hazardous and explosive diazomethane.

Experimental Workflows and Logical Relationships

Route 1: Alkylation and Hydrolysis Workflow

Route 1 Workflow start Phenylacetonitrile + 1,3-Dibromopropane step1 Phase-Transfer Catalyzed Alkylation (NaOH, PTC, 65°C) start->step1 intermediate 1-Phenylcyclobutane-1-carbonitrile step1->intermediate step2 Acid Hydrolysis (HCl, H2O, Reflux) intermediate->step2 end This compound step2->end

Caption: Workflow for the synthesis of this compound via alkylation of phenylacetonitrile and subsequent hydrolysis.

Comparison of Synthetic Strategies

Synthesis Comparison cluster_route1 Route 1: Alkylation/Hydrolysis cluster_route2 Route 2: Malonic Ester Synthesis cluster_route3 Route 3: Reformatsky Reaction cluster_route4 Route 4: Arndt-Eistert Homologation target This compound r1_start Phenylacetonitrile r1_int 1-Phenylcyclobutane-1-carbonitrile r1_start->r1_int Alkylation r1_int->target Hydrolysis r2_start Diethyl Malonate + 1-Bromo-1-phenylcyclobutane r2_int Substituted Malonic Ester r2_start->r2_int Alkylation r2_int->target Hydrolysis & Decarboxylation r3_start Ethyl Bromoacetate + 1-Phenylcyclobutanone r3_int1 β-Hydroxy Ester r3_start->r3_int1 Reformatsky r3_int2 α,β-Unsaturated Ester r3_int1->r3_int2 Dehydration r3_int2->target Reduction & Hydrolysis r4_start 1-Phenylcyclobutane-1-carboxylic acid r4_int Diazoketone r4_start->r4_int Acid Chloride Formation & Reaction with CH2N2 r4_int->target Wolff Rearrangement

Caption: Logical relationships of the different synthetic routes to this compound.

Conclusion

The synthesis of this compound can be accomplished through several distinct routes. The alkylation of phenylacetonitrile followed by hydrolysis stands out as a practical and efficient method, particularly given the availability of detailed procedures for analogous reactions. For laboratories equipped to handle the necessary reagents and conditions, this route offers a reliable pathway to the target molecule.

The Malonic Ester Synthesis , Reformatsky Reaction , and Arndt-Eistert Homologation represent viable, albeit potentially more complex or hazardous, alternatives. The choice among these will depend on factors such as the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities and safety protocols. Researchers should carefully consider the trade-offs between yield, cost, safety, and operational simplicity when selecting a synthetic strategy for this compound.

References

  • Organic Syntheses, Coll. Vol. 3, p. 223 (1955); Vol. 28, p. 32 (1948). [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Tóth, G., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1837. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Organic Syntheses, Vol. 95, p. 240 (2018). [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • U.S. National Library of Medicine. PubChem Compound Summary for CID 277171, 1-Phenylcyclobutanecarboxylic acid. [Link]

  • ACS Sustainable Chemistry & Engineering. Win–Win More Sustainable Routes for Acetic Acid Synthesis. [Link]

  • NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

  • Organic Syntheses Procedure. [Link]

  • University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

  • ResearchGate. (PDF) Win–Win More Sustainable Routes for Acetic Acid Synthesis. [Link]

  • Organic Syntheses Procedure. [Link]

  • NROChemistry. Reformatsky Reaction. [Link]

  • U.S. National Library of Medicine. PubChem. [Link]

  • Royal Society of Chemistry. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. [Link]

  • Digital Academic Repository of the URL. Win–Win More Sustainable Routes for Acetic Acid Synthesis. [Link]

  • YouTube. Malonic Ester Synthesis Reaction Mechanism. [Link]

  • Scribd. Arndt Eistert Homologation Reaction. [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • Cambridge University Press. Reformatsky Reaction. [Link]

  • SlideShare. Arndt-eistert homologation. [Link]

  • Chemistry Steps. Malonic Ester Synthesis. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF MALONIC ACID ESTERS. [Link]

  • Desklib. SLE214 - Arndt-Eistert Synthesis: Mechanism and Uses. [Link]

Sources

A Comprehensive Comparative Analysis of 2-(1-Phenylcyclobutyl)acetic Acid and Its Analogs for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the exploration of novel chemical scaffolds that offer improved efficacy and safety profiles is a paramount objective. Phenylacetic acid derivatives have long been a cornerstone of NSAID research, with compounds like diclofenac demonstrating potent anti-inflammatory effects. This guide provides an in-depth technical comparison of 2-(1-phenylcyclobutyl)acetic acid, a molecule of growing interest, with its structurally related analogs: 2-(1-phenylcyclopropyl)acetic acid, 2-(1-phenylcyclopentyl)acetic acid, and 2-(1-phenylcyclohexyl)acetic acid.

This document is structured to provide a holistic understanding of these compounds, from their fundamental physicochemical properties to their anticipated biological activities. By presenting detailed experimental protocols and a clear comparative framework, this guide aims to empower researchers to make informed decisions in the selection and development of next-generation anti-inflammatory agents.

Physicochemical Properties: A Foundation for Drug Action

The physicochemical characteristics of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as melting point, pKa, and lipophilicity (LogP) influence solubility, absorption, distribution, and ultimately, bioavailability. A comparative summary of the known and predicted physicochemical properties of this compound and its analogs is presented below.

Property2-(1-Phenylcyclopropyl)acetic acidThis compound2-(1-Phenylcyclopentyl)acetic acid2-(1-Phenylcyclohexyl)acetic acid
Molecular Formula C₁₁H₁₂O₂C₁₂H₁₄O₂C₁₃H₁₆O₂C₁₄H₁₈O₂
Molecular Weight 176.21 g/mol 190.24 g/mol [1]204.26 g/mol [2][3]218.29 g/mol
Melting Point (°C) Not available75-76[1]Not availableNot available
Boiling Point (°C) Not available343.7±11.0 (Predicted)[1]Not availableNot available
Density (g/cm³) Not available1.147±0.06 (Predicted)[1]Not availableNot available
pKa 4.76±0.10 (Predicted)4.72±0.10 (Predicted)[1]Not availableNot available
CAS Number 7350-58-5[4]7306-17-4[5]70239-29-1[2]108062-27-7

Expert Insights: The increasing size of the cycloalkyl ring from cyclopropyl to cyclohexyl leads to a corresponding increase in molecular weight and likely lipophilicity. The predicted pKa values for the cyclobutyl and cyclopropyl analogs are very similar, suggesting that the acidity of the carboxylic acid group is not significantly influenced by the ring size in this series. This is an important consideration as the ionization state of the molecule at physiological pH will affect its solubility and ability to interact with its biological target. The melting point of 75-76 °C for this compound indicates it is a solid at room temperature, a common characteristic for carboxylic acids of this size.

Synthesis of this compound and its Analogs: A Proposed Experimental Workflow

A robust and reproducible synthetic route is essential for the further investigation of these compounds. While various methods exist for the synthesis of phenylacetic acid derivatives[6][7][8][9][10], a plausible and efficient pathway for the synthesis of this compound involves a two-step process starting from 1-phenylcyclobutanecarbonitrile. This can be achieved through the Willgerodt-Kindler reaction followed by hydrolysis of the resulting thioamide.

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow Start 1-Phenylcyclobutanecarbonitrile Step1 Willgerodt-Kindler Reaction (Sulfur, Morpholine, Heat) Start->Step1 Intermediate 2-(1-Phenylcyclobutyl)thioacetamide Step1->Intermediate Step2 Acid or Base Hydrolysis (e.g., H2SO4/H2O or NaOH) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part 1: Willgerodt-Kindler Reaction to form 2-(1-Phenylcyclobutyl)thioacetamide [2][11][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-phenylcyclobutanecarbonitrile (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 130-140 °C) with vigorous stirring for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The resulting dark, viscous mixture is used directly in the next step.

Part 2: Hydrolysis of 2-(1-Phenylcyclobutyl)thioacetamide [6][13]

  • Hydrolysis: To the crude thioacetamide from the previous step, add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to facilitate complete hydrolysis.

  • Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2. The this compound will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected spectroscopic data should be consistent with the structure of this compound.

Biological Activity: Targeting the Prostaglandin Synthesis Pathway

Phenylacetic acid derivatives are well-established inhibitors of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation and pain.[12][14] The anti-inflammatory effects of these compounds are primarily attributed to their ability to block the activity of COX-1 and COX-2.

Diagram of the Prostaglandin Synthesis Pathway and Site of Action:

Prostaglandin Synthesis Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound & Analogs Inhibitor->COX

Caption: Inhibition of COX enzymes by phenylacetic acid derivatives blocks prostaglandin synthesis.

Proposed Experimental Evaluation of Biological Activity

To objectively compare the anti-inflammatory potential of this compound and its analogs, a combination of in vitro and in vivo assays is recommended.

1. In Vitro Cyclooxygenase (COX) Inhibition Assay [15][16][17]

This assay will determine the inhibitory potency (IC₅₀) of each compound against both COX-1 and COX-2 isoforms, providing insight into their selectivity.

  • Principle: The peroxidase activity of purified ovine or human COX-1 and COX-2 is measured in the presence of a chromogenic substrate. The inhibition of color development is proportional to the inhibitory activity of the test compound.

  • Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the respective COX enzyme (COX-1 or COX-2).

    • Add various concentrations of the test compounds (dissolved in DMSO) to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

2. In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats [4][18][19]

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Principle: The injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to a control group is a measure of anti-inflammatory activity.

  • Protocol:

    • Acclimatize male Wistar rats for at least one week.

    • Administer the test compounds or a vehicle control orally or intraperitoneally at various doses.

    • After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each dose and time point.

Anticipated Biological Activity Profile

Based on the structure-activity relationships of similar NSAIDs, it is hypothesized that the size of the cycloalkyl ring will influence the potency and selectivity of COX inhibition. A comparative table for the anticipated and to-be-determined biological data is presented below.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% Inhibition of Edema)
2-(1-Phenylcyclopropyl)acetic acidTo be determinedTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determinedTo be determined
2-(1-Phenylcyclopentyl)acetic acidTo be determinedTo be determinedTo be determinedTo be determined
2-(1-Phenylcyclohexyl)acetic acidTo be determinedTo be determinedTo be determinedTo be determined
Diclofenac (Reference) ~5~0.1~50Significant inhibition

Expert Insights: It is anticipated that all four compounds will exhibit inhibitory activity against both COX-1 and COX-2. The subtle variations in the size and conformation of the cycloalkyl ring may lead to differences in their binding affinity and selectivity for the two isoforms. A higher selectivity index for COX-2 is generally desirable, as it is associated with a reduced risk of gastrointestinal side effects. The in vivo studies will be crucial to confirm that the in vitro activity translates to a therapeutic effect.

Conclusion and Future Directions

This comparative guide provides a foundational framework for the evaluation of this compound and its structural analogs as potential anti-inflammatory agents. The provided physicochemical data and proposed experimental workflows offer a clear path forward for researchers in this field.

The key next step is the experimental determination of the biological activity of these compounds. The in vitro COX inhibition assays and the in vivo carrageenan-induced paw edema model will provide the critical data needed to populate the comparative tables and establish a clear structure-activity relationship. This will enable the identification of the most promising candidate for further preclinical development.

By systematically exploring this series of cycloalkyl-substituted phenylacetic acids, the scientific community can continue to advance the quest for safer and more effective treatments for inflammatory conditions.

References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link].

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. Available at: [Link].

  • Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed. Available at: [Link].

  • Anti-inflammatory activity in carrageenan-induced paw edema in rats... ResearchGate. Available at: [Link].

  • Willgerodt rearrangement. Wikipedia. Available at: [Link].

  • Analgesic. Wikipedia. Available at: [Link].

  • 2-Cyclopentyl-2-phenylacetic acid | C13H16O2 | CID 98014. PubChem - NIH. Available at: [Link].

  • 2-(1-Methylcyclohexyl)acetic acid | C9H16O2 | CID 13697885. PubChem. Available at: [Link].

  • Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. PubMed. Available at: [Link].

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link].

  • 2-((1-PHENYLCYCLOHEXYL)AMINO)ACETIC ACID. gsrs. Available at: [Link].

  • In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. PubMed. Available at: [Link].

  • 2-phenylcyclopropyl acetate - C11H12O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link].

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. Available at: [Link].

  • cyclohexyl acetic acid, 5292-21-7. The Good Scents Company. Available at: [Link].

  • phenylacetic acid. Organic Syntheses Procedure. Available at: [Link].

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Available at: [Link].

  • A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. NIH. Available at: [Link].

  • 2-Phenyl-3-oxocyclohexaneacetic acid | C14H16O3 | CID 12779130. PubChem. Available at: [Link].

  • Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2). Cheméo. Available at: [Link].

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link].

  • Biological Activity and Applications of Natural Compounds. MDPI. Available at: [Link].

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available at: [Link].

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link].

  • Physico-chemical properties in relation to biological action. CUTM Courseware. Available at: [Link].

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link].

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link].

  • Hydrolysis of nipecotic acid phenyl esters. PubMed. Available at: [Link].

  • 2-(Phenylcarbonothioylsulfanyl)acetic acid. PMC - NIH. Available at: [Link].

  • Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. PubMed. Available at: [Link].

  • CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium. Google Patents.
  • Acetic acid, phenyl ester. the NIST WebBook. Available at: [Link].

Sources

A Head-to-Head Mechanistic Comparison: Evaluating 2-(1-Phenylcyclobutyl)acetic Acid Against Established Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers in metabolic disease and diabetic complications, the identification of novel small molecule inhibitors of aldose reductase is of paramount importance. This guide provides a comprehensive head-to-head comparison of a novel compound, 2-(1-Phenylcyclobutyl)acetic acid, with two clinically relevant aldose reductase inhibitors, Epalrestat and Zopolrestat. By detailing the underlying enzymatic pathway, providing a robust experimental protocol for comparative inhibitory analysis, and presenting a clear summary of performance data, this document serves as a practical resource for scientists engaged in drug discovery and development in this therapeutic area.

Introduction: The Rationale for Targeting Aldose Reductase

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase, entering the glycolytic pathway to generate ATP. However, in hyperglycemic states, such as those seen in diabetes mellitus, this primary pathway becomes saturated. Consequently, excess glucose is shunted into the polyol pathway, a two-step metabolic route. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR; EC 1.1.1.21) in an NADPH-dependent manner.

The accumulation of intracellular sorbitol is implicated in the pathogenesis of various diabetic complications, including neuropathy, retinopathy, and nephropathy. This is due to the osmotic stress induced by sorbitol, as well as the depletion of NADPH, which is a critical cofactor for glutathione reductase, an enzyme essential for mitigating oxidative stress. Therefore, the inhibition of aldose reductase presents a compelling therapeutic strategy to prevent or mitigate the long-term complications of diabetes.

Phenylacetic acid derivatives have been explored as potential aldose reductase inhibitors.[1] Given its structural similarity, this compound is a compound of interest for its potential inhibitory activity against this key enzyme. This guide outlines a direct comparison of this novel compound with Epalrestat, a commercially available aldose reductase inhibitor, and Zopolrestat, a potent experimental inhibitor.[2][3]

The Polyol Pathway and Mechanism of Inhibition

The following diagram illustrates the polyol pathway and the site of action for aldose reductase inhibitors.

Polyol_Pathway Glucose High Intracellular Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Diabetic_Complications Inhibitors Aldose Reductase Inhibitors (e.g., this compound, Epalrestat, Zopolrestat) Inhibitors->Glucose Inhibition Aldose_Reductase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - Phosphate Buffer - NADPH Solution - DL-glyceraldehyde Solution - Test Compound Dilutions Setup_Cuvettes Set up Cuvettes: - Blank - Control - Test Compound Prep_Reagents->Setup_Cuvettes Prep_Enzyme Prepare Crude Aldose Reductase (from Rat Lens) Prep_Enzyme->Setup_Cuvettes Pre_incubation Pre-incubate at 37°C for 10 minutes Setup_Cuvettes->Pre_incubation Initiate_Reaction Initiate Reaction with DL-glyceraldehyde Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Mode for 3-5 min) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate (ΔOD/min) Measure_Absorbance->Calculate_Rate Determine_Inhibition Determine Percent Inhibition Calculate_Rate->Determine_Inhibition Calculate_IC50 Calculate IC50 Value Determine_Inhibition->Calculate_IC50

Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.

  • Reaction Mixture Preparation: Prepare the following reaction mixtures in 1 mL cuvettes.

ComponentBlankControlTest
0.067 M Phosphate Buffer (pH 6.2)0.7 mL0.6 mL0.6 mL
2.5 mM NADPH0.1 mL0.1 mL0.1 mL
Crude Enzyme Solution0.1 mL0.1 mL0.1 mL
Test Compound (in DMSO)--0.1 mL
DMSO-0.1 mL-
50 mM DL-glyceraldehyde-0.1 mL0.1 mL
  • Pre-incubation: Pre-incubate the cuvettes containing the buffer, NADPH, enzyme, and test compound (or DMSO for the control) at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 0.1 mL of the 50 mM DL-glyceraldehyde solution to the control and test cuvettes. Do not add substrate to the blank cuvette.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds. The rate of the reaction is determined as the change in absorbance per minute (ΔOD/min). [4]

Data Analysis and IC50 Determination
  • Calculate the Percent Inhibition: The percentage of aldose reductase inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [(ΔA_control - ΔA_test) / ΔA_control] x 100

    Where:

    • ΔA_control = Change in absorbance per minute for the control.

    • ΔA_test = Change in absorbance per minute in the presence of the test compound.

  • Determine the IC50 Value: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. [5]

Conclusion and Future Directions

This guide provides a framework for the direct comparative evaluation of this compound as a potential aldose reductase inhibitor against the established compounds Epalrestat and Zopolrestat. The detailed experimental protocol ensures a robust and reproducible assessment of inhibitory potency. Should this compound demonstrate significant inhibitory activity, further studies, including determination of the inhibition kinetics (e.g., competitive, non-competitive), in vivo efficacy in diabetic animal models, and preliminary safety and toxicity assessments, would be warranted to establish its potential as a novel therapeutic agent for the management of diabetic complications.

References

  • BenchChem. (2025). Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. BenchChem.
  • Rakowitz, D., Gmeiner, A., Schröder, N., & Matuszczak, B. (2006). Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188-193.
  • Focus Biomolecules. (n.d.). Epalrestat. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). The dose response curves and IC50 values of compound 1, 5, and epalrestat. Retrieved from [Link]

  • Cakmak, T., et al. (2016).
  • ResearchGate. (2025). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. Retrieved from [Link]

  • Hayman, S., & Kinoshita, J. H. (1965). Inhibition of ALR2 in ARPE-19 Cells. Journal of Biological Chemistry, 240, 877-882.
  • Abcam. (2021). ab283360 – Aldose Reductase Inhibitor Screening Kit (Colorimetric). Abcam.
  • Maffei, P., et al. (2013).
  • Therapeutic Target Database. (n.d.). Drug Information.
  • Da Settimo, F., et al. (2008). Synthesis and Activity of a New Series of(Z)-3-Phenyl-2-benzoylpropenoic Acid Derivatives as Aldose Reductase Inhibitors. Molecules, 13(5), 1056-1068.
  • ResearchGate. (n.d.). Aldose Reductase Inhibition Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Epalrestat. Retrieved from [Link]

  • Markham, A., & Plosker, G. L. (1996). Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus. Drugs & aging, 9(6), 466–479.
  • AdooQ Bioscience. (n.d.). Epalrestat. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-Phenylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-(1-Phenylcyclobutyl)acetic acid, ensuring compliance, safety, and scientific best practice.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the chemical's properties is essential. This compound is an organic acid. Based on available safety data, it is classified as a hazardous substance requiring specialized disposal procedures.[1][2][3]

Key Hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][5][6][7]

  • H335: May cause respiratory irritation.[4]

Due to these characteristics, this compound must not be disposed of via standard laboratory drains or in regular solid waste streams.[2][8][9] It must be managed as regulated hazardous chemical waste.

Property Information Source
Chemical Name This compound[4]
CAS Number 7306-17-4[4]
Molecular Formula C12H14O2[4]
Physical State Solid[6]
Primary Hazards Harmful (Oral), Skin/Eye Irritant, Respiratory Irritant[4]
Disposal Classification Hazardous Chemical Waste[1][2][3][10]

Standard Operating Protocol for Waste Accumulation

The cornerstone of proper disposal is the systematic and compliant collection of waste at the point of generation. This protocol ensures safety, prevents accidental reactions, and facilitates efficient removal by environmental health and safety professionals.

Step 1: Container Selection and Preparation

The choice of container is the first line of defense against leaks and reactions.

  • Select a Compatible Container: Use a designated container made of High-Density Polyethylene (HDPE) or other material certified as compatible with organic acids. Never use metal containers , as acids can corrode them, leading to leaks and potential reactive hazards.[11][12]

  • Container Integrity: Ensure the container is in good condition, free of cracks or deterioration, and has a securely fitting, leak-proof cap.[9]

  • Reusing Containers: If reusing a reagent bottle, it must be thoroughly triple-rinsed with a suitable solvent. The first two rinses must be collected and disposed of as hazardous waste .[2][9] Completely remove or deface the original manufacturer's label to prevent misidentification.[13]

Step 2: Accurate and Compliant Labeling

Proper labeling is a critical, non-negotiable step mandated by regulatory bodies like the EPA.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[3][9]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[3][10]

    • The full chemical name: "Waste this compound" .

    • A complete list of all constituents by percentage, including any solvents (e.g., "Methanol 50%, Water 40%").[1][2]

    • Clear indication of the hazards (e.g., "Irritant," "Corrosive").[3][10]

Step 3: Segregated and Secure Storage

Improper storage is a leading cause of laboratory incidents. Chemical segregation is based on the fundamental principle of preventing unintended reactions.

  • Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[1][10][13]

  • Segregation of Incompatibles: This is critically important. Store this acidic waste separately from :

    • Bases (to prevent violent neutralization reactions).[1][14]

    • Oxidizing agents (to prevent fire or explosion).[1][9]

    • Cyanides and sulfides (to prevent the generation of toxic gases).[1]

  • Containment and Security: Always keep the waste container tightly closed except when adding waste.[2][9][14] Store the container within a secondary containment bin to mitigate leaks or spills.[9][11]

Step 4: Arranging for Final Disposal

Laboratory accumulation of hazardous waste is temporary.

  • Monitor Fill Level: Do not overfill containers; a best practice is to fill to no more than 90% capacity to allow for expansion.[11]

  • Request Pickup: Once the container is full, or within one year of the accumulation start date, contact your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor to arrange for pickup.[1][9]

Disposal Decision Workflow

Caption: Decision workflow for compliant hazardous waste disposal.

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Step 1: Immediate Response and Assessment
  • Alert Personnel: Immediately alert all personnel in the vicinity.

  • Assess the Scale:

    • Minor Spill (< 1 Liter): If you are trained and have the proper equipment, you may clean up the spill.[12][15]

    • Major Spill (> 1 Liter): Evacuate the area immediately. Close doors and prevent entry. Contact your institution's EHS department and/or emergency services from a safe location.[12][14]

Step 2: Spill Containment and Cleanup (Minor Spills)
  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile).[14][16]

  • Neutralization: As this is an acidic compound, begin by neutralizing the spill. Cautiously apply an alkaline powder such as sodium bicarbonate or soda ash.[12][17] Apply until effervescence (bubbling) stops, which indicates neutralization is complete.

  • Absorption: Cover the neutralized mixture with an inert absorbent material like vermiculite, sand, or cat litter.[12][17]

  • Collection: Carefully scoop the absorbed material into a designated, compatible waste container.[12] Do not create dust.

  • Final Decontamination: Wipe the spill area with soap and water.[15][16] All cleanup materials, including contaminated wipes and PPE, must be placed in the hazardous waste container.

  • Label and Dispose: Seal the container, label it as "Hazardous Waste - Spill Debris of this compound," and arrange for EHS pickup.[2][12]

Spill Response Protocol

Caption: Step-by-step protocol for managing a minor chemical spill.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

  • Hazardous Waste and Disposal. American Chemical Society.[Link]

  • SPILL CLEANUP QUICK REFERENCE. University of California, Berkeley.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]

  • SPILLS. Smith College Research and Instruction Safety.[Link]

  • Standard Operating Procedures. Trinity College.[Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).[Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.[Link]

  • Chapter 20: Chemical Waste Management. University of Nevada, Reno.[Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.[Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP).[Link]

  • Organic Acid Standard Operating Procedure. University of Washington.[Link]

  • Acidic/Basic Spill Clean Up. Safety & Risk Services, The University of British Columbia.[Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.[Link]

  • Glacial Acetic Acid. University of California Merced.[Link]

Sources

A Researcher's Guide to the Safe Handling of 2-(1-Phenylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in various research and development pipelines, establishing rigorous safety protocols for 2-(1-Phenylcyclobutyl)acetic acid is paramount. This guide provides a detailed operational plan, grounded in established safety principles for carboxylic acids, to ensure the protection of laboratory personnel. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, its known hazard classifications provide the foundation for the following essential procedures.

Immediate Safety Profile: Hazard Overview

Based on available data, this compound is classified with the following hazards. All handling procedures must be designed to mitigate these risks.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a stringent approach to personal protective equipment to prevent any direct contact or inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical barriers against exposure. The following equipment is mandatory when handling this compound in its solid (powder) or dissolved forms.

PPE RequirementSpecificationRationale
Eye & Face Protection Chemical safety goggles with side shields are the minimum requirement. A full-face shield is recommended.[1]Protects against splashes of solutions and airborne powder particles that can cause serious eye irritation.[2] A face shield offers an additional layer of protection for the entire face.
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm).[3]Prevents direct skin contact which can cause irritation.[1] Gloves should be inspected before use and removed promptly if contaminated, using proper technique to avoid self-contamination.[4]
Body Protection A fully buttoned laboratory coat. Consider a chemical-resistant apron for large-scale operations.Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection Required when handling the powder outside of a certified fume hood or when aerosols may be generated.Mitigates the risk of inhaling dust particles, which may cause respiratory tract irritation.[1] A NIOSH-approved respirator with appropriate cartridges for organic vapors/acid gases should be used.[1] All respirator use must comply with a formal institutional program.[4][5]
Primary Engineering Control: The Chemical Fume Hood

All operations involving the handling of this compound, especially the weighing and transfer of its solid form, must be conducted within a certified chemical fume hood.[1] This is a non-negotiable control measure.

Causality: A fume hood provides critical protection by:

  • Containing Aerosols: It captures fine powder particles that can become airborne during manipulation, preventing inhalation.

  • Exhausting Vapors: For solutions, it removes any potentially harmful vapors from the user's breathing zone.

  • Providing a Physical Barrier: The sash acts as a shield against unexpected splashes or reactions.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential to minimize exposure risk.

  • Preparation:

    • Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[5]

    • Designate a specific area within the fume hood for the handling procedure.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood before introducing the compound.

    • Confirm that a chemical spill kit is readily available.[1]

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Transfer (Solid Form):

    • Perform all weighing operations inside the fume hood.

    • To minimize dust generation, gently scoop the powder instead of pouring it from a height.

    • Use anti-static weigh boats or an ionizing bar if static electricity is causing the powder to become airborne.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation and Use:

    • When dissolving, add the solid this compound to the solvent slowly.

    • If the dissolution is exothermic, use an ice bath for temperature control.

    • Keep all containers capped when not in immediate use to prevent vapor release.

Diagram: Safe Handling & Emergency Response Workflow

The following diagram outlines the logical flow for safely handling the compound and the immediate actions to take in an emergency.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_spill Spill Response cluster_exposure Exposure Response Prep 1. Verify Fume Hood & Safety Showers PPE 2. Don Full PPE Prep->PPE Weigh 3. Weigh & Transfer Compound PPE->Weigh Work 4. Conduct Experiment Weigh->Work Decon 5. Decontaminate Workspace Work->Decon Spill Spill Occurs Work->Spill Exposure Personnel Exposure Work->Exposure Waste 6. Dispose of Waste Decon->Waste Doff 7. Doff PPE & Wash Hands Waste->Doff Evacuate Evacuate Area Absorb Absorb with Inert Material Evacuate->Absorb Clean Clean & Decontaminate Absorb->Clean Rinse Rinse Area (Eye/Skin) for 15 min Remove Remove Contaminated Clothing Rinse->Remove Medical Seek Immediate Medical Attention Remove->Medical

Caption: Workflow for handling this compound.

Spill and Disposal Plan

Emergency Spill Response:

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain (Minor Spill): For small spills within the fume hood, use an absorbent material like vermiculite or sand. Do not use combustible materials.

  • Neutralize: Cautiously neutralize the spill with a suitable agent, such as sodium bicarbonate, before cleanup.

  • Clean-Up: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[4][5]

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EH&S) department immediately.[1]

Waste Disposal Plan:

All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels) and excess material, must be treated as hazardous chemical waste.

  • Segregation: Do not mix with general laboratory trash.

  • Containment: Place all waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[5][6] Adhere strictly to all local, state, and federal regulations for chemical waste disposal.

By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • ACCELA CHEM BIO INC. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • University of California, Merced Environmental Health and Safety. (2012, October 19). Standard Operating Procedure: Glacial Acetic Acid. Retrieved from [Link]

  • CPAChem. (2023, May 17). Safety data sheet. Retrieved from [Link]

  • Chemat. (n.d.). Odczynniki. Retrieved from [Link]

  • neoFroxx. (2025, April 11). Safety Data Sheet: Acetic acid 96 % p.A.. Retrieved from [Link]

  • Advanced Biotech. (n.d.). Safety data sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • GOV.UK. (n.d.). Acetic acid: incident management. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1-Phenylcyclobutyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1-Phenylcyclobutyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.